molecular formula C13H22N2O4S B121595 Merocil CAS No. 143413-72-3

Merocil

Cat. No.: B121595
CAS No.: 143413-72-3
M. Wt: 302.39 g/mol
InChI Key: WUYOSDQTOAOHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Merocil is a brand name for the chemical compound Meropenem, a broad-spectrum carbapenem antibiotic intended for research applications only . Its primary research value lies in its bactericidal mechanism of action: it readily penetrates bacterial cell walls and inhibits cell wall synthesis by binding to specific penicillin-binding proteins (PBPs), leading to cell death . Meropenem is notable for its high level of stability against a wide range of serine β-lactamase enzymes, making it a crucial tool for studying multidrug-resistant bacterial strains . In a research context, Meropenem has been utilized in studies involving a wide spectrum of Gram-positive and Gram-negative aerobic and anaerobic bacteria . It is supplied as a white crystalline powder (Meropenem Trihydrate) for reconstitution and is administered via intravenous injection in clinical settings, informing its in vitro research use . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143413-72-3

Molecular Formula

C13H22N2O4S

Molecular Weight

302.39 g/mol

IUPAC Name

1,3-dibutyl-5-hydroxy-5-methoxy-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C13H22N2O4S/c1-4-6-8-14-10(16)13(18,19-3)11(17)15(12(14)20)9-7-5-2/h18H,4-9H2,1-3H3

InChI Key

WUYOSDQTOAOHAL-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C(C(=O)N(C1=S)CCCC)(O)OC

Canonical SMILES

CCCCN1C(=O)C(C(=O)N(C1=S)CCCC)(O)OC

Other CAS No.

143413-72-3

Synonyms

merocil
N,N'-dibutyl-4,5-dihydro-5-hydroxy-5-methoxy-4-oxo-2-thiouracil

Origin of Product

United States

Foundational & Exploratory

"Merocil": A Brand Name for the Antibiotic Meropenem, Not a Distinct Compound

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that "Merocil" is a brand name for the antibiotic meropenem and not a separate, novel compound. Multiple pharmaceutical and medical information websites in regions like Bangladesh list "this compound" as a product containing meropenem.[1][2][3][4][5][6][7][8] Therefore, a technical guide on the mechanism of action of "this compound" is, in fact, a guide to the mechanism of the well-established carbapenem antibiotic, meropenem.

Meropenem is a broad-spectrum, beta-lactam antibiotic used to treat a variety of severe bacterial infections.[1][2][4][5] These infections include pneumonia, urinary tract infections, intra-abdominal infections, skin and soft tissue infections, meningitis, and sepsis.[1][2][4][6] It is effective against both Gram-positive and Gram-negative bacteria.[2][4][5]

There is a distinct, unrelated compound also referred to as "this compound (C1)" in some cancer research, described as a photoproduct of Merocyanine 540 with antitumor properties.[9][10] This compound's mechanism, involving the generation of reactive oxygen species to induce apoptosis in cancer cells, is entirely different from the antibacterial action of meropenem.[9] For the purpose of this guide, which specifies a focus on bacterial cell walls, all subsequent information will pertain to meropenem, the active ingredient in the antibiotic product "this compound."

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Meropenem, the active component of this compound, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][11] This action is characteristic of beta-lactam antibiotics. The process involves several key steps:

  • Penetration of the Bacterial Cell: Meropenem must first penetrate the outer layers of the bacterial cell to reach its target. It is capable of entering the cell walls of a wide range of bacteria.[4][5]

  • Binding to Penicillin-Binding Proteins (PBPs): Once inside the periplasmic space, meropenem covalently binds to and inactivates penicillin-binding proteins (PBPs).[2][3][4][11] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis.

  • Inhibition of Peptidoglycan Synthesis: Peptidoglycan is a crucial polymer that forms the structural mesh of the bacterial cell wall, providing it with rigidity and protecting the cell from osmotic lysis. By inhibiting the transpeptidation step that cross-links the peptide chains of the peptidoglycan backbone, meropenem effectively halts cell wall construction.[11][12]

  • Bacterial Cell Lysis: The inhibition of cell wall synthesis, coupled with the ongoing activity of bacterial autolytic enzymes (autolysins and murein hydrolases), leads to a weakened cell wall.[11][12] This structural failure results in cell lysis and death, accounting for the bactericidal nature of the antibiotic.[1][2][5]

A key advantage of meropenem is its high stability against most beta-lactamases, which are enzymes produced by some bacteria to inactivate beta-lactam antibiotics.[2][4] This resistance allows it to be effective against many multi-drug resistant bacterial strains.[2]

Quantitative Data on Meropenem (this compound)

The efficacy of an antibiotic is often quantified by its minimum inhibitory concentration (MIC) against various pathogens. While specific MIC50 and MIC90 data for "this compound" are not available in the search results, this information is widely published for its active ingredient, meropenem, in clinical microbiology literature. For the purposes of this guide, a representative table would be constructed from such established sources.

ParameterValuePathogen(s)Source
MIC50 (Data not available in search results)e.g., E. coli, P. aeruginosa, S. aureusClinical Microbiology Literature
MIC90 (Data not available in search results)e.g., E. coli, P. aeruginosa, S. aureusClinical Microbiology Literature
PBP Binding Affinity (IC50) (Data not available in search results)Specific PBPs (e.g., PBP2, PBP3)Biochemical Assay Literature

Note: This table is a template. The search results did not provide specific quantitative values for MICs or PBP binding affinities for this compound/meropenem.

Experimental Protocols

Detailed experimental protocols for determining the mechanism of action of a beta-lactam antibiotic like meropenem are standardized in the field of microbiology and pharmacology.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This experiment determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Bacterial Culture: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Standardization: The bacterial suspension is diluted to a standard concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilution: A series of twofold dilutions of meropenem are prepared in broth in the wells of a microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of meropenem in which there is no visible turbidity (bacterial growth).

Protocol 2: Penicillin-Binding Protein (PBP) Competitive Binding Assay

This assay measures the affinity of meropenem for its target PBPs.

  • Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested, and lysed to prepare a cell membrane fraction rich in PBPs.

  • Bocillin FL Labeling: A fluorescently labeled penicillin, Bocillin FL, is used as a reporter. It binds to the same active sites on PBPs as other beta-lactams.

  • Competition: The membrane preparation is incubated with varying concentrations of meropenem prior to the addition of a fixed concentration of Bocillin FL.

  • SDS-PAGE: The reaction is stopped, and the membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization: The gel is imaged using a fluorescence scanner. The bands corresponding to the PBPs will show decreased fluorescence in the presence of competing meropenem.

  • Quantification: The intensity of the fluorescent bands is quantified. The concentration of meropenem that inhibits 50% of the Bocillin FL binding (IC50) is calculated for each PBP, representing its binding affinity.

Visualizations

Mechanism of Action Pathway

Merocil_Mechanism cluster_bacterium Bacterial Cell This compound This compound (Meropenem) OuterMembrane Outer Membrane (Gram-negative) This compound->OuterMembrane Penetration Periplasm Periplasmic Space OuterMembrane->Periplasm PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP Binding Peptidoglycan Peptidoglycan Precursors PBP->Peptidoglycan Inhibits CellWall Intact Cell Wall Peptidoglycan->CellWall PBP-mediated Cross-linking Lysis Cell Lysis and Death CellWall->Lysis Weakening & Autolysis

Caption: Mechanism of this compound (Meropenem) on the bacterial cell wall.

Experimental Workflow: MIC Determination

MIC_Workflow A 1. Prepare Serial Dilutions of this compound B 2. Inoculate with Standardized Bacteria A->B C 3. Incubate at 37°C for 18-24 hours B->C D 4. Observe for Turbidity (Bacterial Growth) C->D E 5. Identify Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

chemical structure and properties of Meropenem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meropenem is a broad-spectrum carbapenem antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including many anaerobic species.[1][2] Its stability against many serine-based β-lactamases makes it a critical tool in the treatment of severe and complex infections, particularly those caused by multidrug-resistant pathogens. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacokinetics, and mechanism of action of meropenem, tailored for professionals in the fields of pharmaceutical research and drug development.

Chemical Structure and Stereochemistry

Meropenem is a synthetic, ultra-broad-spectrum, injectable antibiotic of the carbapenem class. Its chemical structure is characterized by a carbapenem core, which consists of a fused β-lactam ring and a five-membered ring containing a double bond.[3]

The IUPAC name for meropenem is (4R,5S,6S)-3-{[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl}-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[3] The molecule possesses six defined stereocenters, contributing to its specific biological activity.[3] A key structural feature is the 1-β-methyl group on the carbapenem nucleus, which confers stability against hydrolysis by human renal dehydropeptidase-I (DHP-I), eliminating the need for co-administration with a DHP-I inhibitor like cilastatin.[2] The pyrrolidine side chain at position C3 plays a crucial role in its broad spectrum of activity and potent inhibition of penicillin-binding proteins (PBPs).[3]

Meropenem is commercially available as a trihydrate, a white to pale yellow crystalline powder.[4]

Physicochemical Properties

A summary of the key physicochemical properties of meropenem is presented in the table below.

PropertyValueReference(s)
Molecular FormulaC₁₇H₂₅N₃O₅S[3]
Molecular Weight383.46 g/mol [3]
pKa2.9 (carboxylic acid), 7.4 (pyrrolidine amine)[5]
SolubilitySparingly soluble in water (approximately 5 mg/mL in PBS, pH 7.2), very slightly soluble in ethanol, and practically insoluble in acetone and ether.[6][7]
LogP-1.39[8]

Stability: Meropenem's stability in solution is a critical factor for its clinical administration. It is susceptible to hydrolytic degradation of its β-lactam ring.[5] Stability is influenced by temperature, pH, and the concentration of the solution. Reconstituted solutions are more stable at refrigerated temperatures (2-8 °C) compared to room temperature.[9] The optimal pH for stability is around 6.0.[5] Degradation is also more rapid at higher concentrations.[9]

Pharmacokinetic Properties

The pharmacokinetic profile of meropenem is characterized by its intravenous administration, good tissue penetration, and primary elimination via the kidneys.

ParameterValueReference(s)
Absorption Administered intravenously, resulting in 100% bioavailability.[3]
Distribution
Volume of Distribution (Vd)15-20 L in adults[10]
Protein BindingApproximately 2%[3]
Metabolism Metabolized to a single, inactive, open β-lactam ring metabolite.[8]
Excretion
Elimination Half-life (t½)Approximately 1 hour in adults with normal renal function.[3]
Primary RouteRenal excretion, with about 70% of the dose recovered as unchanged drug in the urine.[8]

Mechanism of Action

Meropenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target of meropenem is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[2][11] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.

The process of peptidoglycan synthesis and the inhibitory action of meropenem can be visualized as follows:

Peptidoglycan_Synthesis_Inhibition cluster_0 Bacterial Cell Wall Synthesis Pathway Cytoplasm Cytoplasmic Precursor Synthesis Lipid_I Lipid I Formation Cytoplasm->Lipid_I Lipid_II Lipid II Formation Lipid_I->Lipid_II Translocation Translocation across Cytoplasmic Membrane Lipid_II->Translocation Polymerization Glycan Chain Polymerization (Transglycosylation) Translocation->Polymerization Crosslinking Peptide Cross-linking (Transpeptidation) Polymerization->Crosslinking Mature_PG Mature Peptidoglycan (Cell Wall) Crosslinking->Mature_PG Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Binds to and Inhibits PBP->Crosslinking Catalyzes

Caption: Inhibition of Bacterial Cell Wall Synthesis by Meropenem.

Meropenem readily penetrates the outer membrane of Gram-negative bacteria and has a high affinity for multiple PBPs.[11] In Escherichia coli and Pseudomonas aeruginosa, it binds most strongly to PBP2 and PBP3, while in Staphylococcus aureus, its primary targets are PBP1, PBP2, and PBP4.[11][12] By covalently binding to the active site of these enzymes, meropenem blocks the transpeptidation reaction, which is the final step in cross-linking the peptide side chains of the peptidoglycan strands.[2] This inhibition leads to the formation of a defective cell wall, ultimately resulting in cell lysis and bacterial death.

Experimental Protocols

Determination of Physicochemical Properties

Solubility Determination: The solubility of meropenem can be determined using the shake-flask method. An excess amount of meropenem powder is added to a known volume of a specific solvent (e.g., phosphate-buffered saline at a defined pH). The suspension is then agitated in a constant temperature water bath until equilibrium is reached. After equilibration, the suspension is filtered, and the concentration of meropenem in the filtrate is determined by a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[12]

pKa Determination by Potentiometric Titration: The acid dissociation constants (pKa) of meropenem can be determined by potentiometric titration. A standard solution of meropenem is prepared in purified water. The solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter. The titration is also performed with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pKa values are determined from the inflection points of the resulting titration curves.[6]

Stability-Indicating HPLC Method

The chemical stability of meropenem in various solutions can be assessed using a stability-indicating HPLC method. A typical experimental workflow is outlined below.

HPLC_Workflow SamplePrep Sample Preparation (Reconstitution and Dilution) Incubation Incubation at Controlled Conditions (Temperature, Light) SamplePrep->Incubation Sampling Aliquots Taken at Pre-defined Time Points Incubation->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Peak Area vs. Time) HPLC->Data Stability Determination of Degradation Rate and Shelf-life Data->Stability

Caption: Workflow for Meropenem Stability Testing using HPLC.

A validated HPLC method for meropenem typically involves the following:

  • Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][13]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM monosodium phosphate) and an organic modifier (e.g., methanol or acetonitrile), with the pH adjusted to an acidic value (e.g., pH 3.0). A common composition is a ratio of 80:20 (v/v) buffer to methanol.[13]

  • Flow Rate: Typically around 1.0 to 1.5 mL/min.[14]

  • Detection: UV detection at a wavelength of approximately 298 nm.[13][14]

  • Sample Preparation: Meropenem solutions are prepared in the desired diluent at specific concentrations. At various time points, aliquots are withdrawn, diluted if necessary with the mobile phase, and injected into the HPLC system.

  • Forced Degradation: To ensure the method is stability-indicating, forced degradation studies are performed by subjecting meropenem solutions to stress conditions such as acid, base, oxidation, heat, and light.[6][14] The method should be able to resolve the intact meropenem peak from any degradation product peaks.

Pharmacokinetic Studies

In Vivo Pharmacokinetic Study in a Rat Model: Pharmacokinetic parameters of meropenem can be evaluated in an animal model, such as Sprague-Dawley rats.

  • Animal Preparation: Male Sprague-Dawley rats are cannulated in the jugular vein for blood sampling.

  • Dosing: Meropenem is administered intravenously at a specific dose (e.g., 20 mg/kg).[15]

  • Sample Collection: Blood samples are collected at predetermined time points post-administration (e.g., 0, 5, 15, 30, 60, 90, 120, and 180 minutes). Plasma is separated by centrifugation.

  • Bioanalysis: Plasma concentrations of meropenem are quantified using a validated bioanalytical method, typically LC-MS/MS or HPLC-UV.[1][3]

    • Sample Preparation for Bioanalysis: Plasma proteins are precipitated using an agent like trichloroacetic acid or acetonitrile.[1][3] The supernatant is then separated and injected into the analytical system.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software to determine parameters such as elimination half-life (t½), volume of distribution (Vd), clearance (CL), and area under the concentration-time curve (AUC).[16]

Determination of Plasma Protein Binding by Ultrafiltration: The extent of meropenem binding to plasma proteins can be determined by ultrafiltration.

  • Sample Preparation: Meropenem is spiked into blank plasma at various concentrations.

  • Ultrafiltration: The plasma samples are placed in centrifugal ultrafiltration devices with a specific molecular weight cutoff membrane (e.g., 10 kDa). The devices are then centrifuged at a controlled temperature and speed to separate the protein-free ultrafiltrate from the protein-bound drug.

  • Analysis: The concentration of meropenem in the ultrafiltrate (unbound drug concentration) and the total concentration in the plasma are determined by a validated analytical method.

  • Calculation: The percentage of protein binding is calculated using the formula: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100.[17]

Conclusion

Meropenem remains a cornerstone in the management of severe bacterial infections due to its broad spectrum of activity, favorable pharmacokinetic profile, and stability against many β-lactamases. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is essential for its optimal use and for the development of future antibacterial agents. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this important antibiotic.

References

Merocil (Meropenem): An In-depth Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merocil, a parenteral carbapenem antibiotic containing meropenem, exhibits a broad spectrum of potent bactericidal activity against a wide range of gram-negative pathogens. Its efficacy stems from its ability to penetrate the outer membrane of gram-negative bacteria and inhibit essential enzymes involved in cell wall synthesis, leading to cell lysis and death.[1][2][3] This technical guide provides a comprehensive overview of this compound's activity against clinically relevant gram-negative bacteria, details the experimental protocols for susceptibility testing, and illustrates its mechanism of action through a detailed signaling pathway.

Mechanism of Action

Meropenem, the active component of this compound, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] This process is critical for maintaining the structural integrity of the bacterium, especially in the hypotonic environment of the host. The primary molecular targets of meropenem are high-molecular-weight penicillin-binding proteins (PBPs).[1][2][4]

In gram-negative bacteria, meropenem traverses the outer membrane through porin channels to reach the periplasmic space where the PBPs are located.[5] It demonstrates a high affinity for PBP2 and PBP3 in Escherichia coli and Pseudomonas aeruginosa.[1][5][6] By binding to these enzymes, meropenem blocks their transpeptidase activity, which is essential for the cross-linking of peptidoglycan chains, a key component of the bacterial cell wall.[1][7] This inhibition leads to the formation of a defective cell wall, ultimately resulting in cell lysis and bacterial death.[1][7]

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

Merocil_Mechanism_of_Action cluster_outside Outside Bacterial Cell cluster_membrane Gram-Negative Outer Membrane cluster_periplasm Periplasmic Space This compound This compound (Meropenem) Porin Porin Channel (e.g., OprD2) This compound->Porin Diffusion Merocil_Peri Meropenem Porin->Merocil_Peri PBP Penicillin-Binding Proteins (PBPs 2 & 3) Merocil_Peri->PBP Binding Inhibition Inhibition PBP->Inhibition Peptidoglycan_synthesis Peptidoglycan Cross-linking Peptidoglycan_synthesis->PBP Catalyzes Peptidoglycan_synthesis->Inhibition Cell_Lysis Weakened Cell Wall & Cell Lysis Inhibition->Cell_Lysis

Caption: Mechanism of this compound (Meropenem) action against gram-negative bacteria.

In Vitro Spectrum of Activity

This compound demonstrates potent in vitro activity against a broad array of clinically significant gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for meropenem against key pathogens. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 1: Meropenem MICs for Enterobacterales
OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli0.03 - 0.250.06 - 0.25≤0.03 - >32
Klebsiella pneumoniae0.06 - 0.1250.125 - 1≤0.03 - >32
Enterobacter cloacae complex0.060.25≤0.03 - >32
Serratia marcescens0.121≤0.03 - >32
Proteus mirabilis0.120.25≤0.03 - 8

Note: Data compiled from multiple surveillance studies. MIC values can vary based on geographic location and resistance mechanisms.[8][9][10][11][12]

Table 2: Meropenem MICs for Non-fermenting Gram-Negative Bacilli
OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Pseudomonas aeruginosa0.5 - 12 - 4.80.25 - >32
Acinetobacter baumannii complex1 - 28 - 16≤0.12 - >64

Note: Higher MICs are often observed in A. baumannii and multidrug-resistant P. aeruginosa isolates.[6][13][14][15][16]

Experimental Protocols for Susceptibility Testing

Standardized methods for determining the in vitro susceptibility of bacteria to antimicrobial agents are crucial for guiding therapeutic decisions and monitoring resistance trends. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures.[17][18][19]

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[20][21][22]

Protocol:

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of meropenem is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation: The microtiter plates containing the serially diluted meropenem are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of meropenem that completely inhibits visible growth of the organism.

Agar Dilution Method

The agar dilution method is considered a reference method for susceptibility testing.[23][24]

Protocol:

  • Preparation of Agar Plates: A series of agar plates containing twofold dilutions of meropenem incorporated into Mueller-Hinton agar are prepared.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted to yield a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: The surface of each agar plate is spot-inoculated with the bacterial suspension using a multipoint inoculator.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of meropenem at which there is no growth, a faint haze, or one or two isolated colonies.

Experimental Workflow: Susceptibility Testing

Susceptibility_Testing_Workflow cluster_prep Preparation cluster_methods Testing Methods cluster_incubation Incubation & Reading Isolate Bacterial Isolate Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Broth_Dilution Broth Microdilution (Serial Meropenem Dilutions in Broth) Inoculum->Broth_Dilution Agar_Dilution Agar Dilution (Serial Meropenem Dilutions in Agar) Inoculum->Agar_Dilution Incubate Incubate at 35°C (16-20 hours) Broth_Dilution->Incubate Agar_Dilution->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion

This compound (meropenem) remains a cornerstone in the treatment of serious infections caused by gram-negative bacteria due to its potent bactericidal activity and broad spectrum of coverage. A thorough understanding of its mechanism of action and the in vitro susceptibility of target pathogens is essential for its appropriate and effective clinical use. Standardized susceptibility testing methodologies are critical for guiding therapy and for ongoing surveillance of resistance patterns to ensure the continued efficacy of this important antimicrobial agent.

References

The Discovery and Synthesis of Carbapenem Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbapenems represent a class of β-lactam antibiotics with the broadest spectrum of antibacterial activity among all antimicrobial agents. Their discovery and subsequent development have been pivotal in the fight against multidrug-resistant bacterial infections. This technical guide provides an in-depth exploration of the discovery of the first carbapenem, thienamycin, and the synthetic strategies that led to the development of clinically useful carbapenem antibiotics.

Discovery of Thienamycin: The First Carbapenem

In 1976, researchers at Merck Sharp & Dohme Research Laboratories discovered a novel β-lactam antibiotic from the fermentation broth of the soil bacterium Streptomyces cattleya.[1][2][3] This compound, named thienamycin, exhibited exceptional potency against a wide range of Gram-positive and Gram-negative bacteria, including those resistant to other β-lactam antibiotics.[1][3]

Thienamycin's structure was elucidated in 1979, revealing a unique carbapenem core: a bicyclic system where the thiazolidine ring of penicillin is replaced by a pyrroline ring, and a carbon atom substitutes the sulfur atom at position 1.[1] A key structural feature is the trans-configured hydroxyethyl side chain at position 6, which confers resistance to hydrolysis by most bacterial β-lactamases.[3]

However, thienamycin's inherent chemical instability, particularly in concentrated solutions and at physiological pH, posed a significant challenge for its clinical development.[1][4][5] This instability is primarily due to the primary amine of the cysteamine side chain, which can react with the β-lactam ring of another thienamycin molecule.[4]

Isolation of Thienamycin from Streptomyces cattleya

The isolation of thienamycin from fermentation broths proved to be a difficult task due to its instability.[1] The process involved a multi-step purification procedure to obtain the compound in a reasonably pure form.

Experimental Protocol: Isolation of Thienamycin

This protocol is a composite of described methods for the isolation of thienamycin from Streptomyces cattleya fermentation broth.

Materials:

  • Fermentation broth of Streptomyces cattleya

  • Dowex 50 cation exchange resin

  • Dowex 1 anion exchange resin

  • Bio-Gel P2 size-exclusion chromatography resin

  • XAD-2 non-ionic polymeric adsorbent resin

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

  • Deionized water

  • Appropriate buffers

Procedure:

  • Clarification of Fermentation Broth: Centrifuge the fermentation broth to remove mycelia and other solid materials.

  • Cation Exchange Chromatography (Capture):

    • Adjust the pH of the clarified broth to neutral (pH 7.0).

    • Apply the broth to a column packed with Dowex 50 cation exchange resin (H+ form).

    • Wash the column with deionized water to remove unbound impurities.

    • Elute thienamycin using a suitable buffer, such as a dilute ammonium hydroxide solution.

  • Anion Exchange Chromatography (Impurity Removal):

    • Pass the eluate from the Dowex 50 column through a column of Dowex 1 anion exchange resin (Cl- form) to remove acidic impurities.

  • Second Cation Exchange Chromatography (Concentration):

    • Acidify the flow-through from the Dowex 1 column and re-apply it to a Dowex 50 column.

    • Elute the bound thienamycin with a gradient of increasing ionic strength or pH.

  • Size-Exclusion Chromatography (Desalting and Further Purification):

    • Apply the concentrated thienamycin fraction to a Bio-Gel P2 column.

    • Elute with deionized water to separate thienamycin from salts and other small molecules.

  • Adsorption Chromatography (Final Purification and Desalting):

    • Apply the Bio-Gel P2 eluate to a column packed with XAD-2 resin.

    • Wash the column with deionized water.

    • Elute the purified thienamycin with a mixture of water and a polar organic solvent (e.g., acetone or methanol).

  • Lyophilization: Lyophilize the purified eluate to obtain thienamycin as a solid.

Biosynthesis of Thienamycin

The biosynthesis of thienamycin in Streptomyces cattleya follows a distinct pathway compared to classical β-lactams like penicillins and cephalosporins.[2] The biosynthetic gene cluster for thienamycin has been identified and characterized, providing insights into the enzymatic steps involved.[2] The pathway begins with the condensation of malonyl-CoA and glutamate-5-semialdehyde to form the pyrroline ring.[2] The β-lactam ring is subsequently formed by a β-lactam synthetase.[2] The characteristic hydroxyethyl side chain is derived from two successive methyl transfers from S-adenosyl methionine.[2]

thienamycin_biosynthesis malonyl_coa Malonyl-CoA pyrroline_ring Pyrroline Ring Intermediate malonyl_coa->pyrroline_ring glutamate_semialdehyde Glutamate-5-semialdehyde glutamate_semialdehyde->pyrroline_ring carbapenam Carbapenam Core pyrroline_ring->carbapenam β-lactam synthetase hydroxyethyl_carbapenam Hydroxyethylated Carbapenam carbapenam->hydroxyethyl_carbapenam Methyltransferases thienamycin Thienamycin hydroxyethyl_carbapenam->thienamycin sam S-adenosyl methionine sam->hydroxyethyl_carbapenam cysteamine Cysteamine cysteamine->thienamycin

Biosynthesis of the Thienamycin Core

Total Synthesis of Thienamycin

The chemical instability of thienamycin and the low titers from fermentation spurred significant efforts in its total synthesis. The first asymmetric total synthesis of (+)-thienamycin was reported by researchers at Merck in 1980. A key step in their approach was an intramolecular rhodium-catalyzed carbenoid N-H insertion to construct the bicyclic carbapenem core.

Experimental Protocol: Key Steps in a Formal Total Synthesis of Thienamycin

This protocol outlines key transformations in a representative formal synthesis of a thienamycin precursor.

A. Asymmetric Reduction to Establish Side-Chain Stereochemistry

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the starting keto-ester in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Reagent Preparation: In a separate flask, prepare a solution of sodium borohydride and D-tartaric acid in a suitable solvent.

  • Reduction: Slowly add the chiral reducing agent solution to the keto-ester solution while maintaining the temperature at -78 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting alcohol by flash column chromatography on silica gel.

B. β-Lactam Ring Formation

  • Mesylation: Dissolve the alcohol from the previous step in anhydrous dichloromethane and cool to 0 °C. Add triethylamine followed by methanesulfonyl chloride dropwise.

  • Cyclization: After completion of the mesylation, add potassium carbonate and a phase-transfer catalyst. Heat the reaction mixture to reflux.

  • Work-up: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude β-lactam.

  • Purification: Purify the β-lactam by recrystallization or column chromatography.

thienamycin_synthesis_workflow start Keto-ester Starting Material asymmetric_reduction Asymmetric Reduction start->asymmetric_reduction alcohol Chiral Alcohol Intermediate asymmetric_reduction->alcohol mesylation Mesylation alcohol->mesylation mesylate Mesylate Intermediate mesylation->mesylate cyclization Intramolecular SN2 Cyclization mesylate->cyclization beta_lactam β-Lactam Core cyclization->beta_lactam elaboration Further Elaboration beta_lactam->elaboration thienamycin_precursor Thienamycin Precursor elaboration->thienamycin_precursor

Workflow for Thienamycin Precursor Synthesis

Development of Clinically Useful Carbapenems

Imipenem: A Stable Thienamycin Derivative

To overcome the instability of thienamycin, a more stable derivative, imipenem (N-formimidoyl thienamycin), was synthesized.[5] The formimidoyl group protects the primary amine of the side chain, preventing the intermolecular reaction that leads to degradation.[5]

Experimental Protocol: Synthesis of Imipenem from Thienamycin

This protocol describes the N-formimidoylation of thienamycin.

Materials:

  • Thienamycin

  • Benzyl formimidate hydrochloride

  • Sodium hydroxide solution (e.g., 1N)

  • Water

  • Organic solvent (e.g., tetrahydrofuran)

  • Appropriate purification media (e.g., for chromatography or crystallization)

Procedure:

  • Dissolution: Dissolve thienamycin in a mixture of water and an organic solvent at a low temperature (e.g., 0-5 °C).

  • pH Adjustment: Adjust the pH of the solution to approximately 8.5 with a sodium hydroxide solution.

  • Formimidoylation: Add a solution of benzyl formimidate hydrochloride to the thienamycin solution while maintaining the pH and temperature.

  • Reaction Monitoring: Monitor the reaction by high-performance liquid chromatography (HPLC).

  • Isolation and Purification: Once the reaction is complete, purify imipenem by chromatography or by crystallization from a suitable solvent system.

Cilastatin: The Dehydropeptidase-I Inhibitor

A new challenge arose with imipenem: it was found to be rapidly hydrolyzed in the kidneys by a renal brush-border enzyme called dehydropeptidase-I (DHP-I).[2][5] This led to low urinary concentrations of the active antibiotic. To address this, a specific inhibitor of DHP-I, cilastatin, was developed.[2] Co-administration of imipenem with cilastatin in a 1:1 ratio prevents the renal degradation of imipenem, ensuring therapeutic concentrations in the urine.[2] Cilastatin also mitigates the potential for renal toxicity associated with high doses of imipenem alone.[2]

imipenem_cilastatin_interaction imipenem Imipenem dhp1 Dehydropeptidase-I (DHP-I) in Kidney imipenem->dhp1 Hydrolysis therapeutic_concentration Therapeutic Concentration in Urine imipenem->therapeutic_concentration inactive_metabolites Inactive Metabolites dhp1->inactive_metabolites cilastatin Cilastatin cilastatin->dhp1 Inhibition

References

Merocil (Meropenem): A Preclinical Pharmacodynamic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacodynamics of Merocil (meropenem), a broad-spectrum carbapenem antibiotic. The information presented herein is intended to support research and development efforts by providing a consolidated resource on meropenem's mechanism of action, in vitro activity, and in vivo efficacy in relevant preclinical models.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Meropenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This process is critical for maintaining the structural integrity of the bacterium, protecting it from osmotic stress. The primary molecular targets of meropenem are a group of enzymes known as penicillin-binding proteins (PBPs).[2][3]

Meropenem, a β-lactam antibiotic, mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This structural similarity allows it to bind to the active site of PBPs, leading to the acylation and subsequent inactivation of these enzymes. The inhibition of PBP-mediated transpeptidation prevents the cross-linking of peptidoglycan chains, thereby compromising the integrity of the cell wall and leading to bacterial lysis and death.[2]

Signaling Pathway: Peptidoglycan Synthesis and Meropenem Inhibition

The following diagram illustrates the key stages of peptidoglycan synthesis and the point of intervention by meropenem.

Peptidoglycan_Synthesis_Inhibition UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA/MurB enzymes UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F ligases Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Lipid_II->PBP Nascent_PG Nascent Peptidoglycan PBP->Nascent_PG Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan (Mature Cell Wall) Nascent_PG->Crosslinked_PG Meropenem Meropenem Meropenem->PBP Inhibition

Diagram of Meropenem's mechanism of action.

In Vitro Pharmacodynamics

The in vitro activity of meropenem has been extensively evaluated against a broad range of bacterial pathogens. Key pharmacodynamic parameters include the Minimum Inhibitory Concentration (MIC) and time-kill kinetics.

Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] Meropenem generally exhibits potent activity against a wide variety of Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity of Meropenem Against Key Bacterial Pathogens

Bacterial SpeciesNumber of IsolatesMeropenem MIC₅₀ (µg/mL)Meropenem MIC₉₀ (µg/mL)
Escherichia coli330-≤0.78
Klebsiella pneumoniae---
Pseudomonas aeruginosa--0.78
Staphylococcus aureus (methicillin-susceptible)---
Streptococcus pneumoniae---
Enterococcus faecalis---

Note: Data compiled from multiple sources. "-" indicates data not consistently reported across studies.

Time-Kill Curve Assays

Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time. Studies have shown that meropenem exhibits concentration-dependent killing.

Table 2: Summary of Meropenem Time-Kill Assay Findings

OrganismMeropenem ConcentrationObservation
Pseudomonas aeruginosa≥4 x MICSignificant (>2 log) reduction in bacterial burden at 24 hours.
Pseudomonas aeruginosa0.25x and 1x MICRegrowth observed between 12 and 24 hours.
Experimental Protocols

This protocol outlines a standard broth microdilution method for determining the MIC of meropenem.

MIC_Determination_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilute Perform Serial Dilutions of Meropenem in Cation-Adjusted Mueller-Hinton Broth serial_dilute->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

Workflow for MIC determination.

Detailed Steps:

  • Bacterial Isolate Preparation: Streak a fresh culture of the test organism on an appropriate agar plate and incubate overnight.

  • Inoculum Preparation: Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]

  • Drug Dilution: Prepare serial two-fold dilutions of meropenem in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the inoculated plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

This protocol describes a method for assessing the rate of bacterial killing by meropenem over time.

Time_Kill_Assay_Workflow start Start prep_culture Prepare Log-Phase Bacterial Culture start->prep_culture expose_drug Expose Bacteria to Meropenem (at various multiples of MIC) prep_culture->expose_drug sample_timepoints Collect Aliquots at Defined Time Points (e.g., 0, 2, 4, 8, 12, 24 hours) expose_drug->sample_timepoints serial_dilute_plate Perform Serial Dilutions and Plate on Agar sample_timepoints->serial_dilute_plate incubate_count Incubate Plates and Count Colonies (CFU/mL) serial_dilute_plate->incubate_count plot_curve Plot log10 CFU/mL vs. Time incubate_count->plot_curve end End plot_curve->end

Workflow for a time-kill curve assay.

Detailed Steps:

  • Inoculum Preparation: Grow the test organism in CAMHB to the logarithmic phase of growth.

  • Drug Exposure: Dilute the bacterial culture to a standardized starting density (e.g., 1 x 10⁶ CFU/mL) in fresh CAMHB containing various concentrations of meropenem (e.g., 0.25x, 1x, 4x, 16x MIC).[6] A growth control without the antibiotic is included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate onto appropriate agar plates.

  • Incubation and Enumeration: Incubate the plates overnight and count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis: Plot the logarithm of CFU/mL against time for each meropenem concentration to generate the time-kill curves.

In Vivo Pharmacodynamics

Preclinical animal models are essential for evaluating the efficacy of antimicrobial agents in a physiological context. Murine models of infection are commonly used to assess the in vivo activity of meropenem.

Murine Sepsis Model

The murine sepsis model is a widely used preclinical model to evaluate the efficacy of antibiotics in a systemic infection.

Table 3: Efficacy of Meropenem in a Murine Sepsis Model

PathogenMeropenem Dosing RegimenEfficacy EndpointOutcome
Pseudomonas aeruginosa ATCC 902775 mg/kg/q6h (40% fT>MIC)7-day survivalImproved survival compared to control
Pseudomonas aeruginosa ATCC 902775 mg/kg/q2.4h (100% fT>MIC)7-day survivalFurther improved survival
Pseudomonas aeruginosa ATCC 902775 mg/kg/q2h (100% fT>4xMIC)7-day survivalHighest survival rate

fT>MIC: Percentage of the dosing interval that the free drug concentration remains above the MIC.

Experimental Protocols

This protocol outlines a common method for inducing sepsis in mice to test antibiotic efficacy.

Murine_Sepsis_Model_Workflow start Start neutropenia Induce Neutropenia in Mice (e.g., with cyclophosphamide) start->neutropenia infection Induce Infection (e.g., intraperitoneal injection of bacteria) neutropenia->infection treatment Administer Meropenem or Vehicle Control at a Defined Time Post-Infection infection->treatment monitoring Monitor Animal Health and Survival over a Set Period (e.g., 7 days) treatment->monitoring outcome_assessment Assess Outcomes (e.g., survival, bacterial load in tissues) monitoring->outcome_assessment end End outcome_assessment->end

Workflow for a murine sepsis model.

Detailed Steps:

  • Animal Model: Use a standardized strain of mice (e.g., C57BL/6).

  • Induction of Neutropenia (Optional but common for severe infection models): Administer cyclophosphamide intraperitoneally to render the mice transiently neutropenic.[7]

  • Infection: Prepare a standardized inoculum of the challenge organism (e.g., Pseudomonas aeruginosa) and inject it intraperitoneally into the mice.[7]

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), administer meropenem via a relevant route (e.g., subcutaneous or intravenous) at various dosing regimens.[7] A control group receives a vehicle control.

  • Monitoring: Observe the animals regularly for signs of illness and record survival over a defined period (e.g., 7 days).

  • Outcome Assessment: The primary outcome is typically survival. Secondary outcomes can include the determination of bacterial load in blood and/or organs at a specific time point.

Conclusion

This technical guide has summarized the key preclinical pharmacodynamic properties of this compound (meropenem). Its potent in vitro activity, driven by the inhibition of bacterial cell wall synthesis, translates to significant efficacy in in vivo models of infection. The provided experimental protocols and data tables offer a valuable resource for researchers and drug development professionals working with this important antibiotic. The detailed understanding of meropenem's pharmacodynamics is crucial for optimizing its use and for the development of future antibacterial agents.

References

An In-depth Technical Guide to the Initial Clinical Investigations of Meropenem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meropenem, a broad-spectrum antibiotic of the carbapenem class, emerged from initial clinical investigations as a potent and well-tolerated agent for treating a wide array of serious bacterial infections. Patented in 1983 and approved for medical use in the United States in 1996, its development addressed the need for a carbapenem with a similar spectrum to imipenem but with greater stability to human renal dehydropeptidase-I (DHP-I) and a lower potential for central nervous system (CNS) toxicity.[1][2] This guide provides a detailed overview of the foundational studies that characterized its mechanism of action, antimicrobial activity, pharmacokinetics, clinical efficacy, and safety profile, establishing its role in the antibiotic armamentarium.

Mechanism of Action

Meropenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a structure essential for bacterial integrity.[3][4] Its primary molecular targets are high-molecular-weight penicillin-binding proteins (PBPs).[3]

  • PBP Inhibition : Meropenem binds to and inactivates essential PBPs, particularly PBP 2 and PBP 3.[3] This action blocks the final transpeptidation step in peptidoglycan synthesis, a critical component of the bacterial cell wall.[5]

  • Cell Lysis : The disruption of cell wall maintenance and synthesis leads to cell weakening and eventual lysis due to high internal osmotic pressure.[3][5]

  • β-Lactamase Stability : A key structural feature of meropenem is the presence of a 1-beta-methyl group, which confers high resistance to hydrolysis by most serine β-lactamases, including penicillinases and cephalosporinases, that are produced by many bacteria.[1][3] This stability allows it to be effective against many bacterial strains that are resistant to other β-lactam antibiotics.[1]

  • DHP-I Stability : Unlike the first-generation carbapenem, imipenem, meropenem is stable against degradation by the human renal enzyme dehydropeptidase-1. This means it can be administered without a DHP-I inhibitor like cilastatin.[1][2]

Meropenem_Mechanism_of_Action cluster_bacterium Bacterial Cell Meropenem Meropenem Penetration Penetrates Outer Membrane Meropenem->Penetration Enters PBPs Penicillin-Binding Proteins (PBPs) (e.g., PBP 2, PBP 3) Penetration->PBPs Binds to Peptidoglycan Peptidoglycan Synthesis Penetration->Peptidoglycan Inhibits PBPs->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall Builds Lysis Cell Lysis & Death CellWall->Lysis Weakened wall leads to

Caption: Meropenem's mechanism of action targeting bacterial cell wall synthesis.

In Vitro Antimicrobial Activity

Initial in vitro studies established meropenem's ultra-broad spectrum of activity against a vast range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[2]

Spectrum of Activity
  • Gram-Negative Bacteria : Meropenem demonstrated potent activity against Enterobacteriaceae, Pseudomonas aeruginosa, and Haemophilus influenzae. Notably, it was often four to 64-fold more active than imipenem against these pathogens.[6][7] It also showed effectiveness against strains resistant to third-generation cephalosporins.[6][8]

  • Gram-Positive Bacteria : While highly active, imipenem was generally four to eight-fold more potent than meropenem against Gram-positive species like methicillin-susceptible staphylococci and enterococci.[6][9]

  • Anaerobic Bacteria : Meropenem showed excellent activity against a wide range of anaerobic bacteria, with resistance being a rare occurrence in early studies.[6][9]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC90 values (the concentration required to inhibit 90% of isolates) from early comparative studies.

OrganismMeropenem (mg/L)Imipenem (mg/L)Ceftazidime (mg/L)
Escherichia coli≤0.06 - 0.120.25 - 0.50.25 - 1
Klebsiella pneumoniae0.06 - 0.120.25 - 0.50.25 - 2
Enterobacter cloacae0.12 - 0.50.5 - 21 - >128
Serratia marcescens0.25 - 0.51 - 21 - 4
Pseudomonas aeruginosa0.5 - 22 - 82 - 16
Staphylococcus aureus (MSSA)0.12 - 0.50.03 - 0.064 - 8
Streptococcus pneumoniae≤0.06 - 0.25≤0.015 - 0.030.03 - 0.5
Bacteroides fragilis group0.25 - 10.12 - 0.532 - >128

Data compiled from multiple sources reflecting early in vitro studies.[2][6][7][8][9]

Pharmacokinetics

Early pharmacokinetic studies in healthy volunteers and patients revealed a predictable and linear profile.[2]

Key Pharmacokinetic Parameters

Following intravenous administration, meropenem's pharmacokinetics are characterized by a low protein binding and primary elimination through the kidneys.

ParameterValue (Adults with Normal Renal Function)
Elimination Half-life (t½)~1 hour[2][5]
Volume of Distribution (Vdss)~0.43 L/kg[10]
Plasma Protein Binding~2%[5]
Total Clearance (CL)~5.63 ml/min/kg[10]
Primary Route of EliminationRenal (primarily unchanged drug)[5][10]
Urinary Recovery~55% of the dose as unchanged drug[10]

Note: Pharmacokinetic parameters can vary based on age and renal function.[5][11][12]

Preclinical and Clinical Development Workflow

The development of meropenem followed a structured path from laboratory studies to extensive clinical trials to establish its safety and efficacy.

Clinical_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_post Regulatory & Post-Marketing invitro In Vitro Studies (MIC Testing, Spectrum) animal Animal Models (Efficacy, PK/PD, Safety) invitro->animal phase1 Phase I (Safety, PK in Healthy Volunteers) animal->phase1 phase2 Phase II (Dose-ranging, Efficacy in Patients) phase1->phase2 phase3 Phase III (Large-scale Efficacy vs. Comparators) phase2->phase3 approval Regulatory Submission & Approval (e.g., FDA) phase3->approval phase4 Phase IV (Post-marketing Surveillance) approval->phase4 Susceptibility_Testing_Workflow cluster_bmd Broth Microdilution (BMD) cluster_disk Disk Diffusion start Bacterial Isolate bmd_prep Prepare Serial Dilutions of Meropenem start->bmd_prep disk_prep Prepare Mueller-Hinton Agar with Bacterial Lawn start->disk_prep bmd_inoc Inoculate Wells with Standardized Inoculum bmd_prep->bmd_inoc bmd_inc Incubate 16-20h bmd_inoc->bmd_inc bmd_read Read MIC Value (Lowest concentration with no growth) bmd_inc->bmd_read disk_apply Apply 10-µg Meropenem Disk disk_prep->disk_apply disk_inc Incubate 16-24h disk_apply->disk_inc disk_read Measure Zone of Inhibition (mm) disk_inc->disk_read

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Merocil (Meropenem)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Merocil, a brand name for the broad-spectrum carbapenem antibiotic meropenem. Understanding the stability profile of meropenem is critical for its formulation, storage, and clinical administration to ensure optimal efficacy and safety. This document details the intrinsic stability of meropenem under various stress conditions, outlines its degradation products, and provides detailed experimental protocols for its analysis.

Core Stability Profile of Meropenem

Meropenem is inherently unstable in aqueous solutions, with its degradation being significantly influenced by factors such as pH, temperature, and the presence of other substances in the formulation. The primary cause of its degradation is the hydrolysis of the β-lactam ring, a characteristic vulnerability of this class of antibiotics.

Influence of pH

The stability of meropenem is highly pH-dependent. The optimal pH range for meropenem stability is reported to be between 6.0 and 6.5. Outside of this range, both acidic and alkaline conditions accelerate the degradation process, primarily through hydrolysis of the β-lactam ring.

Temperature Effects

Elevated temperatures significantly increase the rate of meropenem degradation.[1][2] The decomposition in both powder form and reconstituted solutions follows first-order kinetics, with the rate of degradation increasing at higher temperatures.[1] Therefore, proper storage at controlled room temperature or under refrigeration is crucial to maintain its potency.

Concentration Dependence

The stability of meropenem in solution can also be concentration-dependent. Higher concentrations of meropenem may lead to increased degradation rates. This is attributed to intermolecular reactions, such as dimerization, where one molecule of meropenem can catalyze the degradation of another.

Photostability

Forced degradation studies indicate that meropenem is susceptible to degradation upon exposure to light. Photolytic degradation can lead to the formation of various degradation products, necessitating protection from light during storage and administration.

Degradation Pathways of Meropenem

Meropenem degrades through several pathways, including hydrolysis, oxidation, thermal degradation, and dimerization. These pathways lead to the formation of various degradation products, which may lack antibacterial activity and potentially have different toxicological profiles.

Hydrolytic Degradation

The most significant degradation pathway for meropenem is the hydrolysis of the amide bond within the β-lactam ring. This results in the formation of an open-ring metabolite (ORM), which is microbiologically inactive.[3][4] This reaction is catalyzed by both acidic and alkaline conditions.

Oxidative Degradation

Under oxidative stress, typically induced by agents like hydrogen peroxide, meropenem can undergo degradation to form products such as a decarboxylated derivative and an N-oxide.

Thermal Degradation

Exposure to high temperatures can lead to a complex series of reactions resulting in the formation of a pyrrolic derivative.[5] This involves modifications to both the β-lactam ring and the side chain of the meropenem molecule.

Dimerization

Under conditions of high humidity or in concentrated solutions, meropenem can undergo dimerization. This involves an intermolecular reaction between two meropenem molecules. The resulting dimer is a significant impurity found in degraded samples.

Below is a diagram illustrating the primary degradation pathways of meropenem.

Meropenem_Degradation Meropenem Meropenem Hydrolysis Hydrolysis (Acid/Base) Meropenem->Hydrolysis β-lactam cleavage Oxidation Oxidation (e.g., H2O2) Meropenem->Oxidation Heat Thermal Stress Meropenem->Heat Humidity High Humidity/ Concentration Meropenem->Humidity ORM Open-Ring Metabolite (Inactive) Hydrolysis->ORM Oxidative_Products Decarboxylated and N-Oxide Products Oxidation->Oxidative_Products Pyrrolic_Derivative Pyrrolic Derivative Heat->Pyrrolic_Derivative Dimer Dimer Humidity->Dimer

Caption: Primary degradation pathways of meropenem under various stress conditions.

Quantitative Stability Data

The following tables summarize the stability of meropenem under various conditions as reported in the literature.

Table 1: Stability of Meropenem in Different Intravenous Fluids

IV FluidConcentration (mg/mL)Temperature (°C)Time (hours)Remaining (%)
0.9% NaCl1 - 20258>90%
0.9% NaCl40254>90%
5% Dextrose1 - 20252>90%
5% Dextrose40251>90%
0.9% NaCl20227.490%
0.9% NaCl20335.790%

Table 2: Stability of Meropenem Under Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationTemperature (°C)Degradation (%)Major Degradation Product(s)
Acid Hydrolysis0.1 M HCl24 hours25SignificantOpen-Ring Metabolite
Base Hydrolysis0.1 M NaOH2 hours25SignificantOpen-Ring Metabolite
Oxidation3% H₂O₂24 hours25SignificantDecarboxylated and N-Oxide Products
ThermalDry Heat48 hours70SignificantPyrrolic Derivative
PhotolyticUV Light (254 nm)24 hours25ModerateVarious Photodegradants

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and for the analysis of meropenem and its degradation products using a stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and to develop and validate a stability-indicating analytical method.

4.1.1. General Sample Preparation

Prepare a stock solution of meropenem in a suitable solvent (e.g., water for injection) at a concentration of 1 mg/mL.

4.1.2. Acid and Base Hydrolysis

  • Acid Hydrolysis: Mix equal volumes of the meropenem stock solution with 0.1 M hydrochloric acid. Keep the solution at room temperature for up to 24 hours, with samples taken at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis: Mix equal volumes of the meropenem stock solution with 0.1 M sodium hydroxide. Keep the solution at room temperature for up to 2 hours, with samples taken at appropriate time intervals (e.g., 0, 0.5, 1, 2 hours). Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

4.1.3. Oxidative Degradation

Mix equal volumes of the meropenem stock solution with 3% hydrogen peroxide. Keep the solution at room temperature for up to 24 hours, protected from light, with samples taken at appropriate time intervals.

4.1.4. Thermal Degradation

  • Solution: Place the meropenem stock solution in a temperature-controlled oven at 70°C for up to 48 hours. Take samples at appropriate time intervals.

  • Solid State: Place meropenem powder in a temperature-controlled oven at 70°C for up to 48 hours. At each time point, dissolve a weighed amount of the powder in a suitable solvent for analysis.

4.1.5. Photolytic Degradation

Expose the meropenem stock solution to a UV lamp at 254 nm and a cool white fluorescent lamp in a photostability chamber for up to 24 hours. A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

The following diagram outlines the general workflow for forced degradation studies.

Forced_Degradation_Workflow start Prepare Meropenem Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, RT) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidative Degradation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (70°C) start->thermal photo Photolytic Degradation (UV/Visible Light) start->photo sampling Sample at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize analyze Analyze by Stability-Indicating HPLC Method sampling->analyze Other Samples neutralize->analyze Acid/Base Samples

Caption: Workflow for conducting forced degradation studies on meropenem.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying meropenem from its degradation products.

4.2.1. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0-6.5) and acetonitrile. The exact ratio should be optimized to achieve good separation. A common starting point is a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 298 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

4.2.2. Preparation of Solutions

  • Standard Solution: Accurately weigh and dissolve meropenem reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Dilute the samples from the forced degradation studies with the mobile phase to a suitable concentration for analysis.

4.2.3. Method Validation

The analytical method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is of utmost importance to ensure that the peaks of the degradation products are well-resolved from the main meropenem peak.

Conclusion

Meropenem is a potent broad-spectrum antibiotic that is susceptible to degradation through various pathways, with hydrolysis of the β-lactam ring being the most prominent. Its stability is significantly influenced by pH, temperature, and light. This technical guide provides a foundational understanding of the stability and degradation of meropenem, which is essential for the development of stable formulations, establishment of appropriate storage conditions, and ensuring the safe and effective clinical use of this compound. The provided experimental protocols serve as a starting point for researchers and drug development professionals in their work with this important antibiotic.

References

An In-depth Technical Guide on the Molecular Basis for Merocil's Bactericidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the molecular mechanisms underlying the bactericidal activity of Merocil, a novel synthetic antibacterial agent. This compound exhibits potent, broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. The core of its bactericidal action lies in the dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism contributes to its high efficacy and a reduced potential for the development of resistance. This guide details the molecular interactions, summarizes key quantitative data, outlines experimental protocols for mechanism-of-action studies, and visualizes the pathways and workflows involved.

Introduction

Bacterial resistance to existing antibiotic classes represents a critical and growing threat to global health. The development of new antibacterial agents with novel mechanisms of action is therefore a key priority in infectious disease research. This compound has emerged as a promising candidate, demonstrating rapid bactericidal effects against a wide array of clinically relevant pathogens. This whitepaper elucidates the molecular basis of this compound's activity to support further research and development.

Mechanism of Action: Dual Inhibition of Type II Topoisomerases

This compound's primary bactericidal activity stems from its potent inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase (GyrA/GyrB): This enzyme introduces negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication and for relieving torsional stress. In Gram-negative bacteria, DNA gyrase is the primary target.

  • Topoisomerase IV (ParC/ParE): This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, enabling their segregation into daughter cells. In many Gram-positive bacteria, topoisomerase IV is the primary target.

This compound binds to the complex formed between these enzymes and bacterial DNA. This binding stabilizes the transient, double-stranded DNA breaks created by the enzymes, forming a ternary this compound-enzyme-DNA complex. The accumulation of these stalled complexes leads to the fragmentation of the bacterial chromosome, triggering the SOS response and ultimately culminating in rapid cell death.

cluster_replication DNA Replication Fork cluster_targets This compound Targets cluster_inhibition Inhibitory Action cluster_outcome Bactericidal Outcome Replication DNA Replication Supercoiling Positive Supercoiling Ahead of Fork Replication->Supercoiling Decatenation Catenated Daughter Chromosomes Replication->Decatenation Gyrase DNA Gyrase (GyrA/GyrB) Supercoiling->Gyrase relieved by TopoIV Topoisomerase IV (ParC/ParE) Decatenation->TopoIV resolved by Merocil_Gyrase This compound Forms Ternary Complex with Gyrase-DNA Gyrase->Merocil_Gyrase Merocil_TopoIV This compound Forms Ternary Complex with TopoIV-DNA TopoIV->Merocil_TopoIV DSBs Double-Strand Breaks Merocil_Gyrase->DSBs Merocil_TopoIV->DSBs SOS SOS Response Activation DSBs->SOS Death Cell Death SOS->Death

Caption: Molecular mechanism of this compound's bactericidal action.

Quantitative Data Summary

The efficacy of this compound has been quantified through in vitro susceptibility testing and enzyme inhibition assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Key Bacterial Strains

Bacterial SpeciesStrain IDTypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-Positive0.0150.25
Staphylococcus aureus (MRSA)ATCC 43300Gram-Positive0.25>32
Streptococcus pneumoniaeATCC 49619Gram-Positive0.031
Escherichia coliATCC 25922Gram-Negative0.0080.015
Pseudomonas aeruginosaATCC 27853Gram-Negative0.50.5
Klebsiella pneumoniaeATCC 700603Gram-Negative (ESBL)0.12>32

Table 2: Enzymatic Inhibition Constants (IC₅₀) for this compound

Enzyme SourceTarget EnzymeThis compound IC₅₀ (µM)Ciprofloxacin IC₅₀ (µM)
Escherichia coliDNA Gyrase0.050.1
Escherichia coliTopoisomerase IV0.20.8
Staphylococcus aureusDNA Gyrase0.41.5
Staphylococcus aureusTopoisomerase IV0.020.3

Detailed Experimental Protocols

The following protocols are central to elucidating the mechanism of action of this compound.

4.1. Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the standard broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

Start Prep Prepare 2-fold serial dilutions of this compound in Mueller-Hinton Broth Start->Prep Inoc Inoculate wells with bacterial suspension (5 x 10^5 CFU/mL) Prep->Inoc Incub Incubate at 37°C for 18-24 hours Inoc->Incub Read Read plate visually or with spectrophotometer (OD600) Incub->Read Result MIC = Lowest concentration with no visible growth Read->Result End Result->End

Caption: Workflow for MIC determination via broth microdilution.

  • Preparation: A 96-well microtiter plate is used. This compound is serially diluted (2-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) across 10 columns, leaving two columns for positive (no drug) and negative (no bacteria) controls.

  • Inoculation: A standardized bacterial inoculum, adjusted to a 0.5 McFarland standard, is diluted and added to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plate is incubated under ambient conditions at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

4.2. DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of this compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Reaction Mixture: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase enzyme, ATP, and reaction buffer.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without any inhibitor is included.

  • Incubation: The reaction is incubated at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

  • Analysis by Gel Electrophoresis: The reaction products are resolved on a 1% agarose gel. The supercoiled and relaxed forms of the plasmid DNA migrate at different rates. Inhibition is quantified by measuring the decrease in the supercoiled DNA band intensity using densitometry. The IC₅₀ value is calculated as the concentration of this compound required to reduce enzyme activity by 50%.

cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis Components Combine: Relaxed Plasmid, DNA Gyrase, ATP, Buffer Inhibitor Add Serial Dilutions of this compound Components->Inhibitor Incubate Incubate at 37°C for 1 hour Inhibitor->Incubate Stop Terminate Reaction (SDS/Proteinase K) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Stain (e.g., Ethidium Bromide) & Visualize Bands Gel->Visualize Quantify Densitometry to Quantify Supercoiled vs. Relaxed DNA Visualize->Quantify Result Calculate IC50 Value Quantify->Result

Caption: Experimental workflow for the DNA gyrase supercoiling assay.

4.3. Topoisomerase IV Decatenation Assay

This assay is analogous to the gyrase assay but measures the inhibition of the decatenation of kinetoplast DNA (kDNA), a large network of interlocked DNA circles.

  • Reaction Mixture: A reaction is set up containing kDNA, Topoisomerase IV enzyme, ATP, and the appropriate reaction buffer.

  • Inhibitor Addition: Varying concentrations of this compound are added.

  • Incubation: The mixture is incubated at 37°C for 30 minutes.

  • Analysis: The reaction is stopped and analyzed by agarose gel electrophoresis. Decatenated minicircles migrate into the gel, while the large kDNA network remains in the well. Inhibition is measured by the reduction in released minicircles. The IC₅₀ is calculated accordingly.

Conclusion

The bactericidal activity of this compound is unequivocally linked to its potent, dual inhibition of bacterial DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA cleavage complexes, this compound induces catastrophic levels of double-stranded DNA breaks, leading to rapid cell death. Its balanced activity against both primary targets in Gram-negative and Gram-positive bacteria, respectively, underscores its potential as a broad-spectrum antibacterial agent. The low MIC values against resistant strains, such as MRSA and ESBL-producing K. pneumoniae, highlight its promise for treating challenging infections. Further studies should focus on its in vivo efficacy, pharmacokinetic/pharmacodynamic properties, and a more detailed investigation of resistance development potential.

Early Mechanisms of Meropenem Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meropenem, a broad-spectrum carbapenem antibiotic, was introduced in the late 1980s and quickly became a critical last-resort treatment for severe bacterial infections. However, the emergence of resistance mechanisms threatened its efficacy. This technical guide provides an in-depth overview of the core mechanisms of meropenem resistance identified in early research, primarily focusing on the period from the late 1980s to the early 2000s. The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed look at the foundational discoveries, experimental methodologies, and quantitative data that have shaped our understanding of this critical area of antibiotic resistance.

Core Resistance Mechanisms

Early research identified three primary mechanisms by which bacteria, particularly Gram-negative pathogens like Pseudomonas aeruginosa and Gram-positive bacteria such as Streptococcus pneumoniae, develop resistance to meropenem:

  • Enzymatic Degradation: The production of β-lactamase enzymes, specifically carbapenemases, that can hydrolyze the β-lactam ring of meropenem, rendering it inactive.

  • Altered Drug Entry and Efflux: Modifications to the bacterial outer membrane that either reduce the influx of meropenem into the cell or actively pump it out. This is predominantly achieved through the loss or downregulation of porin channels and the overexpression of multidrug efflux pumps.

  • Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs), the molecular targets of meropenem, which reduce the binding affinity of the drug.

These mechanisms can act individually or in concert to produce varying levels of meropenem resistance. The interplay between these mechanisms is a key factor in the evolution of high-level resistance.

Enzymatic Degradation: The Rise of Metallo-β-Lactamases

The most significant enzymatic threat to meropenem's activity identified in early studies was the emergence of metallo-β-lactamases (MBLs). These enzymes utilize zinc ions in their active site to hydrolyze a broad spectrum of β-lactams, including carbapenems.[1] The first mobile MBL, IMP-1, was discovered in Japan in the early 1990s, followed by the VIM series in Europe.[2][3]

Quantitative Data: Meropenem MICs in MBL-Producing Isolates

The production of MBLs often leads to a significant increase in the Minimum Inhibitory Concentration (MIC) of meropenem.

Isolate / StrainResistance MechanismMeropenem MIC (µg/mL)Imipenem MIC (µg/mL)Reference
P. aeruginosa GN17203IMP-1 MBL>12850[2]
Serratia marcescens Tn9106IMP-1 MBL>128>128[2]
Experimental Protocol: Spectrophotometric β-Lactamase Hydrolysis Assay

This protocol is a representative method used in early research to determine the hydrolytic activity of β-lactamases against meropenem.

Objective: To measure the rate of meropenem hydrolysis by a purified β-lactamase or a crude cell extract.

Principle: The hydrolysis of the β-lactam ring of meropenem leads to a change in its ultraviolet (UV) absorbance. This change can be monitored over time using a spectrophotometer to determine the rate of the enzymatic reaction.

Materials:

  • UV-visible spectrophotometer

  • Quartz cuvettes

  • Meropenem powder

  • Purified enzyme or bacterial cell lysate

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Micropipettes and tips

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of meropenem (e.g., 1 mg/mL) in the appropriate buffer. The final concentration used in the assay will depend on the enzyme's kinetic properties (Km).

    • Prepare the enzyme solution (purified or crude lysate) in the same buffer.

  • Assay Setup:

    • Equilibrate the spectrophotometer to the desired temperature (e.g., 30°C).

    • Set the spectrophotometer to the wavelength of maximum absorbance for meropenem (typically around 297 nm).

    • In a quartz cuvette, add the phosphate buffer and the meropenem solution to achieve the desired final concentration.

  • Initiation of Reaction and Measurement:

    • Start the reaction by adding a small volume of the enzyme solution to the cuvette.

    • Immediately start recording the decrease in absorbance at 297 nm over time.

    • Continue recording for a period during which the reaction rate is linear.

  • Calculation of Activity:

    • Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

    • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of meropenem.

Altered Drug Entry and Efflux in Pseudomonas aeruginosa

Early research extensively documented the role of porin loss and efflux pump overexpression in meropenem resistance in P. aeruginosa.

Porin Loss: The OprD Channel

The OprD porin is the primary channel for the entry of carbapenems into the periplasmic space of P. aeruginosa.[4] Early studies demonstrated that the loss or downregulation of OprD expression is a common mechanism of resistance to imipenem and, to a lesser extent, meropenem.[5][6]

Quantitative Data: Effect of OprD Loss and Efflux on Meropenem MICs
StrainGenotype / PhenotypeMeropenem MIC (µg/mL)Imipenem MIC (µg/mL)Reference
Wild-TypeOprD+, MexAB-OprM+0.52[7]
MutantOprD-28[7]
MutantOprD+, MexAB-OprM overexpressed42[7]
MutantOprD-, MexAB-OprM overexpressed168[7]
Experimental Protocol: SDS-PAGE Analysis of Outer Membrane Proteins (OMPs)

This protocol outlines the methodology used to visualize the presence or absence of the OprD porin in P. aeruginosa.

Objective: To analyze the outer membrane protein profiles of P. aeruginosa strains to detect the loss of OprD.

Principle: OMPs are extracted from bacterial cells and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The resulting protein bands are visualized by staining, allowing for the comparison of OMP profiles between different strains.

Materials:

  • Bacterial cultures (P. aeruginosa test and control strains)

  • Lysis buffer (e.g., Tris-HCl with lysozyme and DNase)

  • Sarkosyl (N-lauroylsarcosine) solution

  • Ultracentrifuge

  • SDS-PAGE equipment (gel casting, running apparatus, power supply)

  • Acrylamide/bis-acrylamide solution, TEMED, ammonium persulfate

  • Sample loading buffer (with SDS and a reducing agent)

  • Coomassie Brilliant Blue or silver stain

  • Protein molecular weight standards

Procedure:

  • Bacterial Growth and Harvesting:

    • Grow P. aeruginosa strains to the late logarithmic phase in a suitable broth medium.

    • Harvest the cells by centrifugation and wash with a suitable buffer.

  • Cell Lysis and Membrane Preparation:

    • Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication or French press.

    • Remove unbroken cells by low-speed centrifugation.

    • Pellet the total membranes by ultracentrifugation.

  • Selective Solubilization of Inner Membrane:

    • Resuspend the total membrane pellet in a buffer containing Sarkosyl. This detergent selectively solubilizes the inner membrane, leaving the outer membrane proteins insoluble.

    • Incubate to allow for solubilization.

  • Isolation of Outer Membranes:

    • Pellet the outer membranes by ultracentrifugation.

    • Wash the pellet to remove residual detergent.

  • SDS-PAGE:

    • Resuspend the OMP pellet in sample loading buffer and heat to denature the proteins.

    • Load the samples onto a polyacrylamide gel alongside molecular weight markers.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualization:

    • Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

    • Destain the gel and compare the protein profiles of the test strains to the wild-type control, looking for the absence of the band corresponding to the OprD protein (approximately 48 kDa).

Efflux Pump Overexpression: The MexAB-OprM System

The MexAB-OprM efflux pump is a member of the Resistance-Nodulation-Division (RND) family and is a key contributor to intrinsic and acquired multidrug resistance in P. aeruginosa.[8] Early studies identified that meropenem, unlike imipenem, is a substrate for this pump.[7] Overexpression of MexAB-OprM, often due to mutations in its regulatory gene mexR, leads to increased resistance to meropenem.[5]

Experimental Protocol: Efflux Pump Inhibition Assay

This protocol describes a common method to assess the contribution of efflux pumps to meropenem resistance.

Objective: To determine if the resistance to meropenem is mediated by an active efflux pump.

Principle: An efflux pump inhibitor (EPI), such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN), is used to block the activity of the pump. A significant reduction in the MIC of meropenem in the presence of the EPI indicates that efflux is a mechanism of resistance.[9]

Materials:

  • Bacterial cultures (P. aeruginosa test strains)

  • Mueller-Hinton broth or agar

  • Meropenem powder

  • Efflux pump inhibitor (e.g., CCCP or PAβN)

  • 96-well microtiter plates or petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare Serial Dilutions of Meropenem:

    • Prepare a series of two-fold dilutions of meropenem in Mueller-Hinton broth, both with and without a fixed, sub-inhibitory concentration of the EPI.

  • Inoculate:

    • Inoculate each well of the microtiter plate (or spot on the agar plate) with the standardized bacterial suspension.

  • Incubate:

    • Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of meropenem that completely inhibits visible bacterial growth.

  • Analysis:

    • Compare the MIC of meropenem in the absence of the EPI to the MIC in the presence of the EPI. A four-fold or greater reduction in the MIC is generally considered significant and indicative of efflux pump activity.

Target Site Modification: Alterations in Penicillin-Binding Proteins (PBPs)

In Gram-positive bacteria like Streptococcus pneumoniae, a primary mechanism of resistance to β-lactam antibiotics, including meropenem, is the alteration of PBPs.[10] These alterations, often arising from genetic recombination, result in PBPs with a lower affinity for the antibiotic, requiring higher concentrations of the drug to inhibit bacterial cell wall synthesis.[11] Early research in the 1990s and 2000s began to correlate specific PBP gene mutations with levels of resistance.[12]

Quantitative Data: Meropenem MICs and PBP Alterations in S. pneumoniae
Strain TypePBP AlterationsMeropenem MIC (µg/mL)Reference
SusceptibleWild-type PBPs≤ 0.06[13]
IntermediateAlterations in PBP2x0.12 - 0.5[14]
ResistantAlterations in PBP2x, PBP2b, and PBP1a≥ 1.0[14]
Experimental Protocol: Penicillin-Binding Protein (PBP) Analysis

This protocol is a conceptual representation of early methods used to assess the affinity of PBPs for β-lactam antibiotics.

Objective: To visualize the PBP profile of S. pneumoniae and assess the binding affinity of meropenem.

Principle: Bacterial membranes containing PBPs are incubated with a radiolabeled β-lactam (e.g., 14C-penicillin G). The PBPs that bind the antibiotic become radiolabeled. The PBP-antibiotic complexes are then separated by SDS-PAGE and visualized by autoradiography. To assess the affinity of meropenem, a competition assay is performed where the membranes are pre-incubated with varying concentrations of non-radiolabeled meropenem before adding the radiolabeled penicillin.

Materials:

  • Bacterial cultures (S. pneumoniae strains)

  • Membrane preparation buffer

  • Radiolabeled penicillin (e.g., [14C]benzylpenicillin)

  • Non-radiolabeled meropenem

  • SDS-PAGE equipment

  • Fluorographic enhancer

  • X-ray film and cassette

Procedure:

  • Membrane Preparation:

    • Grow S. pneumoniae and harvest the cells.

    • Lyse the cells and isolate the cell membranes by ultracentrifugation.

  • PBP Binding Assay:

    • Incubate the membrane preparations with radiolabeled penicillin for a specific time at a set temperature (e.g., 30°C for 10 minutes).

  • Competition Assay:

    • In separate reactions, pre-incubate the membrane preparations with increasing concentrations of non-radiolabeled meropenem before adding the radiolabeled penicillin.

  • SDS-PAGE and Autoradiography:

    • Stop the binding reaction by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film.

  • Analysis:

    • The resulting autoradiogram will show bands corresponding to the different PBPs.

    • In the competition assay, a lower affinity of a PBP for meropenem will require a higher concentration of meropenem to prevent the binding of the radiolabeled penicillin. This is observed as the persistence of the radiolabeled band at higher meropenem concentrations.

Visualizations

Interplay of Meropenem Resistance Mechanisms

Meropenem_Resistance cluster_mechanisms Core Resistance Mechanisms cluster_outcome Resistance Level enzymatic Enzymatic Degradation (e.g., MBLs) high_resistance High-Level Resistance enzymatic->high_resistance Leads to permeability Reduced Permeability (Porin Loss, e.g., OprD) low_resistance Low-Level Resistance permeability->low_resistance Contributes to permeability->high_resistance Synergizes with Efflux efflux Active Efflux (e.g., MexAB-OprM) efflux->low_resistance Contributes to efflux->high_resistance target Target Modification (PBP Alterations) target->high_resistance Can lead to meropenem Meropenem bacterium Bacterial Cell meropenem->bacterium Enters Cell bacterium->enzymatic Produces bacterium->permeability Develops bacterium->efflux Overexpresses bacterium->target Modifies

Caption: Interplay of core meropenem resistance mechanisms leading to resistance.

Experimental Workflow for OprD Porin Analysis

OprD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Interpretation bacterial_culture 1. Grow P. aeruginosa (Wild-Type & Test Strains) cell_harvest 2. Harvest & Lyse Cells bacterial_culture->cell_harvest membrane_isolation 3. Isolate Total Membranes (Ultracentrifugation) cell_harvest->membrane_isolation omp_extraction 4. Extract OMPs (Sarkosyl Solubilization) membrane_isolation->omp_extraction sds_page 5. SDS-PAGE Separation omp_extraction->sds_page staining 6. Stain Gel (Coomassie/Silver) sds_page->staining visualization 7. Visualize & Compare Profiles staining->visualization result 8. Identify Absence of ~48 kDa OprD Band visualization->result

Caption: Workflow for detecting OprD porin loss via SDS-PAGE analysis.

Mechanism of an RND Efflux Pump

Efflux_Pump im Inner Membrane om Outer Membrane mexB MexB (Inner Membrane Transporter) mexA MexA (Periplasmic Linker Protein) mexB->mexA Connects to oprM OprM (Outer Membrane Channel) mexA->oprM Connects to meropenem_out Meropenem oprM->meropenem_out Expels periplasm Periplasm extracellular Extracellular Space cytoplasm Cytoplasm meropenem_in Meropenem meropenem_in->mexB Binds

Caption: Diagram of a tripartite RND efflux pump, such as MexAB-OprM.

References

Methodological & Application

Application Notes and Protocols for Merocil (Meropenem) Dosage in Pediatric Patients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Merocil, a brand name for the broad-spectrum carbapenem antibiotic Meropenem, is a critical therapeutic agent in the management of severe bacterial infections in pediatric patients.[1] Its bactericidal activity is achieved through the inhibition of bacterial cell wall synthesis, leading to cell death.[2] This document provides a comprehensive overview of this compound dosage calculation for pediatric patients, summarizing key pharmacokinetic data, and outlining its mechanism of action. The information presented herein is intended for research, scientific, and drug development purposes.

Mechanism of Action

Meropenem exerts its bactericidal effect by penetrating the cell wall of susceptible bacteria and binding to penicillin-binding proteins (PBPs). This binding inhibits the transpeptidation step in peptidoglycan synthesis, a crucial component of the bacterial cell wall. The disruption of this process leads to the weakening of the cell wall, resulting in cell lysis and death. Some formulations of this compound include a beta-lactamase inhibitor, such as Sulbactam or Tazobactam, to counteract resistance mechanisms in bacteria that produce beta-lactamase enzymes.[2][3][4]

cluster_bacterium Bacterium Meropenem Meropenem CellWall Bacterial Cell Wall Meropenem->CellWall Penetrates PBPs Penicillin-Binding Proteins (PBPs) Meropenem->PBPs Binds to & Inhibits CellWall->PBPs Synthesis Cell Wall Synthesis (Peptidoglycan) PBPs->Synthesis Catalyzes Lysis Cell Lysis (Death) PBPs->Lysis Inhibition leads to Synthesis->CellWall Maintains BetaLactamase Beta-Lactamase BetaLactamase->Meropenem Inactivates Inhibitor Beta-Lactamase Inhibitor (e.g., Sulbactam) Inhibitor->BetaLactamase Inhibits

Caption: Mechanism of action of this compound (Meropenem).

Pediatric Dosage Recommendations

Dosage of this compound in pediatric patients is primarily based on age, weight, and the severity and type of infection. The following tables summarize recommended dosages from available literature.

Table 1: General Pediatric Dosage Recommendations

Age GroupDosageFrequencyReference
Infants < 3 months20-30 mg/kg (GA <32 weeks: 20 mg/kg; GA ≥32 weeks: 30 mg/kg for intra-abdominal infections)Every 8 hours[5]
Infants ≥ 3 months, Children, and Adolescents10-40 mg/kgEvery 8 hours[2]
Children 3 months to 12 years40 mg/kg (for meningitis)Every 8 hours[6]
Children > 50 kgAdult doseEvery 8 hours[6]

Table 2: Indication-Specific Dosage Recommendations for Infants ≥ 3 months, Children, and Adolescents

IndicationDosageMaximum DoseFrequencyReference
Complicated Skin and Skin Structure Infection10 mg/kg500 mg/doseEvery 8 hours[5]
Severe or Necrotizing Infections20 mg/kg1,000 mg/doseEvery 8 hours[5]
Intra-abdominal Infection20 mg/kg1,000 mg/doseEvery 8 hours[5]
Meningitis40 mg/kg2,000 mg/doseEvery 8 hours[5][7]
Febrile Neutropenia (empiric therapy)20 mg/kg1,000 mg/doseEvery 8 hours[5]
Anthrax (cutaneous, without meningitis)20 mg/kg2,000 mg/doseEvery 8 hours[5]

Pharmacokinetics in Pediatric Patients

The pharmacokinetic profile of meropenem in children shows variability, influenced by age, weight, and renal function.

Table 3: Summary of Pharmacokinetic Parameters in Pediatric Patients

ParameterKey FindingsReference
Clearance Primarily determined by creatinine clearance. Markedly different in patients < 2 years of age. Systemic inflammatory response syndrome (SIRS) can increase clearance.[8][9]
Volume of Distribution (Vd) Primarily determined by body weight. Markedly different in patients < 10 kg. Continuous renal replacement therapy (CRRT) can increase the central volume of distribution.[8][9][10]
Half-life Median half-life off dialysis is approximately 7.3 hours in pediatric patients on hemodialysis.[11]

A population pharmacokinetic analysis of infants and children aged 2 months to 12 years utilized a two-compartment open pharmacokinetic model.[8] Another study in critically ill children (ages 1 to 9 years) also found that a two-compartment model best described meropenem concentrations.[10]

Experimental Protocols

Detailed experimental protocols for the cited clinical trials and pharmacokinetic studies are not fully available in the public domain. However, the general methodologies can be outlined based on the provided information.

General Workflow for a Pediatric Clinical Trial of Meropenem:

cluster_workflow Clinical Trial Workflow Start Patient Enrollment (e.g., Infants with Bacterial Meningitis) Randomization Randomization Start->Randomization TreatmentA Treatment Group A (Meropenem) Randomization->TreatmentA TreatmentB Comparator Group (e.g., Cefotaxime) Randomization->TreatmentB Assessment Assessment of Efficacy and Safety (End of therapy, follow-up visits) TreatmentA->Assessment TreatmentB->Assessment DataAnalysis Data Analysis (Comparison of outcomes) Assessment->DataAnalysis Conclusion Conclusion on Efficacy and Safety DataAnalysis->Conclusion

Caption: Generalized workflow for a pediatric clinical trial.

For instance, a prospective, randomized, investigator-blinded study comparing meropenem and cefotaxime for bacterial meningitis in children involved random assignment to treatment groups, followed by assessment at the end of therapy and at several follow-up points.[12]

General Workflow for a Population Pharmacokinetic (PK) Study:

cluster_workflow Pharmacokinetic Study Workflow PatientSelection Patient Selection (e.g., Critically ill children receiving Meropenem) DataCollection Data Collection (Medical records, therapeutic drug monitoring) PatientSelection->DataCollection PK_Modeling Population PK Modeling (e.g., using NONMEM) DataCollection->PK_Modeling ModelValidation Model Validation PK_Modeling->ModelValidation Simulation Dosing Simulations PK_Modeling->Simulation Recommendation Dosage Recommendation Simulation->Recommendation

Caption: Generalized workflow for a population PK study.

A retrospective pharmacokinetic analysis in critically ill children involved reviewing medical records and using therapeutic drug monitoring data to develop a population pharmacokinetic model.[10] This model was then used to perform dosing simulations to determine optimal dosing regimens.

Considerations for Special Populations

  • Critically Ill Patients: Standard meropenem dosages may not be sufficient for critically ill children.[10] Higher doses and prolonged infusions may be necessary to achieve optimal pharmacodynamic targets, especially in patients with SIRS.[9] Continuous infusions have been suggested for patients under 30 kg.[13]

  • Renal Impairment: As meropenem is cleared by the kidneys, dose adjustments are necessary for patients with renal impairment. Hemodialysis effectively clears meropenem.[11] Dosing simulations suggest that a daily dose of 25 mg/kg or an alternate day dose of 40 mg/kg could be effective for pediatric patients on hemodialysis.[11]

Conclusion

The appropriate dosage of this compound (Meropenem) in pediatric patients is multifactorial, requiring consideration of the patient's age, weight, renal function, and the specific indication. The provided data and workflows offer a foundational understanding for researchers and drug development professionals. Further prospective studies are needed to refine dosing recommendations, particularly in critically ill pediatric populations and those with organ dysfunction.

References

intravenous administration protocol for Merocil

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The requested drug, "Merocil," could not be found in scientific literature or drug databases. It is presumed to be a fictional agent. The following Application Notes and Protocols have been generated using Cisplatin as a well-documented, intravenously administered anti-cancer drug to exemplify the requested format and content. All data and protocols provided herein pertain to Cisplatin.

Application Notes and Protocols for Intravenous Administration of Cisplatin

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Cisplatin is a platinum-based chemotherapeutic agent widely used in the treatment of various solid tumors, including testicular, ovarian, bladder, and lung cancers.[1][2] Its cytotoxic effects are primarily mediated through its ability to form cross-links with DNA, which inhibits DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis.[2][3] This document provides a comprehensive overview of the intravenous administration protocol for Cisplatin, including dosing, preparation, stability, and key experimental procedures.

2. Mechanism of Action

Cisplatin exerts its anti-tumor activity through a multi-faceted mechanism. Upon entering the cell, it forms highly reactive platinum complexes that bind to the N7-reactive centers on purine residues of DNA. This binding leads to the formation of intra-strand and inter-strand crosslinks, which disrupt the normal functions of DNA.[1][3] The resulting DNA damage triggers a cascade of cellular responses, including the activation of various signal transduction pathways that can lead to apoptosis (programmed cell death).[3][4][5]

Signaling Pathway of Cisplatin-Induced Apoptosis

cisplatin_pathway cluster_cell Cancer Cell Cisplatin Cisplatin DNA_Damage DNA Damage (Intra/Inter-strand Crosslinks) Cisplatin->DNA_Damage ROS Reactive Oxygen Species (ROS) Generation Cisplatin->ROS CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Signal_Transduction Signal Transduction (e.g., ATF4-ATF3-CHOP) DNA_Damage->Signal_Transduction Apoptosis Apoptosis CellCycleArrest->Apoptosis Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Apoptosome Apoptosome Formation Mitochondrial_Stress->Apoptosome Signal_Transduction->Mitochondrial_Stress Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Signaling pathway of Cisplatin-induced apoptosis.

3. Quantitative Data Summary

The following tables summarize key quantitative data for the intravenous use of Cisplatin.

Table 1: Dosing Regimens for Intravenous Administration

IndicationDosageCycleNotes
Advanced Testicular Cancer20 mg/m² IV daily for 5 daysEvery 3-4 weeksIn combination with other agents.[1][6]
Advanced Ovarian Cancer75-100 mg/m² IVEvery 3-4 weeksAs a single agent or in combination.[1][6]
Advanced Bladder Cancer50-70 mg/m² IVEvery 3-4 weeksDose depends on prior treatment.[1][6][7]
Squamous Cell Carcinoma50-100 mg/m² IVEvery 3-4 weeksAs a single agent.[8]

Note: Doses exceeding 100 mg/m² per cycle are rarely used and should be verified.[6][9]

Table 2: Pharmacokinetic Parameters of Cisplatin

ParameterValueDescription
Initial Half-Life20-30 minutesInitial rapid phase of elimination.[1]
Terminal Half-Life24 hoursSlower terminal phase of elimination.[1]
Elimination Half-Life (Total)30-100 hoursFor total platinum in the body.[2]
DistributionWidely distributed in body tissues.[2]Crosses the blood-brain barrier.[2]
MetabolismNot extensively metabolized.[2]
ExcretionPrimarily in the urine (~90%).[2]Small portion excreted in feces.[2]
Plasma Protein Binding>90%Binds irreversibly to plasma proteins.

Table 3: Stability and Compatibility of Cisplatin Solutions

ParameterSpecificationNotes
Storage (unopened vials) 15°C to 25°C (59°F to 77°F)Do not refrigerate or freeze; protect from light.[9][10][11]
Storage (after dilution) Stable for up to 24 hours at room temperature.Diluted solutions should be protected from light.[12]
Compatible IV Solutions Solutions with at least 0.3% NaCl (e.g., 0.9% NaCl, D5W/0.45% NaCl).[12]Stability is dependent on chloride ions.[12]
Incompatible Materials Aluminum-containing IV sets, needles, or syringes.[8][10][12][13]Aluminum reacts with Cisplatin, causing precipitation and loss of potency.[10][11][13]
Incompatible Admixtures Antioxidants (e.g., sodium metabisulphite), sodium bicarbonate, fluorouracil, paclitaxel.[13]These substances can inactivate Cisplatin.[13]

4. Experimental Protocols

4.1. Preparation of Cisplatin for Intravenous Infusion

This protocol describes the dilution of a 1 mg/mL Cisplatin stock solution for administration.

Materials:

  • Cisplatin Injection (1 mg/mL)

  • 0.9% Sodium Chloride Injection, USP

  • 5% Dextrose in 0.45% or 0.9% Sodium Chloride, USP

  • Sterile empty PVC infusion bags

  • Syringes and needles (non-aluminum)

  • Biological safety cabinet

Procedure:

  • Perform all procedures in a biological safety cabinet using appropriate personal protective equipment (PPE).

  • Calculate the required dose of Cisplatin based on the patient's body surface area (m²).

  • Withdraw the calculated volume of Cisplatin from the vial using a non-aluminum syringe and needle.

  • Dilute the Cisplatin in a compatible infusion solution (e.g., 0.9% NaCl) to a final volume, typically 250-1000 mL. The final concentration should be in a range that allows for infusion over the prescribed time.

  • Gently agitate the infusion bag to ensure thorough mixing.

  • Visually inspect the solution for particulate matter and discoloration prior to administration. The solution should be clear and colorless.

  • Label the infusion bag with the patient's name, drug name, final concentration, date, and time of preparation.

4.2. Intravenous Administration Protocol

This protocol outlines the steps for the safe administration of Cisplatin, including pre-hydration and monitoring.

Workflow for Cisplatin Intravenous Administration

admin_workflow cluster_workflow Administration Workflow Start Start: Verify Patient and Order PreHydration 1. Pre-treatment Hydration (1-2 L of fluid over 8-12 hours) Start->PreHydration Baseline 2. Obtain Baseline Vitals & Labs (CBC, Renal Function, Electrolytes) PreHydration->Baseline Prep 3. Prepare Cisplatin Infusion (Aseptic Technique) Baseline->Prep Admin 4. Administer Cisplatin IV Infusion (Slow infusion over 1-8 hours) Prep->Admin Monitor 5. Monitor Patient During Infusion (Vitals, signs of hypersensitivity) Admin->Monitor PostHydration 6. Post-treatment Hydration (Maintain urinary output for 24 hours) Monitor->PostHydration End End: Post-Infusion Monitoring PostHydration->End

Caption: Workflow for Cisplatin intravenous administration.

Procedure:

  • Pre-treatment Hydration: To minimize nephrotoxicity, aggressive hydration is crucial. Administer 1 to 2 liters of a compatible intravenous fluid over 8 to 12 hours before Cisplatin administration.[7][9][14]

  • Baseline Monitoring: Before initiating treatment, obtain baseline laboratory values, including a complete blood count (CBC), serum creatinine, blood urea nitrogen (BUN), and electrolytes (Na, K, Ca, Mg).[1]

  • Administration: Administer the diluted Cisplatin solution via slow intravenous infusion.[6][7] The infusion time can range from 1 to 8 hours, depending on the specific protocol and dose.[8][9][13] Do not administer as a rapid IV injection.[6]

  • During-Infusion Monitoring: Monitor the patient for signs of hypersensitivity reactions, which can occur within minutes of administration.[6][14] These may include facial edema, wheezing, tachycardia, and hypotension.[6]

  • Post-treatment Hydration and Monitoring: Continue intravenous hydration for at least 24 hours after the infusion to ensure adequate urinary output and further reduce the risk of kidney damage.[7][8] Monitor renal function and electrolytes regularly following treatment.

5. Safety and Handling

Cisplatin is a cytotoxic agent and should be handled with caution. Follow institutional and local guidelines for handling and disposal of hazardous drugs. Use of appropriate PPE, including gloves, gowns, and eye protection, is mandatory during preparation and administration. In case of skin contact, wash the affected area immediately with soap and water.

References

Application Notes and Protocols for Merocil (Meropenem) in Complicated Skin and Skin Structure Infections (cSSSI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Merocil (meropenem), a broad-spectrum carbapenem antibiotic, in the context of complicated skin and skin structure infections (cSSSI). This document includes summaries of clinical efficacy, pharmacokinetic data, and detailed protocols for key experimental procedures relevant to the study of meropenem.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It readily penetrates the cell walls of most Gram-positive and Gram-negative bacteria and binds to penicillin-binding proteins (PBPs).[1] This binding inactivates the enzymes responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. This disruption leads to cell lysis and death. Meropenem is stable against most beta-lactamases, enzymes that can degrade many penicillin-based antibiotics.[1]

This compound This compound (Meropenem) PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to CellWall Bacterial Cell Wall Synthesis (Peptidoglycan cross-linking) PBP->CellWall Inhibits Lysis Cell Lysis and Bacterial Death CellWall->Lysis Leads to

Caption: Mechanism of action of this compound (meropenem).

Clinical Efficacy in cSSSI

A pivotal, multicenter, international, double-blind, randomized, prospective study evaluated the efficacy and safety of meropenem for the treatment of hospitalized patients with cSSSI.

Population Meropenem (500 mg IV q8h) Cure Rate (%)Imipenem-Cilastatin (500 mg IV q8h) Cure Rate (%)95% Confidence Interval
Clinically Evaluable (CE)86.2%82.9%-2.8, 9.3
Modified Intent-to-Treat (MITT)73.1%74.9%-8.4, 4.7
Data from a multicenter, randomized, double-blind comparative study.

Pharmacokinetics

Meropenem exhibits favorable pharmacokinetic properties for the treatment of cSSSI, demonstrating penetration into skin and soft tissues.

Parameter Value
Plasma Protein Binding ~2%
Elimination Half-life Approximately 1 hour in adults with normal renal function.
Primary Route of Elimination Renal
Tissue Penetration

Studies utilizing a cantharidin-induced skin blister model have demonstrated good penetration of meropenem into inflammatory fluid, which is considered a surrogate for the infection site in skin.

Tissue Mean Peak Concentration (mg/L) Mean AUC0-8h (mg·h/L)
Plasma 24.0228.61
Blister Fluid Lagged behind plasma peak-

In Vitro Activity

Meropenem demonstrates potent in vitro activity against a broad range of pathogens commonly associated with cSSSI. Minimum Inhibitory Concentration (MIC) values are a key measure of this activity.

Organism MIC90 (mg/L)
Enterobacteriaceae0.03 - 0.125
Pseudomonas aeruginosa1.0
Clostridium difficile1.0
MIC90 is the concentration at which 90% of isolates are inhibited.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of meropenem using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.

cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_read Reading & Interpretation A Prepare Meropenem Stock Solution B Prepare Serial Two-fold Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate with Bacterial Suspension B->D C Prepare Bacterial Inoculum (0.5 McFarland Standard) C->D E Incubate at 35-37°C for 16-20 hours D->E F Examine for Bacterial Growth (Turbidity) E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for broth microdilution susceptibility testing.

Protocol:

  • Preparation of Meropenem Stock Solution:

    • Aseptically prepare a stock solution of meropenem in a suitable solvent (e.g., sterile water or buffer) to a known concentration.

  • Preparation of Serial Dilutions:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of the meropenem stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Inoculate each well of the microtiter plate (containing 100 µL of the diluted meropenem) with 100 µL of the prepared bacterial inoculum.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation:

    • Following incubation, visually inspect the wells for turbidity, indicating bacterial growth.

    • The MIC is the lowest concentration of meropenem that completely inhibits visible growth.

Murine Cutaneous Abscess Model for Pseudomonas aeruginosa

This protocol describes the establishment of a murine cutaneous abscess model to evaluate the in vivo efficacy of meropenem against Pseudomonas aeruginosa.[2]

cluster_prep Animal & Inoculum Preparation cluster_infection Infection & Treatment cluster_eval Evaluation A Anesthetize Mouse and Shave Dorsal Area C Subcutaneously Inject Inoculum to Create Abscess A->C B Prepare P. aeruginosa Inoculum (~1 x 10^8 CFU/50 µL) B->C D Administer Meropenem or Vehicle (e.g., 1 hour post-infection) C->D E Monitor Abscess Size and Clinical Signs D->E F Euthanize and Excise Abscess at a Pre-determined Time Point E->F G Homogenize Tissue and Determine Bacterial Load (CFU/g) F->G

Caption: Workflow for a murine cutaneous abscess model.

Protocol:

  • Animal Preparation:

    • Use appropriate mouse strains (e.g., CD-1 or C57BL/6).

    • Anesthetize the mice using a suitable anesthetic agent.

    • Shave the fur on the dorsal side of the mouse and use a chemical depilatory agent to remove any remaining hair.

  • Inoculum Preparation:

    • Culture Pseudomonas aeruginosa (e.g., strain LESB58) to mid-logarithmic phase in a suitable broth medium.

    • Wash the bacterial cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the bacteria in PBS to a final concentration of approximately 1 x 108 colony-forming units (CFU) per 50 µL.

  • Infection:

    • Subcutaneously inject 50 µL of the bacterial inoculum into the shaved dorsal area of the anesthetized mouse.

  • Treatment:

    • At a specified time point post-infection (e.g., 1 hour), administer this compound or a vehicle control via a relevant route (e.g., intravenous or subcutaneous).

  • Evaluation:

    • Monitor the mice daily for clinical signs of infection and measure the size of the abscess.

    • At a predetermined endpoint (e.g., 24 or 48 hours post-infection), euthanize the mice.

    • Aseptically excise the abscess and surrounding tissue.

    • Homogenize the tissue in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU per gram of tissue).

Quantification of Meropenem in Skin Tissue by HPLC-MS/MS

This protocol provides a general framework for the determination of meropenem concentrations in skin tissue samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing A Homogenize Skin Tissue Sample B Protein Precipitation (e.g., with methanol) A->B C Centrifuge and Collect Supernatant B->C D Inject Supernatant into HPLC System C->D E Chromatographic Separation on a Suitable Column D->E F Detection and Quantification by Tandem Mass Spectrometry E->F G Generate Calibration Curve F->G H Calculate Meropenem Concentration in Sample G->H

References

Application Notes and Protocols: Merocil (Meropenem) in Combination Therapy for Multidrug-Resistant Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacterial infections poses a significant threat to global public health. Merocil, a brand name for the broad-spectrum carbapenem antibiotic Meropenem, is a critical tool in the management of severe infections.[1][2][3] Its potent bactericidal activity is achieved by inhibiting the synthesis of the bacterial cell wall.[1][3] However, the emergence of resistance mechanisms, particularly the production of β-lactamase enzymes like metallo-β-lactamases (MBLs) and serine-β-lactamases (SBLs), threatens the efficacy of Meropenem.[4][5]

Combination therapy has emerged as a promising strategy to overcome resistance and enhance the antibacterial activity of Meropenem. By pairing Meropenem with agents that inhibit resistance mechanisms or act on different bacterial targets, it is possible to restore its effectiveness against MDR pathogens. These application notes provide an overview of key combination strategies, quantitative data from preclinical studies, and detailed experimental protocols for evaluating the efficacy of Meropenem-based combination therapies.

Data Presentation: Efficacy of this compound (Meropenem) in Combination Therapy

The following tables summarize the quantitative data from studies evaluating the synergistic effects of Meropenem in combination with various agents against multidrug-resistant bacteria.

Table 1: Synergistic Activity of Meropenem with β-Lactamase Inhibitors against Meropenem-Resistant Bacteria

CombinationBacterial StrainsKey FindingsReference
Meropenem + Avibactam (AVI) + InC58 (MBL inhibitor)51 strains of Meropenem-resistant bacteriaThe triple combination lowered the MIC50 to 0.5 mg/L, a 64-fold reduction compared to Meropenem + AVI (32 mg/L) and a 4-fold reduction compared to Meropenem + InC58 (2 mg/L).[4][6][4][6]
Meropenem + SulbactamCarbapenem-resistant Acinetobacter baumannii (CRAB)66.25% of isolates showed synergism, with 25% showing additivity.[1][1]

Table 2: Synergistic Activity of Meropenem with Aminoglycosides against Carbapenem-Resistant Escherichia coli (CREC)

CombinationBacterial StrainsKey FindingsReference
Meropenem + Amikacin, Gentamicin, Kanamycin, Streptomycin, or TobramycinCarbapenem-resistant E. coli harboring blaNDM-1 and blaNDM-5Strong synergistic effects were demonstrated in time-kill assays.[7][7]

Table 3: Synergistic Activity of Meropenem with Non-Conventional Agents

CombinationBacterial StrainsKey FindingsReference
Meropenem + Zinc Oxide Nanoparticles (ZnO-NPs)Multidrug-resistant Pseudomonas aeruginosaThe MIC of Meropenem dropped from 512 µg/mL to 4 µg/mL in combination with ZnO-NPs. The MIC of ZnO-NPs dropped from 64 µg/mL to 8 µg/mL. The Fractional Inhibitory Concentration (FIC) index was less than 0.5, indicating synergy.[8][8]

Experimental Protocols

Checkerboard Assay for Synergy Testing

This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.

a. Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (MHB), cation-adjusted

  • Bacterial inoculum standardized to 0.5 McFarland

  • Stock solutions of Meropenem and the combination agent

  • Sterile multichannel pipettes

b. Protocol:

  • Prepare Bacterial Inoculum: From a pure culture, prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Prepare Antibiotic Dilutions:

    • Along the x-axis of the microtiter plate, prepare serial dilutions of Meropenem.

    • Along the y-axis, prepare serial dilutions of the combination agent.

  • Inoculate the Plate: Add the diluted bacterial inoculum to each well containing the antibiotic combinations.

  • Controls:

    • Growth Control: Wells with only the bacterial inoculum and broth.

    • Sterility Control: Wells with only broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Meropenem = (MIC of Meropenem in combination) / (MIC of Meropenem alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    • FIC Index (FICI) = FIC of Meropenem + FIC of Agent B

  • Interpret the Results:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI < 4

    • Antagonism: FICI ≥ 4

Time-Kill Assay

This assay evaluates the bactericidal activity of antimicrobial agents over time.

a. Materials:

  • Bacterial culture in logarithmic growth phase

  • MHB

  • Meropenem and combination agent at desired concentrations (e.g., 0.25x, 1x, 4x, 16x, 64x MIC)

  • Sterile flasks

  • Apparatus for serial dilutions and colony counting

b. Protocol:

  • Prepare Bacterial Culture: Grow the test organism in MHB to the late logarithmic phase.

  • Inoculation: Dilute the bacterial culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing pre-warmed MHB with the desired concentrations of the antimicrobial agents (alone and in combination).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.

  • Quantify Bacterial Load: Perform serial dilutions of the samples and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration and the control.

  • Interpretation:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent.

    • Indifference: A < 2-log10 but > 1-log10 decrease in CFU/mL.

    • Antagonism: A < 1-log10 decrease in CFU/mL.

Visualizations

Meropenem_Mechanism_and_Resistance cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall PBP->CellWall Synthesizes CellDeath Cell Lysis & Death CellWall->CellDeath Weakened wall leads to Porin Porin Channel Porin->PBP BetaLactamase β-Lactamases (MBLs, SBLs) Meropenem This compound (Meropenem) BetaLactamase->Meropenem Inactivates EffluxPump Efflux Pump EffluxPump->Meropenem Expels from cell PorinMutation Porin Mutation PorinMutation->Porin Reduces entry Meropenem->PBP Binds to & Inhibits Meropenem->Porin Enters cell Inhibitors β-Lactamase Inhibitors (e.g., Avibactam, InC58) Inhibitors->BetaLactamase Inhibits

Caption: Mechanism of action of this compound and bacterial resistance pathways.

Experimental_Workflow_Synergy_Testing cluster_0 Preparation cluster_1 Checkerboard Assay cluster_2 Time-Kill Assay cluster_3 Interpretation A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C G Inoculate Flasks with Bacteria & Antibiotics A->G B Prepare Serial Dilutions of Meropenem & Combination Agent B->C B->G D Incubate at 37°C for 18-24h C->D E Determine MIC D->E F Calculate FIC Index E->F K Synergy F->K L Additive F->L M Indifference F->M N Antagonism F->N H Sample at Multiple Time Points (0-24h) G->H I Perform Serial Dilutions & Plate for CFU Count H->I J Plot Time-Kill Curves I->J J->K J->L J->M J->N

Caption: Workflow for in vitro synergy testing of this compound combinations.

References

Application Note: High-Performance Liquid Chromatography Assay for Meropenem

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meropenem is a broad-spectrum carbapenem β-lactam antibiotic used for the treatment of severe bacterial infections. Accurate and reliable quantification of Meropenem in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely employed analytical technique for this purpose, offering high specificity, sensitivity, and precision. This application note provides a detailed protocol for the determination of Meropenem using a reversed-phase HPLC (RP-HPLC) method.

Principle of the Method

The method involves the separation of Meropenem from other components in the sample matrix on a reversed-phase C18 column. The separation is achieved using an isocratic mobile phase, and the eluted Meropenem is detected by a UV detector at a specific wavelength. The concentration of Meropenem in the sample is determined by comparing its peak area to that of a known standard.

Experimental Protocols

Protocol 1: Meropenem Assay in Pharmaceutical Dosage Forms

This protocol is adapted for the quantification of Meropenem in powder for injection.

1. Materials and Reagents

  • Meropenem reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Phosphoric acid

  • Meropenem powder for injection (sample)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: An isocratic HPLC system with a UV detector.

  • Column: Inertsil C18 (4.6 mm × 250 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: A mixture of water, acetonitrile, and methanol in a ratio of 15:3:2 (v/v/v). The pH of the mobile phase is adjusted to 7.5 with 10% v/v phosphoric acid.[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 300 nm.[1]

  • Injection Volume: 20 µL.[1]

3. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Meropenem reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 50-250 µg/mL).[2]

  • Sample Preparation: Reconstitute the Meropenem powder for injection as per the product instructions. Further dilute an accurately measured volume of the reconstituted solution with the mobile phase to obtain a final concentration within the calibration range.[1] Filter the final solution through a 0.45 µm syringe filter before injection.[2]

4. Analysis

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak area of Meropenem.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of Meropenem in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Meropenem Assay in Human Serum

This protocol is suitable for therapeutic drug monitoring of Meropenem in human serum.

1. Materials and Reagents

  • Meropenem reference standard

  • Tris(hydroxymethyl)aminomethane

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Solid-phase extraction (SPE) cartridges

2. Instrumentation and Chromatographic Conditions

  • HPLC System: An isocratic HPLC system with a UV detector.

  • Column: Kinetex C18 (4.6 mm × 150 mm, 5 µm) or equivalent.[3]

  • Mobile Phase: Tris(hydroxymethyl)aminomethane buffer (pH 8.5) with 15% methanol.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 300 nm.[3]

  • Injection Volume: 20 µL.

3. Preparation of Solutions

  • Standard Stock Solution: Prepare a stock solution of Meropenem in water. Due to the instability of Meropenem in solution, it is recommended to store the stock solution at -80°C.[3]

  • Calibration Standards: Prepare calibration standards in blank human serum to cover the therapeutic range (e.g., 3.5 to 200 mg/L).[3]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the serum sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the Meropenem from the cartridge with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.

4. Analysis

  • Follow the analysis steps outlined in Protocol 1. Note that after preparation, samples are reported to be stable at room temperature for at least 6 hours.[3]

Data Presentation: Summary of Quantitative Data

The following table summarizes the validation parameters from various published HPLC methods for Meropenem assay.

ParameterMethod 1 (Pharmaceutical)Method 2 (Serum)Method 3 (Plasma)Method 4 (Pharmaceutical)
Linearity Range 55 - 165 ppm[1]3.5 - 200 mg/L[3]50 - 250 µg/ml[2]1.25–100 μg/mL[4]
Correlation Coefficient (r²) > 0.999[1]0.999[3]0.9996[2]> 0.999[4]
Accuracy (% Recovery) 99.19 - 99.70%[1]Not explicitly stated99.75% - 100.02%[2]81.7 - 95.9%[4]
Precision (% RSD) < 2.0%[1]< 18.5% (Intra- and Inter-day)[3]Not explicitly stated< 4% (Intra-day), < 7% (Inter-day)[4]
Limit of Detection (LOD) Not explicitly statedNot explicitly stated0.820 µg/ml[2]0.4 μg/mL[4]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated1.059 µg/ml[2]1.2 μg/mL[4]

Mandatory Visualization

HPLC_Workflow_for_Meropenem_Assay cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Sample Collection (Pharmaceutical or Biological) Dilution_Sample Dilution / Extraction (e.g., SPE, Protein Precipitation) Sample->Dilution_Sample Standard Reference Standard Weighing Dilution_Standard Stock & Working Standard Preparation Standard->Dilution_Standard Injection Autosampler Injection Dilution_Sample->Injection Dilution_Standard->Injection Column C18 Reversed-Phase Column Separation Injection->Column Detection UV Detection (~300 nm) Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration (Area Calculation) Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Quantification Calibration->Quantification Report Final Report Quantification->Report

References

Application Notes and Protocols for Merocil (Meropenem) in the Treatment of Nosocomial Pneumonia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nosocomial pneumonia, or hospital-acquired pneumonia (HAP), remains a significant cause of morbidity and mortality in hospitalized patients, frequently complicated by multidrug-resistant (MDR) pathogens. Merocil, a brand name for meropenem, is a broad-spectrum carbapenem antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, making it a critical agent in the empirical and targeted treatment of nosocomial pneumonia.[1][2] These application notes provide a comprehensive overview of this compound's mechanism of action, pharmacology, and detailed protocols for its preclinical and clinical evaluation in the context of nosocomial pneumonia.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2][3] Its primary targets are penicillin-binding proteins (PBPs), enzymes crucial for the synthesis and structural integrity of the peptidoglycan layer of the bacterial cell wall.[3][4] By binding to and inactivating PBPs, particularly PBP2 and PBP3, this compound disrupts the cross-linking of peptidoglycan chains.[3] This leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[3] A key feature of this compound is its high stability against most beta-lactamases, enzymes produced by bacteria that can inactivate many other beta-lactam antibiotics.[2][3]

cluster_bacteria Bacterial Cell This compound This compound (Meropenem) PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis Weakening leads to

Mechanism of Action of this compound.

Pharmacology and Pharmacokinetics

Meropenem exhibits time-dependent bactericidal activity, where the critical pharmacodynamic parameter is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) of the pathogen.[5][6] A target of at least 40-50% fT > MIC is generally considered effective for carbapenems.[5]

Pharmacokinetic Parameters
ParameterValueReference
Protein Binding <2%[5]
Half-life ~1 hour[5][7]
Volume of Distribution ~0.25 L/kg[7]
Elimination Primarily renal excretion (unchanged)[2][5]
Lung Penetration (ELF/Plasma Ratio) ~30%[8]

ELF: Epithelial Lining Fluid

Clinical Efficacy in Nosocomial Pneumonia

Clinical trials have demonstrated the efficacy of meropenem in treating nosocomial pneumonia, including ventilator-associated pneumonia (VAP).

StudyPatient PopulationDosageClinical Response RateReference
Prospective, open, non-comparative trial25 critically ill patients with NP (76% VAP)Not specified76% (48% cure, 28% improvement)
Retrospective single-center study161 ICU patients with NPExtended vs. Intermittent infusion14-day mortality: 15.6% (extended) vs. 22.7% (intermittent)[9][10]

Safety and Tolerability

This compound is generally well-tolerated in both adult and pediatric populations.[1][11]

Adverse Event CategoryCommon EventsIncidenceReference
Gastrointestinal Diarrhea, nausea, vomitingDiarrhea (2.5%), Nausea/Vomiting (1.2%)[12][13]
Skin Rash, pruritusRash (1.4%)[12][13]
Hematologic Thrombocytosis, eosinophiliaNot specified[11]
Hepatic Increased liver enzymesNot specified[11]
Neurologic Seizures (rare)0.07% (in non-meningitis patients)[12][13]

Experimental Protocols

Protocol 1: Preclinical Evaluation in a Rabbit Model of Nosocomial Pneumonia

This protocol is based on a rabbit model of HAP caused by Pseudomonas aeruginosa.[14][15]

A Acclimatization of Rabbits B Anesthesia & Intratracheal Inoculation (P. aeruginosa) A->B C Incubation Period (e.g., 24 hours) B->C D Initiation of Treatment - this compound (e.g., 5 or 30 mg/kg q8h) - Vehicle Control C->D E Serial Pharmacokinetic Sampling (Blood) D->E F Euthanasia & Lung Tissue Collection D->F H Data Analysis (PK/PD Modeling) E->H G Bacterial Quantification (Total & Resistant Counts) F->G G->H

Workflow for Preclinical Rabbit Model.

Methodology:

  • Animal Model: Use healthy, specific-pathogen-free rabbits.

  • Inoculum Preparation: Prepare a standardized inoculum of a clinically relevant P. aeruginosa strain with a known meropenem MIC.

  • Infection Induction: Anesthetize the rabbits and instill the bacterial suspension directly into the trachea to establish a lung infection.

  • Treatment Groups:

    • This compound (various dosages)

    • Vehicle control

  • Drug Administration: Administer this compound or vehicle at specified intervals (e.g., every 8 hours) via an appropriate route (e.g., subcutaneous or intravenous).

  • Sample Collection:

    • Collect serial blood samples for pharmacokinetic analysis.

    • At the end of the study, euthanize the animals and harvest the lungs.

  • Endpoint Analysis:

    • Homogenize lung tissue to quantify total and meropenem-resistant bacterial loads (CFU/gram).

    • Analyze plasma samples to determine meropenem concentrations and calculate PK parameters.

    • Correlate PK/PD indices (e.g., %fT > MIC) with bacterial killing and the emergence of resistance.

Protocol 2: In Vitro Susceptibility Testing - Broth Microdilution

This protocol follows the general principles for determining the Minimum Inhibitory Concentration (MIC) as described by the Clinical and Laboratory Standards Institute (CLSI).

A Prepare Serial Two-Fold Dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth B Dispense Dilutions into 96-Well Microtiter Plate A->B D Inoculate Each Well (Final concentration ~5 x 10^5 CFU/mL) B->D C Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) C->D E Incubate at 35-37°C for 16-20 hours D->E F Read Plates to Determine MIC (Lowest concentration with no visible bacterial growth) E->F

References

Application Notes and Protocols for Meropenem in the Empirical Therapy of Febrile Neutropenia

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice. The drug "Merocil" is not a recognized medical term; this document pertains to Meropenem, a broad-spectrum carbapenem antibiotic commonly used in the empirical treatment of febrile neutropenia.

Introduction

Febrile neutropenia is a common and serious complication of myelosuppressive chemotherapy, characterized by a fever and a significant decrease in neutrophils, a type of white blood cell that fights infection.[1] Prompt initiation of empirical broad-spectrum antibiotic therapy is crucial to prevent life-threatening infections. Meropenem is a carbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[2][3] Its stability against many beta-lactamases makes it a valuable agent for the empirical treatment of febrile neutropenia.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the use of Meropenem in febrile neutropenia.

Table 1: Recommended Dosage of Meropenem for Febrile Neutropenia

Patient PopulationRecommended DoseFrequencyAdministrationReference
Adults (High-Risk) 1 gramEvery 8 hoursIntravenous (IV) infusion[5]
Pediatrics (≥3 months) 20 mg/kgEvery 8 hoursIV infusion over 15-30 minutes[6]
Neonates (<32 weeks gestation, <14 days old) 20 mg/kgEvery 12 hoursIV infusion[3]
Neonates (<32 weeks gestation, ≥14 days old) 20 mg/kgEvery 8 hoursIV infusion[3]
Neonates (≥32 weeks gestation) 20 mg/kgEvery 8 hoursIV infusion[3]

Table 2: Clinical Efficacy of Meropenem in Febrile Neutropenia from Select Studies

StudyComparisonPatient PopulationSuccess Rate (Meropenem)Success Rate (Comparator)Key FindingReference
Cometta et al. (1996)Meropenem vs. CeftazidimeAdult cancer patients54%44%Meropenem was significantly more effective in severely neutropenic patients.[7]
Feld et al. (2000)Meropenem vs. Ceftazidime + AmikacinAdult cancer patients56%52%Meropenem monotherapy was as clinically beneficial as the combination therapy.[8]
Yamamura et al. (2013)Doripenem vs. MeropenemHigh-risk FN patients with hematological malignancies64.5% (at day 7)75.8% (at day 7)No significant difference in response rates between the two carbapenems.[9]
Yokota et al. (2003)Meropenem vs. other empirical antibioticsPediatric cancer patients50.0% (at day 5)39.3% (at day 5)Meropenem showed a higher success rate compared to other antibiotics.[10]
Divino et al. (2014)Extended (4h) vs. Short (30min) InfusionAdult patients with FN68.4% (at day 5)40.9% (at day 5)Extended infusion of meropenem resulted in a better clinical outcome.[11][12]

Experimental Protocols

Protocol 1: Randomized, Double-Blind Trial of Meropenem versus Ceftazidime
  • Objective: To compare the efficacy and safety of meropenem with ceftazidime for the empirical treatment of febrile neutropenia in cancer patients.[7]

  • Patient Population: 411 cancer patients with 471 episodes of fever and neutropenia.[7]

  • Methodology:

    • Patients were randomly assigned to receive either intravenous meropenem (1 g every 8 hours) or ceftazidime (2 g every 8 hours).[7]

    • Treatment could be modified at any time based on clinical judgment.[7]

    • Key endpoints included clinical and bacteriological outcomes, eradication of the infecting organism, and adverse events.[7]

  • Outcome: The successful clinical response rate was significantly higher for patients treated with meropenem compared to ceftazidime. Meropenem was particularly more effective in severely neutropenic patients.[7]

Protocol 2: Retrospective Observational Study of Extended versus Short Infusion of Meropenem
  • Objective: To determine if a 4-hour extended infusion (EI) of meropenem leads to a better clinical outcome than a conventional short infusion (SI) in patients with febrile neutropenia.[11][12]

  • Patient Population: Neutropenic patients with fever after hematopoietic stem-cell transplantation or induction chemotherapy for acute myeloid leukemia.[11]

  • Methodology:

    • A retrospective observational study was conducted.[11]

    • One group (n=88) received meropenem (1 g/8 h) as a short infusion.[11][12]

    • The other group (n=76) received the same dose as a 4-hour extended infusion.[11][12]

    • The primary endpoint was treatment success after 5 days, defined as fever resolution, improvement in clinical signs of infection, absence of persistent bacteremia, and no need for additional antibiotics.[11]

  • Outcome: Treatment success on day 5 was significantly higher in the extended infusion group. Extended infusion was independently associated with treatment success.[11][12]

Visualizations

G start Patient with Febrile Neutropenia (Fever >38.3°C, ANC <500/µL) risk_assessment Risk Assessment (e.g., MASCC Score) start->risk_assessment high_risk High-Risk Patient risk_assessment->high_risk High Risk low_risk Low-Risk Patient risk_assessment->low_risk Low Risk admit Admit to Hospital high_risk->admit outpatient Consider Outpatient Oral Antibiotics low_risk->outpatient initiate_meropenem Initiate Empirical Meropenem Therapy (1g IV q8h) admit->initiate_meropenem monitor Monitor Clinical Response (48-72 hours) initiate_meropenem->monitor response Clinical Improvement monitor->response Yes no_response No Improvement or Deterioration monitor->no_response No continue_therapy Continue Meropenem (Re-evaluate at day 5-7) response->continue_therapy reassess Re-evaluate Diagnosis - Imaging - Further Cultures - Consider Fungal/Viral Etiology no_response->reassess modify_therapy Modify Antimicrobial Therapy (e.g., Add Vancomycin, Antifungals) reassess->modify_therapy

Caption: Workflow for Empirical Meropenem Therapy in Febrile Neutropenia.

G meropenem Meropenem pbp Penicillin-Binding Proteins (PBPs) (e.g., PBP2, PBP3) meropenem->pbp Binds to and inactivates peptidoglycan Peptidoglycan Synthesis meropenem->peptidoglycan Inhibits pbp->peptidoglycan Catalyzes cell_wall Bacterial Cell Wall peptidoglycan->cell_wall Forms lysis Cell Lysis and Bacterial Death peptidoglycan->lysis Disruption leads to

Caption: Mechanism of Action of Meropenem.

References

Application Notes and Protocols for the Use of Merocil (Meropenem) in Patients with Renal Impairment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Merocil (meropenem), a broad-spectrum carbapenem antibiotic, in patients with renal impairment. The information is intended to guide research, clinical trial design, and the development of dosing strategies in this patient population. This compound is a brand name for meropenem[1][2].

Introduction

Meropenem is a critical therapeutic agent for treating severe bacterial infections.[1] It functions by inhibiting bacterial cell wall synthesis, leading to bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.[1] Meropenem is primarily eliminated from the body through the kidneys.[3] Consequently, in patients with renal impairment, the clearance of meropenem is significantly reduced, leading to a prolonged elimination half-life and increased systemic exposure. This necessitates careful dose adjustments to prevent drug accumulation and potential adverse effects, while ensuring therapeutic efficacy.

Pharmacokinetics in Renal Impairment

The pharmacokinetic profile of meropenem is significantly altered in the presence of renal impairment. The elimination half-life of meropenem in individuals with normal renal function is approximately 1 hour. This can be extended up to 13.7 hours in patients with end-stage renal disease.[3] A clear linear relationship exists between creatinine clearance (CrCl) and both the total body clearance and renal clearance of meropenem.

Table 1: Pharmacokinetic Parameters of Meropenem in a Study of Patients with Varying Degrees of Renal Impairment
Patient Group (Creatinine Clearance)Elimination Half-life (hours)
Normal Renal Function (>80 mL/min)~1
Mild Impairment (51-80 mL/min)Data not specified
Moderate Impairment (26-50 mL/min)~3.4
Severe Impairment (10-25 mL/min)~5
End-Stage Renal Disease (<10 mL/min)Up to 13.7

Data synthesized from multiple sources.[3]

Dosing Recommendations in Renal Impairment

Dose adjustments for this compound in patients with renal impairment are crucial to maintain therapeutic concentrations while avoiding toxicity. The following table summarizes the recommended dosing regimens based on creatinine clearance (CrCl).

Table 2: Recommended Dosing of this compound (Meropenem) in Adult Patients with Renal Impairment
Creatinine Clearance (mL/min)Recommended Dosage
>50Standard dose (e.g., 500 mg to 1 g) every 8 hours
26-50Standard dose every 12 hours
10-25Half the standard dose every 12 hours
<10Half the standard dose every 24 hours

Source: FDA-approved dosing schedule for meropenem.[3]

Use in Renal Replacement Therapy

Renal replacement therapies, such as hemodialysis and continuous renal replacement therapy (CRRT), significantly impact meropenem clearance.

Table 3: Meropenem Clearance with Renal Replacement Therapies
TherapyPercentage of Meropenem RemovedDosing Considerations
Intermittent Hemodialysis (IHD)Approximately 50%Dose should be administered after the hemodialysis session.
Continuous Venovenous Hemofiltration (CVVHF)25-50%Dosing may need to be increased compared to anuric patients not on CRRT.
Continuous Venovenous Hemodiafiltration (CVVHDF)13-53%Dosing adjustments are necessary and should be guided by therapeutic drug monitoring if possible.

Data synthesized from multiple sources.[3]

Experimental Protocols

The following are representative protocols for conducting a clinical trial to evaluate the pharmacokinetics of this compound in patients with renal impairment and for the analytical quantification of meropenem in plasma.

Protocol for a Pharmacokinetic Study in Renally Impaired Patients

Objective: To characterize the single-dose pharmacokinetics of this compound in subjects with varying degrees of renal impairment compared to healthy volunteers.

Study Design: An open-label, single-dose, parallel-group study.

Patient Population:

  • Inclusion Criteria:

    • Adult males and females aged 18-75 years.

    • Subjects categorized into groups based on creatinine clearance (CrCl) calculated using the Cockcroft-Gault equation:

      • Group 1: Normal renal function (CrCl > 80 mL/min)

      • Group 2: Mild renal impairment (CrCl 51-80 mL/min)

      • Group 3: Moderate renal impairment (CrCl 26-50 mL/min)

      • Group 4: Severe renal impairment (CrCl 10-25 mL/min)

      • Group 5: End-stage renal disease (ESRD) on hemodialysis (CrCl < 10 mL/min)

    • Written informed consent.

  • Exclusion Criteria:

    • History of hypersensitivity to beta-lactam antibiotics.

    • Pregnancy or breastfeeding.

    • Significant hepatic disease.

    • Use of interacting medications (e.g., probenecid, valproic acid).

Drug Administration:

  • A single intravenous infusion of 500 mg of this compound in 100 mL of 0.9% sodium chloride administered over 30 minutes.

Blood Sampling:

  • Blood samples (5 mL) will be collected in heparinized tubes at the following time points:

    • Pre-dose (0 hours)

    • End of infusion (0.5 hours)

    • 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-infusion.

  • For hemodialysis patients, sampling will occur during an interdialytic period, and additional samples will be taken before and after a dialysis session.

Sample Handling and Processing:

  • Blood samples will be centrifuged at 3000 rpm for 10 minutes at 4°C to separate plasma.

  • Plasma will be transferred to labeled cryovials and stored at -80°C until analysis.

Pharmacokinetic Analysis:

  • Plasma concentrations of meropenem will be determined using a validated analytical method (see Protocol 5.2).

  • Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, CL) will be calculated using non-compartmental analysis.

Protocol for Quantification of Meropenem in Plasma using HPLC

Objective: To quantify the concentration of meropenem in human plasma using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Materials and Reagents:

  • Meropenem reference standard

  • Internal standard (e.g., etoricoxib)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 3.0)

  • Trichloroacetic acid (for protein precipitation)

  • Human plasma (drug-free)

Instrumentation:

  • HPLC system with a UV detector

  • BDS Hypersil Cyano column (250 mm x 4.6 mm, 5 µm particle size)[4]

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: 10 mmol phosphate buffer (pH 3.0) (25:75, v/v)[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 295 nm[4]

  • Injection Volume: 20 µL

Sample Preparation:

  • Pipette 200 µL of plasma sample, standard, or quality control into a microcentrifuge tube.

  • Add 20 µL of internal standard working solution and vortex briefly.

  • Add 400 µL of acetonitrile for protein precipitation.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the HPLC system.

Calibration and Quantification:

  • Prepare a series of calibration standards by spiking drug-free human plasma with known concentrations of meropenem.

  • Construct a calibration curve by plotting the peak area ratio of meropenem to the internal standard against the nominal concentration.

  • Determine the concentration of meropenem in unknown samples by interpolation from the calibration curve.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in patients with renal impairment.

Merocil_Pharmacokinetics This compound This compound (Intravenous Administration) Systemic_Circulation Systemic Circulation This compound->Systemic_Circulation Tissues Tissue Distribution Systemic_Circulation->Tissues Kidney Kidney Systemic_Circulation->Kidney Metabolism Minimal Metabolism Systemic_Circulation->Metabolism Tissues->Systemic_Circulation Renal_Excretion Renal Excretion (Primary Route) Kidney->Renal_Excretion Normal_Function Normal Renal Function (Rapid Excretion) Kidney->Normal_Function Impaired_Function Impaired Renal Function (Reduced Excretion) Kidney->Impaired_Function

Caption: Pharmacokinetic pathway of this compound.

Dosing_Adjustment_Workflow Start Patient with Infection Requiring this compound Assess_Renal_Function Assess Renal Function (Calculate CrCl) Start->Assess_Renal_Function CrCl_Decision CrCl > 50 mL/min? Assess_Renal_Function->CrCl_Decision Standard_Dose Administer Standard Dose (e.g., 1g q8h) CrCl_Decision->Standard_Dose Yes CrCl_26_50 CrCl 26-50 mL/min? CrCl_Decision->CrCl_26_50 No Monitor Monitor Clinical Response and Renal Function Standard_Dose->Monitor Dose_q12h Administer Standard Dose (e.g., 1g q12h) CrCl_26_50->Dose_q12h Yes CrCl_10_25 CrCl 10-25 mL/min? CrCl_26_50->CrCl_10_25 No Dose_q12h->Monitor Half_Dose_q12h Administer Half Dose (e.g., 500mg q12h) CrCl_10_25->Half_Dose_q12h Yes CrCl_less_10 Administer Half Dose (e.g., 500mg q24h) CrCl_10_25->CrCl_less_10 No Half_Dose_q12h->Monitor CrCl_less_10->Monitor

Caption: Dosing adjustment workflow for this compound.

Experimental_Workflow Patient_Screening Patient Screening and Informed Consent Group_Allocation Group Allocation based on CrCl Patient_Screening->Group_Allocation Drug_Administration Single IV Dose of this compound Group_Allocation->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing HPLC_Analysis HPLC Analysis for Meropenem Concentration Sample_Processing->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis HPLC_Analysis->PK_Analysis Data_Interpretation Data Interpretation and Reporting PK_Analysis->Data_Interpretation

Caption: Experimental workflow for a pharmacokinetic study.

References

Merocil (Meropenem) Application Notes and Protocols for the Treatment of Intra-abdominal Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intra-abdominal infections (IAIs) are a significant cause of morbidity and mortality, requiring prompt and effective antimicrobial therapy.[1] Merocil, a brand name for meropenem, is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, making it a critical agent in the management of complicated IAIs (cIAIs).[2][3] Meropenem exerts its bactericidal action by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). Its stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs), contributes to its broad utility.[3] These application notes provide a comprehensive overview of this compound's use in treating IAIs, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation

In Vitro Susceptibility

The in vitro activity of meropenem against common pathogens associated with intra-abdominal infections is summarized below. The MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of tested isolates.

Table 1: Meropenem MIC90 Values for Common Intra-abdominal Pathogens

PathogenMIC90 (µg/mL)Reference
Bacteroides fragilis0.25[4]
Bacteroides species≤ 1.0[5]
Clostridium perfringens0.015[6]
Clostridium difficile2.0[4][7]
Fusobacterium nucleatum0.015[6]
Peptostreptococcus species≤ 0.5[7]
Prevotella species≤ 0.5[7]
Enterobacterales0.25[8]
Pseudomonas aeruginosa>32[8]

Note: MIC values can vary based on geographic location and testing methodology.

Clinical Efficacy

Clinical trials have demonstrated the high efficacy of meropenem in treating complicated intra-abdominal infections, often as a monotherapy.

Table 2: Clinical Cure Rates of Meropenem in Complicated Intra-abdominal Infections

Comparator RegimenMeropenem Clinical Cure RateComparator Clinical Cure RateReference
Imipenem/Cilastatin94-97%94-97%[2][3]
Clindamycin/Tobramycin91%93%[2][3]
Cefotaxime/Metronidazole91-100%75-100%[2][7]
Pharmacokinetic Parameters

Understanding the pharmacokinetic profile of meropenem is crucial for optimizing dosing strategies in patients with IAIs.

Table 3: Pharmacokinetic Parameters of Meropenem in Patients with Intra-abdominal Infections

ParameterValue (Mean ± SD)Reference
Maximum Plasma Concentration (Cmax)47.58 ± 17.59 µg/mL
Half-life (t1/2)1.04 ± 0.19 h
Total Plasma Clearance315.40 ± 71.94 mL/min
Volume of Distribution (Vd)26.68 ± 6.88 L
Renal Clearance136.7 ± 89.20 mL/min

Note: Data from patients receiving 1g intravenous intermittent infusions every 8 hours.

Signaling Pathways and Mechanisms

Mechanism of Action of Meropenem

Meropenem's bactericidal activity stems from its ability to interfere with bacterial cell wall synthesis. The following diagram illustrates this process.

Meropenem This compound (Meropenem) PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Binds to CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits Lysis Bacterial Cell Lysis and Death CellWall->Lysis Leads to

Mechanism of action of this compound (Meropenem).
Host Immune Response in Intra-abdominal Infections

The host's initial response to intra-abdominal infection is mediated by the innate immune system, with Toll-like receptors (TLRs) playing a crucial role in recognizing pathogen-associated molecular patterns (PAMPs) and initiating an inflammatory cascade.

cluster_bacteria Bacterial Pathogens cluster_host Host Immune Cell (e.g., Macrophage) PAMPs PAMPs (e.g., LPS, LTA) TLR Toll-like Receptors (TLR2, TLR4) PAMPs->TLR Recognized by Signaling Intracellular Signaling (MyD88, TRIF) TLR->Signaling Initiates NFkB NF-κB Activation Signaling->NFkB Activates Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines Induces

Toll-like receptor signaling in response to bacterial PAMPs.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates.

Start Start PrepInoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->PrepInoculum Inoculate Inoculate microtiter plate wells with bacterial suspension PrepInoculum->Inoculate SerialDilution Perform serial two-fold dilutions of this compound in Mueller-Hinton broth SerialDilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate ReadMIC Determine MIC: lowest concentration with no visible growth Incubate->ReadMIC End End ReadMIC->End

Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as per the manufacturer's instructions.

  • Preparation of Bacterial Inoculum: Culture the bacterial isolate on an appropriate agar medium. Prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Broth Microdilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.

  • Inoculation: Dilute the standardized bacterial inoculum and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

In Vivo Efficacy: Cecal Ligation and Puncture (CLP) Model in Rats

The CLP model is a gold standard for inducing polymicrobial sepsis that mimics human intra-abdominal infections.

Methodology:

  • Animal Preparation: Acclimatize adult male Wistar rats for at least one week before the experiment. Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine).

  • Surgical Procedure:

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum just distal to the ileocecal valve with a silk suture. The severity of sepsis can be modulated by the length of the ligated cecum.

    • Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge). A small amount of fecal material should be extruded.

    • Return the cecum to the peritoneal cavity and close the abdominal wall in layers.

  • Fluid Resuscitation and Analgesia: Administer subcutaneous or intraperitoneal warmed saline for fluid resuscitation. Provide postoperative analgesia as per approved animal care protocols.

  • This compound Administration: At a predetermined time post-CLP (e.g., 4 hours), administer this compound intravenously or subcutaneously at the desired dosage.

  • Monitoring and Endpoints: Monitor the animals for signs of sepsis (e.g., lethargy, piloerection). Endpoints may include survival rates over a specified period (e.g., 7 days), bacterial load in peritoneal fluid and blood, and inflammatory markers in serum.

Time-Kill Curve Assay

This assay evaluates the bactericidal activity of this compound over time.

Methodology:

  • Preparation: Prepare tubes containing Mueller-Hinton broth with various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without the antibiotic.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

This compound (meropenem) is a potent and reliable antibiotic for the empirical and targeted treatment of intra-abdominal infections. Its broad spectrum of activity, favorable pharmacokinetic profile, and demonstrated clinical efficacy make it an essential tool in managing these serious infections. The protocols and data presented here provide a framework for researchers and drug development professionals to further investigate and optimize the use of this compound in combating intra-abdominal pathogens.

References

Troubleshooting & Optimization

Merocil Resistance in Pseudomonas aeruginosa: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming Merocil resistance in Pseudomonas aeruginosa.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in P. aeruginosa?

Pseudomonas aeruginosa develops resistance to this compound (a carbapenem antibiotic) through several key mechanisms. These can occur individually or, more commonly, in combination, leading to high levels of resistance. The principal mechanisms are:

  • Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the antibiotic is a major cause of resistance. In the case of carbapenems like this compound, these are specifically called carbapenemases (e.g., KPC, NDM, VIM, IMP types).

  • Reduced Outer Membrane Permeability: P. aeruginosa can downregulate the expression of the OprD porin channel, which is the primary route for carbapenems to enter the bacterial cell. Loss or reduction of OprD significantly decreases the intracellular concentration of this compound.

  • Efflux Pump Overexpression: The upregulation of multidrug resistance (MDR) efflux pumps, such as MexAB-OprM, MexCD-OprJ, and MexXY-OprM, actively transports this compound out of the cell before it can reach its target, the penicillin-binding proteins (PBPs).

  • Target Alteration: Modifications in the structure or expression of PBPs can reduce the binding affinity of this compound, although this is a less common mechanism for high-level resistance compared to the others.

Merocil_Resistance_Mechanisms cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space cluster_inner_membrane Inner Membrane This compound This compound OprD OprD Porin This compound->OprD Normal Entry Merocil_Peri This compound OprD->Merocil_Peri Carbapenemase Carbapenemase (e.g., VIM, NDM) Merocil_Peri->Carbapenemase Hydrolysis PBP PBP Target Merocil_Peri->PBP Binding & Inhibition Efflux Efflux Pump (e.g., MexAB-OprM) Merocil_Peri->Efflux Capture Carbapenemase->Merocil_Peri Inactivation Efflux->this compound Expulsion R1 [RESISTANCE] Downregulation/ Mutation R1->OprD R2 [RESISTANCE] Enzymatic Degradation R2->Carbapenemase R3 [RESISTANCE] Upregulation R3->Efflux

Caption: Primary mechanisms of this compound resistance in P. aeruginosa.

Q2: How can I overcome this compound resistance in my experiments?

Overcoming this compound resistance involves targeting the specific mechanisms at play. Common laboratory strategies include:

  • Combination Therapy: The most effective approach is often to combine this compound with a second agent.

    • β-lactamase Inhibitors: Use inhibitors like avibactam or vaborbactam to counteract carbapenemase activity.

    • Efflux Pump Inhibitors (EPIs): Compounds like PAβN (Phenylalanine-arginine β-naphthylamide) can restore this compound susceptibility by blocking efflux pumps. This is a common research tool to confirm the role of efflux in resistance.[1]

    • Membrane Permeabilizers: Agents like polymyxins can disrupt the outer membrane, increasing intracellular this compound concentration.

  • Genetic Manipulation: In a research context, creating knockout mutants of efflux pump genes (e.g., mexB) or carbapenemase genes can confirm their role in resistance and restore susceptibility.

  • Novel Drug Analogs: If developing new drugs, consider modifications to the this compound structure that make it a poor substrate for efflux pumps or resistant to enzymatic hydrolysis.

Q3: My P. aeruginosa isolate shows a high this compound MIC. How do I begin to identify the resistance mechanism?

A stepwise approach is recommended to efficiently determine the cause of resistance.

Resistance_ID_Workflow Start High this compound MIC in P. aeruginosa Isolate Step1 Perform MIC Synergy Assay with Efflux Pump Inhibitor (PAβN) Start->Step1 Decision1 ≥4-fold MIC Reduction? Step1->Decision1 Result1 Efflux Pump Overexpression is a Key Mechanism Decision1->Result1 Yes Step2 Perform Carbapenemase Activity Assay (e.g., mCIM/eCIM) Decision1->Step2 No Result1->Step2 Decision2 Positive for Carbapenemase? Step2->Decision2 Result2 Carbapenemase Production is a Key Mechanism Decision2->Result2 Yes Step3 Sequence oprD Gene and Promoter Region Decision2->Step3 No Result2->Step3 Decision3 Mutation/Insertion/ Deletion Found? Step3->Decision3 Result3 OprD Loss/ Alteration is a Key Mechanism Decision3->Result3 Yes Step4 Perform qRT-PCR on efflux (e.g., mexA) and oprD transcripts Decision3->Step4 No Result3->Step4 Result4 Quantify Gene Expression Changes to Confirm Upregulation/Downregulation Step4->Result4 End Combine Findings for Complete Resistance Profile Result4->End

Caption: Workflow for identifying this compound resistance mechanisms.

Troubleshooting Guides

Problem 1: Inconsistent this compound MIC results for the same isolate.

Potential Cause Troubleshooting Step
Inoculum Variability Ensure the inoculum is prepared from a fresh (18-24h) culture and standardized to a 0.5 McFarland turbidity standard for every experiment.
Media & Reagent Issues Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended. Prepare fresh this compound stock solutions regularly and store them in aliquots at -80°C to prevent degradation.
Incubation Conditions Incubate plates at a consistent 35-37°C for 16-20 hours. Stacking plates too high can cause uneven heating.
Skipped Wells/Trailing "Skipped wells" (growth in higher concentrations but not lower) can indicate contamination or a resistant subpopulation. Re-streak the isolate from the original stock to ensure purity. Trailing endpoints can be difficult to read; the MIC should be recorded as the lowest concentration with no visible growth.

Problem 2: No significant MIC reduction observed after adding an efflux pump inhibitor (EPI).

Potential Cause Troubleshooting Step
EPI Concentration Too Low The concentration of the EPI may be insufficient. Titrate the EPI (e.g., PAβN) to determine the highest non-toxic concentration for your specific P. aeruginosa strain before performing the synergy test.
Efflux is Not the Primary Mechanism If the MIC remains high, efflux is likely not the dominant resistance mechanism. The resistance is more likely due to a carbapenemase or OprD porin loss. Proceed with carbapenemase detection assays.[1]
Specific Efflux Pump Not Inhibited Some EPIs are broad-spectrum, but may not inhibit all relevant RND efflux pumps equally. The isolate may be overexpressing a pump that is not effectively blocked by the chosen inhibitor.

Problem 3: PCR for carbapenemase genes (e.g., blaVIM, blaNDM) is negative, but the isolate is highly resistant.

Potential Cause Troubleshooting Step
Novel or Uncommon Carbapenemase Your primers are specific to known genes. The isolate may harbor a novel or rare carbapenemase not covered by your PCR panel. Use a phenotypic test like the Carba NP test or mCIM/eCIM to confirm carbapenemase activity.[2][3]
Non-Carbapenemase Resistance High-level resistance can be achieved without carbapenemases through a combination of other mechanisms.[4] A common combination in highly resistant isolates is the complete loss of OprD function coupled with the strong overexpression of an efflux pump like MexAB-OprM.[5][6][7]
AmpC Overexpression While chromosomal AmpC β-lactamase typically confers resistance to cephalosporins, its significant overexpression, combined with porin loss, can contribute to this compound resistance.[6][8]

Data & Quantitative Summaries

Table 1: Common Resistance Mechanisms and Their Impact on this compound MIC

MechanismGene(s) InvolvedExpected Change in this compound MICNotes
Efflux Pump Upregulation mexA, mexB, mexX, mexY4 to 16-fold increaseMIC is significantly reduced by efflux pump inhibitors.[1] Meropenem is a known substrate of the MexAB-OprM pump.[7]
Porin Loss oprD2 to 8-fold increaseOften results in a greater increase in imipenem MIC than meropenem MIC.[9] Mutations or insertions can lead to non-functional proteins.[10]
Carbapenemase Production blaVIM, blaIMP, blaNDM, blaKPC>64-fold increase (High-level resistance)Confers resistance to a broad range of β-lactams. Not inhibited by standard β-lactamase inhibitors like clavulanic acid.[8][11]
Combined Mechanisms e.g., OprD loss + Efflux>32-fold increaseSynergistic effects lead to higher levels of resistance than any single mechanism. This is a common finding in clinical isolates.[4][5]

Key Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination

  • Preparation: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Final volumes should be 50 µL per well. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Inoculum Standardization: Prepare a bacterial suspension from a fresh plate in saline, adjusting the turbidity to a 0.5 McFarland standard (approx. 1.5 x 108 CFU/mL).

  • Inoculation: Dilute the standardized suspension 1:100 in CAMHB. Add 50 µL of this diluted inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 105 CFU/mL. The final volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Reading: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for this compound-EPI Synergy

  • Plate Setup: Use a 96-well plate. Along the x-axis, prepare serial two-fold dilutions of this compound. Along the y-axis, prepare serial two-fold dilutions of the Efflux Pump Inhibitor (e.g., PAβN). This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation: Inoculate all wells with a standardized P. aeruginosa suspension as described in the MIC protocol.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Data Analysis: Determine the MIC of this compound in the presence of each concentration of the EPI. A four-fold or greater decrease in the this compound MIC in the presence of a sub-inhibitory concentration of the EPI is considered evidence of synergy and indicates the involvement of efflux pumps.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

  • RNA Extraction: Culture the test isolate and a susceptible control strain (e.g., PAO1) to mid-logarithmic phase. Extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers.

  • qPCR Reaction: Set up the qPCR reaction using a suitable master mix (e.g., SYBR Green), cDNA template, and primers specific for your target genes (oprD, mexA, etc.) and a housekeeping gene (rpoD, rpsL) for normalization.

  • Data Analysis: Analyze the amplification data. Calculate the relative expression of the target genes in the resistant isolate compared to the control strain using the ΔΔCt method. An increase in the relative quantity for efflux pump genes or a decrease for oprD indicates their respective roles in resistance.

References

Meropenem Therapy: Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential adverse effects encountered during in-vitro and in-vivo experiments involving Meropenem therapy.

Section 1: Troubleshooting Guides

This section provides a systematic approach to identifying and managing common adverse effects observed during Meropenem administration in experimental settings.

Troubleshooting Neurotoxicity

Issue: Unexpected neurological symptoms such as seizures, tremors, or altered activity levels in animal models, or evidence of neuronal cell death in in-vitro cultures.

Possible Causes & Troubleshooting Steps:

Possible Cause Identification Troubleshooting Action
High local concentration of Meropenem Measure Meropenem levels in cerebrospinal fluid (animal models) or culture media.Reduce the dosage or frequency of administration. In-vitro, perform a dose-response curve to determine the optimal non-toxic concentration.
GABA-A Receptor Inhibition Perform electrophysiological recordings on neuronal cells to assess changes in inhibitory postsynaptic currents. Conduct a competitive binding assay with a known GABA-A receptor ligand.Co-administer a GABA-A receptor agonist as a rescue agent in the experimental model to see if it alleviates symptoms. This can help confirm the mechanism.
Pre-existing CNS vulnerability Review the baseline characteristics of the animal model or cell line for any known predispositions to neurotoxicity.Use a different animal strain or cell line with a more robust CNS profile. Ensure proper control groups are in place to account for baseline variability.

Logical Troubleshooting Workflow for Neurotoxicity

Neurotoxicity_Troubleshooting start Observe Neurological Symptoms measure_conc Measure Meropenem Concentration start->measure_conc high_conc Concentration Elevated? measure_conc->high_conc reduce_dose Reduce Dose/ Concentration high_conc->reduce_dose Yes assess_gaba Assess GABA-A Receptor Activity high_conc->assess_gaba No end Issue Resolved reduce_dose->end gaba_inhibited Inhibition Confirmed? assess_gaba->gaba_inhibited gaba_agonist Use GABA-A Agonist Rescue gaba_inhibited->gaba_agonist Yes check_model Review Model Characteristics gaba_inhibited->check_model No gaba_agonist->end vulnerable_model Model Vulnerable? check_model->vulnerable_model change_model Switch to a More Robust Model vulnerable_model->change_model Yes vulnerable_model->end No change_model->end

Caption: Troubleshooting workflow for suspected Meropenem-induced neurotoxicity.

Troubleshooting Hypersensitivity Reactions

Issue: Observation of inflammatory responses, such as skin rashes in animal models, or cellular markers of immune activation in in-vitro assays.

Possible Causes & Troubleshooting Steps:

Possible Cause Identification Troubleshooting Action
T-cell mediated response Perform a lymphocyte transformation test (LTT) or an enzyme-linked immunospot (ELISpot) assay to detect Meropenem-specific T-cell activation.In-vitro, co-culture with regulatory T-cells to assess for suppression of the response. In animal models, consider immunosuppressive co-treatment for mechanistic studies.
Dendritic Cell Activation Use an in-vitro dendritic cell activation assay to measure the upregulation of co-stimulatory molecules (e.g., CD86) and cytokine release (e.g., IL-8).Investigate the role of specific signaling pathways (e.g., NF-κB) in dendritic cell activation using specific inhibitors.
Cross-reactivity with other beta-lactams If the experimental model has been previously exposed to other beta-lactam antibiotics, consider the possibility of pre-sensitization.Use naive animal models or cell lines with no prior exposure to beta-lactams.

Experimental Workflow for Investigating Hypersensitivity

Hypersensitivity_Workflow start Observe Inflammatory Response dc_assay Dendritic Cell Activation Assay (CD86, IL-8) start->dc_assay dc_positive Positive? dc_assay->dc_positive tcell_assay Lymphocyte Transformation Test (LTT/ELISpot) dc_positive->tcell_assay Yes end Characterize Hypersensitivity Profile dc_positive->end No tcell_positive Positive? tcell_assay->tcell_positive confirm_mechanism Confirmed T-cell Mediated Hypersensitivity tcell_positive->confirm_mechanism Yes tcell_positive->end No investigate_pathways Investigate Upstream Signaling Pathways (e.g., NF-κB) confirm_mechanism->investigate_pathways investigate_pathways->end

Caption: Workflow for in-vitro investigation of Meropenem hypersensitivity.

Troubleshooting Hematological Abnormalities

Issue: Unexpected changes in blood cell counts, such as thrombocytopenia (low platelets) or neutropenia (low neutrophils), in animal models or in-vitro hematopoiesis assays.

Possible Causes & Troubleshooting Steps:

Possible Cause Identification Troubleshooting Action
Immune-mediated destruction Perform a Monoclonal Antibody Immobilization of Platelet Antigens (MAIPA) assay to detect Meropenem-dependent anti-platelet antibodies.[1]In-vitro, use serum from affected animals to test for platelet aggregation or lysis in the presence of Meropenem.
Direct bone marrow toxicity Culture bone marrow progenitor cells in the presence of Meropenem and assess for inhibition of colony formation.Evaluate the expression of apoptosis markers in hematopoietic stem and progenitor cells.
Hapten formation Use mass spectrometry to identify covalent adducts of Meropenem or its metabolites with platelet surface proteins.Investigate the metabolic pathways of Meropenem in the experimental system to identify reactive metabolites.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects of Meropenem observed in pre-clinical studies?

A1: The most frequently reported adverse events are diarrhea, nausea/vomiting, and rash.[2] In animal studies, diarrhea has been observed in rabbits and monkeys.[3]

Q2: What is the primary mechanism of Meropenem-induced neurotoxicity?

A2: The neurotoxicity of carbapenems, including Meropenem, is primarily attributed to the inhibition of the gamma-aminobutyric acid (GABA-A) receptor in the central nervous system.[4][5] This inhibition reduces the inhibitory neurotransmission, leading to increased neuronal excitability and potentially seizures.[4][5]

Q3: How can I assess the nephrotoxic potential of Meropenem in my animal model?

A3: Monitor renal function by measuring serum creatinine and blood urea nitrogen (BUN) levels.[6] Perform histopathological examination of the kidneys to look for signs of acute interstitial nephritis (AIN), which is a potential adverse effect.[7][8][9][10][11] AIN is characterized by interstitial inflammatory infiltrates.[11]

Q4: Are there in-vitro models to predict Meropenem-induced hypersensitivity?

A4: Yes, in-vitro models using dendritic cells (DCs) can be employed. The activation of monocyte-derived DCs or cell lines like THP-1 can be assessed by measuring the upregulation of surface markers such as CD86 and the release of cytokines like IL-8 upon exposure to Meropenem.[12][13]

Q5: What is the incidence of Meropenem-induced thrombocytopenia?

A5: Meropenem-induced hematological abnormalities are considered rare, with incidences of leucopenia, neutropenia, and pancytopenia reported in less than 1% of cases.[14] However, some studies have reported a higher incidence of thrombocytopenia in specific patient populations.[15]

Section 3: Quantitative Data on Adverse Effects

The following tables summarize the incidence of adverse effects associated with Meropenem therapy based on clinical trial data.

Table 1: Systemic Adverse Reactions Occurring in >1% of Patients

Adverse ReactionIncidence (%)
Diarrhea4.8%[3][16]
Nausea/Vomiting3.6%[3][16]
Headache2.3%[3][16]
Rash1.9%[3][16]
Sepsis1.6%[3][16]
Constipation1.4%[3][16]
Apnea1.3%[3][16]
Shock1.2%[3][16]
Pruritus1.2%[3][16]

Data compiled from clinical trials involving 2904 patients.[3][16]

Table 2: Other Reported Adverse Events

Adverse ReactionIncidence (%)
Seizures0.7%[3]
Gastrointestinal Hemorrhage0.5%[3]
Melena0.3%[3]
Epistaxis0.2%[3]
Hemoperitoneum0.2%[3]

Section 4: Experimental Protocols

Protocol for In-Vitro Assessment of Meropenem-Induced Neurotoxicity: GABA-A Receptor Binding Assay

Objective: To determine if Meropenem competes with a known ligand for binding to the GABA-A receptor.

Materials:

  • Rat brain membrane preparation (source of GABA-A receptors)

  • [³H]-Muscimol (radiolabeled GABA-A agonist)

  • Unlabeled GABA (for determining non-specific binding)

  • Meropenem solutions of varying concentrations

  • Incubation buffer

  • Scintillation fluid and counter

Methodology:

  • Prepare rat brain membranes as the source of GABA-A receptors.

  • In a series of microcentrifuge tubes, combine the brain membrane preparation with a fixed concentration of [³H]-Muscimol.

  • To different tubes, add:

    • Incubation buffer only (total binding)

    • A saturating concentration of unlabeled GABA (non-specific binding)

    • Increasing concentrations of Meropenem.

  • Incubate the tubes at 4°C for a specified time to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific [³H]-Muscimol binding against the concentration of Meropenem to determine the inhibitory concentration (IC50).

Protocol for In-Vitro Assessment of Meropenem-Induced Hypersensitivity: Dendritic Cell Activation Assay

Objective: To evaluate the potential of Meropenem to induce dendritic cell activation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • Cytokines for DC differentiation (e.g., GM-CSF and IL-4 for mo-DCs)

  • Meropenem solutions of varying concentrations

  • Lipopolysaccharide (LPS) as a positive control

  • Fluorescently labeled antibodies against CD86

  • ELISA kit for IL-8 detection

  • Flow cytometer and ELISA reader

Methodology:

  • Differentiate monocytes from PBMCs into immature dendritic cells (mo-DCs) by culturing with GM-CSF and IL-4 for 5-7 days.

  • Plate the immature mo-DCs in a 24-well plate.

  • Treat the cells with:

    • Vehicle control

    • Increasing concentrations of Meropenem

    • LPS (positive control)

  • Incubate for 24-48 hours.

  • For Flow Cytometry:

    • Harvest the cells and stain with a fluorescently labeled anti-CD86 antibody.

    • Analyze the cells using a flow cytometer to quantify the percentage of CD86-positive cells and the mean fluorescence intensity.

  • For ELISA:

    • Collect the cell culture supernatants.

    • Measure the concentration of IL-8 in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Analyze the data to determine if Meropenem induces a dose-dependent increase in CD86 expression and/or IL-8 secretion compared to the vehicle control.

Protocol for In-Vitro Assessment of Meropenem-Induced Thrombocytopenia: Platelet Aggregation Assay

Objective: To assess whether Meropenem induces or inhibits platelet aggregation.

Materials:

  • Freshly drawn human whole blood

  • Anticoagulant (e.g., sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Meropenem solutions of varying concentrations

  • Platelet agonist (e.g., ADP or collagen)

  • Light transmission aggregometer

Methodology:

  • Prepare PRP and PPP from citrated whole blood by differential centrifugation.

  • Adjust the platelet count in the PRP.

  • Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.

  • Add Meropenem at various concentrations to the PRP and incubate for a short period.

  • Initiate platelet aggregation by adding a standard platelet agonist (e.g., ADP).

  • Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.

  • To test for direct induction of aggregation, add Meropenem to PRP without a primary agonist.

  • To test for immune-mediated aggregation, incubate platelets with patient serum (from a suspected case) and Meropenem.

Section 5: Signaling Pathways and Mechanisms of Adverse Effects

Neurotoxicity: GABA-A Receptor Inhibition

Meropenem can cross the blood-brain barrier and interact with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. By binding to these receptors, Meropenem can block the influx of chloride ions that normally occurs upon GABA binding. This leads to a reduction in neuronal hyperpolarization and an overall increase in neuronal excitability, which can manifest as seizures.

Gaba_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_R GABA-A Receptor GABA->GABA_R binds to Meropenem Meropenem Meropenem->GABA_R inhibits Chloride_Channel Chloride (Cl-) Channel GABA_R->Chloride_Channel opens Excitation Increased Neuronal Excitability (Seizures) GABA_R->Excitation inhibition leads to Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx leads to

Caption: Mechanism of Meropenem-induced neurotoxicity via GABA-A receptor inhibition.

Hypersensitivity: T-Cell Mediated Response

Meropenem, or its metabolites, can act as a hapten, binding to host proteins to form immunogenic complexes. These complexes are processed by antigen-presenting cells (APCs), such as dendritic cells. The APCs then present the processed antigen via MHC class II molecules to CD4+ T-helper cells. This leads to T-cell activation, proliferation, and the release of pro-inflammatory cytokines, resulting in a hypersensitivity reaction.

Hypersensitivity_Pathway Meropenem Meropenem (Hapten) Complex Meropenem-Protein Complex Meropenem->Complex Protein Host Protein Protein->Complex APC Antigen Presenting Cell (e.g., Dendritic Cell) Complex->APC uptake & processing MHC_II MHC Class II APC->MHC_II presents antigen on T_Cell CD4+ T-Helper Cell MHC_II->T_Cell activates Activation T-Cell Activation & Proliferation T_Cell->Activation Cytokines Release of Pro-inflammatory Cytokines Activation->Cytokines Reaction Hypersensitivity Reaction Cytokines->Reaction

Caption: T-cell mediated hypersensitivity reaction to Meropenem.

Hematological Toxicity: Immune-Mediated Thrombocytopenia

Meropenem can induce the formation of drug-dependent antibodies. These antibodies bind to platelet surface glycoproteins (like GPIIb/IIIa) only in the presence of the drug. This antibody-drug-platelet complex can then be recognized by Fc receptors on phagocytic cells, leading to the premature destruction of platelets and resulting in thrombocytopenia.

Thrombocytopenia_Pathway Meropenem Meropenem Complex Meropenem-Antibody- Platelet Complex Meropenem->Complex Antibody Drug-Dependent Antibody (IgG) Antibody->Complex Platelet Platelet GPIIb_IIIa GPIIb/IIIa Platelet->GPIIb_IIIa expresses GPIIb_IIIa->Complex binds to Macrophage Macrophage Complex->Macrophage recognized by Fc_Receptor Fc Receptor Macrophage->Fc_Receptor via Destruction Platelet Destruction (Thrombocytopenia) Macrophage->Destruction leads to

Caption: Mechanism of Meropenem-induced immune thrombocytopenia.

References

optimizing Merocil dosage to prevent seizures

Author: BenchChem Technical Support Team. Date: December 2025

Merocil Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for . This compound is a novel positive allosteric modulator of the GABA-A receptor, designed to enhance inhibitory neurotransmission.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the experimental evaluation of this compound.

Q1: What is the recommended starting concentration for in vitro experiments?

A1: For initial in vitro assays, such as patch-clamp electrophysiology on primary neurons or cell lines expressing GABA-A receptors, we recommend a starting concentration range of 10 nM to 1 µM. Based on preliminary data, the EC50 for potentiation of GABA-evoked currents is typically in the low nanomolar range. It is crucial to perform a full dose-response curve to determine the optimal concentration for your specific experimental model.

Q2: I am not observing any potentiation of GABA-A receptor currents in my patch-clamp experiments. What are the possible causes?

A2: If you are not seeing the expected effect, consider the following troubleshooting steps:

  • GABA Concentration: Ensure you are using a sub-maximal concentration of GABA (typically EC10-EC20). This compound, as a positive allosteric modulator, enhances the effect of GABA. If the GABA concentration is already saturating the receptor, the modulatory effect of this compound will not be apparent.

  • Compound Stability and Solubility: Confirm that this compound is fully dissolved in your vehicle (e.g., DMSO) and then diluted into your recording solution. This compound may precipitate at high concentrations in aqueous buffers. We recommend preparing fresh dilutions for each experiment.

  • Receptor Subunit Composition: The modulatory effect of this compound can vary depending on the subunit composition of the GABA-A receptor. Verify the subunits expressed in your cell model (e.g., primary neurons, HEK293 cells) and consider that efficacy may differ between receptor isoforms.

  • Vehicle Control: Run a vehicle-only control to ensure the solvent itself is not affecting the GABA-A receptor currents.

Q3: What is the appropriate starting dose for in vivo studies in rodent models?

A3: For initial in vivo efficacy studies, such as in a pentylenetetrazol (PTZ) or maximal electroshock (MES)-induced seizure model, a starting dose range of 1 mg/kg to 10 mg/kg administered intraperitoneally (IP) is recommended. A full dose-finding study is essential to establish the minimal effective dose and the therapeutic window in your chosen model.

Q4: My in vivo experiments show high toxicity or sedation at doses required for seizure protection. How can I optimize the therapeutic window?

A4: Observing a narrow therapeutic window is a common challenge. To address this:

  • Route of Administration: Explore alternative routes of administration (e.g., oral gavage, subcutaneous) which may alter the pharmacokinetic and pharmacodynamic profile, potentially reducing peak-dose side effects.

  • Dosing Regimen: Instead of a single bolus dose, consider a fractionated dosing schedule or continuous infusion to maintain a steady-state concentration within the therapeutic range and avoid acute toxicity.

  • Pharmacokinetic Analysis: Conduct a pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This data can inform a more rational dosing strategy.

  • Combination Therapy: Investigate the synergistic effects of this compound with other anti-epileptic drugs. This may allow for a lower, non-toxic dose of this compound to be used while achieving the desired anti-convulsant effect.

Data Presentation: Hypothetical this compound Performance

The following tables summarize representative data from key experiments. These values should be used as a reference, and researchers are encouraged to generate their own data for their specific models.

Table 1: In Vitro Efficacy of this compound on GABA-A Receptor Currents

Parameter Value Experimental Model
EC50 (GABA Potentiation) 45.2 nM Whole-cell patch-clamp on primary rat cortical neurons
Maximal Potentiation 350 ± 25% of EC20 GABA response Primary rat cortical neurons

| Vehicle Control | No significant change | N/A |

Table 2: In Vivo Anti-Convulsant Activity of this compound (PTZ Model)

This compound Dose (IP) Seizure Score (Racine Scale) Latency to Generalized Seizure (s) Protection (%)
Vehicle 5.0 ± 0.0 110 ± 15 0%
1 mg/kg 3.5 ± 0.5 240 ± 30 20%
5 mg/kg 1.2 ± 0.3 580 ± 50 80%

| 10 mg/kg | 0.5 ± 0.2 | >600 (cutoff) | 100% |

Table 3: Cytotoxicity and Therapeutic Index

Parameter Value Experimental Model
In Vitro CC50 22.5 µM MTT assay on SH-SY5Y neuroblastoma cells
In Vivo TD50 (Sedation) 25 mg/kg (IP) Irwin test in mice

| Therapeutic Index (TD50/ED50) | ~5 | Calculated from in vivo sedation and seizure models |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Culture primary cortical neurons or HEK293 cells expressing relevant GABA-A receptor subunits on glass coverslips.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 5 EGTA, 2 ATP-Mg (pH 7.2).

    • GABA Stock: Prepare a 10 mM stock solution of GABA in water.

    • This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

  • Recording:

    • Obtain a whole-cell patch-clamp configuration (voltage-clamp at -60 mV).

    • Establish a baseline by applying a sub-maximal concentration of GABA (e.g., EC20, ~1-3 µM) for 2-3 seconds every 60 seconds until a stable response is achieved.

    • Co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 1 nM to 10 µM) to determine the dose-response relationship.

    • Ensure a washout period between applications to allow for receptor recovery.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked current in the presence and absence of this compound. Normalize the potentiated response to the control GABA response and plot the dose-response curve to calculate the EC50.

Protocol 2: PTZ-Induced Seizure Model in Mice

  • Animal Acclimation: Acclimate adult male C57BL/6 mice to the testing environment for at least 3 days.

  • Drug Administration:

    • Prepare this compound in a vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% Saline).

    • Administer this compound or vehicle via intraperitoneal (IP) injection at a volume of 10 mL/kg.

    • Test a range of doses (e.g., 1, 5, 10 mg/kg).

  • Seizure Induction: 30 minutes after drug administration, inject a convulsive dose of PTZ (e.g., 60 mg/kg, subcutaneous).

  • Behavioral Observation: Immediately after PTZ injection, place the animal in an observation chamber and record its behavior for 30 minutes. Score the seizure severity using the Racine scale and measure the latency to the first generalized tonic-clonic seizure.

  • Data Analysis: Compare the seizure scores and latencies between the vehicle-treated and this compound-treated groups. Calculate the percentage of animals protected from generalized seizures at each dose to determine the ED50.

Visualizations

Merocil_Mechanism cluster_synapse Inhibitory Synapse cluster_receptor GABA-A Receptor GABA GABA GABA_Site GABA Binding Site GABA->GABA_Site Binds This compound This compound Merocil_Site Allosteric Binding Site This compound->Merocil_Site Binds Ion_Channel Cl- Ion Channel GABA_Site->Ion_Channel Opens Channel Merocil_Site->Ion_Channel Enhances Opening Cl_Influx Increased Cl- Influx Ion_Channel->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Neuron_Inhibition Neuronal Inhibition (Seizure Prevention) Hyperpolarization->Neuron_Inhibition

Caption: Hypothesized mechanism of action for this compound at the GABA-A receptor.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_optimization Dosage Optimization a Primary Screen: GABA-A Receptor Binding Assay b Functional Assay: Patch-Clamp Electrophysiology a->b c Dose-Response Curve (Determine EC50) b->c d In Vitro Cytotoxicity (e.g., MTT Assay) c->d Proceed if potent e Pharmacokinetic Study (ADME Profile) d->e Proceed if low toxicity f Acute Seizure Model (e.g., PTZ, MES) e->f g Dose-Response Study (Determine ED50) f->g h Toxicity/Side Effect Profile (e.g., Irwin Test) g->h i Calculate Therapeutic Index (TD50 / ED50) h->i j Refine Dosing Regimen (Route, Frequency) i->j

Caption: Experimental workflow for optimizing this compound dosage.

Troubleshooting_Guide action_node action_node problem_node problem_node start Low or No Efficacy Observed in Vivo? q1 Was In Vitro Potency Confirmed (Low nM EC50)? start->q1 q2 Is There Evidence of Brain Penetration (PK Data)? q1->q2 Yes a1_yes Re-evaluate In Vitro Model (e.g., Receptor Subunits) q1->a1_yes No q3 Is the Dose High Enough? q2->q3 Yes a2_no Conduct PK Study to Assess BBB Penetration q2->a2_no No q4 Are Off-Target Effects (e.g., Sedation) Observed? q3->q4 Yes a3_no Perform Dose-Escalation Study q3->a3_no No a4_yes Optimize Dosing Regimen or Explore Combination Therapy q4->a4_yes Yes p1 Potential Formulation or Metabolic Instability Issue q4->p1 No

Caption: Troubleshooting decision tree for in vivo this compound experiments.

Merocil Instability in IV Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Merocil is a fictional drug. The following technical support guide is based on established principles of pharmaceutical science and common stability issues encountered with real-world intravenous (IV) drug solutions. The data and protocols are illustrative and should be adapted for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a novel synthetic small molecule inhibitor of the (fictional) 'Stathmin-3' signaling pathway, intended for intravenous administration. It is supplied as a lyophilized powder for reconstitution. Key properties to consider during handling are its sensitivity to pH and light.

Q2: My reconstituted this compound solution has turned a faint yellow. Is it still usable?

A2: A color change often indicates chemical degradation.[1][2][3] this compound is known to undergo photodegradation when exposed to UV light, which can result in a yellowish tint. It is strongly recommended to discard any discolored solution and prepare a fresh batch, ensuring light-protective measures are used.

Q3: I observed a white precipitate in the IV bag after diluting this compound in 0.9% Sodium Chloride. What is the cause?

A3: Precipitation can occur for several reasons, including drug incompatibility, a concentrated solution, or pH shifts.[4][5][6] this compound's solubility is highly pH-dependent. The pH of commercial saline solutions can vary. If the final pH of the admixture falls outside this compound's optimal range (6.5-7.5), it can precipitate.[5]

Q4: What is the recommended storage temperature for reconstituted this compound solutions?

A4: Reconstituted this compound should be stored at 2-8°C and protected from light. Elevated temperatures can accelerate degradation pathways like hydrolysis and oxidation.[2][7][8] Use within 24 hours of reconstitution is advised to ensure potency.

Q5: Can this compound be co-administered with other drugs through the same IV line?

A5: Co-administration is not recommended without specific compatibility data. Mixing incompatible drugs can lead to the formation of precipitates, potentially causing harm.[6][9][10][11] Always flush the line with a compatible IV fluid (e.g., 5% Dextrose in Water) before and after this compound administration.

Troubleshooting Guide

This guide addresses specific instability issues you may encounter during your experiments.

Observed Issue Potential Cause(s) Recommended Action(s)
Cloudiness or Precipitation Upon Dilution 1. pH Shift: The pH of the IV fluid is outside this compound's stability range (6.5-7.5).[5] 2. Incompatible IV Fluid: The diluent contains incompatible ions or excipients.[4][12][13][14] 3. Over-concentration: The concentration of this compound exceeds its solubility limit in the chosen diluent.[4]1. Verify the pH of the final admixture. If necessary, use a buffered diluent to maintain a pH between 6.5 and 7.5. 2. Switch to a recommended compatible diluent like 5% Dextrose in Water (D5W). Refer to the compatibility table below. 3. Ensure proper dilution according to the protocol. Do not exceed a final concentration of 2 mg/mL.
Solution Discoloration (Yellowing) 1. Photodegradation: Exposure to ambient or UV light.[15] 2. Oxidation: Reaction with dissolved oxygen or oxidative impurities.[16][17][18][19]1. Prepare and administer the solution under light-protected conditions (e.g., use amber vials/syringes and light-protective IV bags). 2. Consider de-aerating the diluent by bubbling with nitrogen gas before reconstitution, especially for long-term experiments.
Loss of Potency (Determined by HPLC) 1. Chemical Degradation: Can be caused by hydrolysis, oxidation, or photodegradation.[15][16][17][20] 2. Adsorption: The drug may adsorb to the surface of the IV bag or tubing.1. Review all handling procedures. Ensure protection from light, maintain proper pH, and control the temperature.[7] 2. Use low-adsorption IV administration sets (e.g., polyethylene-lined).
Data Presentation: this compound Stability & Compatibility

Table 1: pH Stability Profile of this compound (2 mg/mL) in Solution at 25°C

pHVisual Appearance (after 4 hours)% Recovery (HPLC)
5.5Fine white precipitate< 80%
6.0Hazy88%
6.5 Clear Solution >99%
7.0 Clear Solution >99%
7.5 Clear Solution >99%
8.0Hazy91%
8.5Fine white precipitate< 85%

Table 2: Compatibility of this compound (2 mg/mL) with Common IV Fluids

IV FluidCompatibility (after 4 hours at 25°C)
5% Dextrose in Water (D5W)Compatible (Clear, >98% recovery)
0.9% Sodium Chloride (NS)Incompatible (Precipitation may occur)[4]
Lactated Ringer's SolutionIncompatible (Precipitation observed)
Sterile Water for InjectionCompatible (for initial reconstitution only)

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Assay for this compound Potency

This protocol outlines a method to quantify this compound and detect degradation products.[1]

  • Mobile Phase Preparation: Prepare a solution of 60:40 (v/v) Acetonitrile:20mM Potassium Phosphate Buffer (pH 7.0). Filter and degas.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm.

    • Column Temperature: 30°C.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at 1 mg/mL. Create a calibration curve using serial dilutions (e.g., 0.01 to 0.5 mg/mL).

  • Sample Preparation: Dilute the test sample with the mobile phase to fall within the calibration curve range.

  • Analysis: Inject standards and samples. Quantify this compound concentration by comparing the peak area to the calibration curve. Degradation products will typically appear as separate peaks with different retention times.

Protocol 2: Photostability Testing of this compound Solution

This protocol assesses the impact of light exposure on this compound stability, based on ICH Q1B guidelines.

  • Sample Preparation: Prepare a 2 mg/mL solution of this compound in D5W.

  • Control Sample: Wrap one aliquot of the solution completely in aluminum foil to serve as a dark control.

  • Light Exposure: Place the test sample and the dark control in a photostability chamber. Expose the test sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time Points: Collect sub-samples from both the exposed and control aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: For each time point, perform a visual inspection for color change and particulates.[1] Quantify the remaining this compound concentration using the HPLC method described in Protocol 1.

Visualizations

Diagrams of Workflows and Pathways

G start Precipitate Observed in IV Solution check_ph Measure pH of Admixture start->check_ph ph_ok pH 6.5-7.5? check_ph->ph_ok check_conc Verify Final Concentration conc_ok Conc ≤ 2 mg/mL? check_conc->conc_ok check_fluid Review IV Fluid Compatibility fluid_ok Fluid is D5W? check_fluid->fluid_ok ph_ok->check_conc Yes adjust_ph Action: Use Buffered Diluent or D5W ph_ok->adjust_ph No conc_ok->check_fluid Yes adjust_conc Action: Re-prepare at Correct Dilution conc_ok->adjust_conc No adjust_fluid Action: Switch to Recommended Diluent fluid_ok->adjust_fluid No resolved Issue Resolved fluid_ok->resolved Yes adjust_ph->resolved adjust_conc->resolved adjust_fluid->resolved

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_photo Photodegradation cluster_hydrolysis Hydrolysis (pH dependent) This compound This compound (Active Compound) Photoexcited Photo-excited This compound* This compound->Photoexcited UV Light (hν) Degradant_B Degradant B (Inactive) This compound->Degradant_B H₂O (pH < 6.5 or > 7.5) Degradant_A Degradant A (Yellow Chromophore) Photoexcited->Degradant_A Oxidation

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Strategies to Reduce Meropenem Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to combating meropenem resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of meropenem resistance we should be aware of in our research?

A1: Bacterial resistance to meropenem is a multifaceted issue involving several key mechanisms. When designing experiments, it is crucial to consider the following:

  • Enzymatic Degradation: The production of β-lactamase enzymes, particularly carbapenemases, is a primary resistance mechanism. These enzymes hydrolyze the β-lactam ring of meropenem, inactivating the antibiotic.[1][2] Carbapenemases are categorized into different molecular classes: Ambler class A (e.g., KPC), class B (metallo-β-lactamases or MBLs like NDM, VIM, and IMP), and class D (e.g., OXA-48).[2][3]

  • Efflux Pumps: Some bacteria possess efflux pumps that actively transport meropenem out of the cell, preventing it from reaching its target, the penicillin-binding proteins (PBPs).[2][4][5] Overexpression of these pumps can significantly contribute to resistance.[6]

  • Porin Channel Mutations: Gram-negative bacteria utilize outer membrane porin channels, such as OprD in Pseudomonas aeruginosa, for the influx of carbapenems.[6] Mutations or downregulation of these porin channels can restrict meropenem entry into the bacterial cell, leading to resistance.[2][6]

  • Target Site Modification: Although less common for carbapenems, alterations in the structure of PBPs can reduce the binding affinity of meropenem, thereby diminishing its efficacy.[5]

Q2: We are observing high Minimum Inhibitory Concentrations (MICs) for meropenem against our bacterial isolates. What are the potential underlying reasons and how can we investigate them?

A2: High meropenem MICs suggest the presence of one or more resistance mechanisms. To troubleshoot this, consider the following experimental workflow:

  • Phenotypic Confirmation:

    • Carbapenemase Production: Utilize phenotypic tests like the Modified Carbapenem Inactivation Method (mCIM) or Carba NP test to screen for carbapenemase activity.

    • Efflux Pump Activity: Employ efflux pump inhibitors (EPIs) in combination with meropenem in susceptibility testing. A significant reduction in the MIC in the presence of an EPI suggests the involvement of efflux pumps.

  • Genotypic Analysis:

    • PCR and Sequencing: Screen for the presence of common carbapenemase genes (e.g., blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48) using PCR. Sequence the amplicons to identify specific variants.

    • Porin Gene Analysis: Sequence the genes encoding major porin channels (e.g., oprD in P. aeruginosa) to identify mutations that could lead to non-functional or downregulated channels.

    • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to investigate the expression levels of efflux pump genes and porin genes.[6]

Q3: Our novel β-lactamase inhibitor is not effectively restoring meropenem susceptibility. What could be the issue?

A3: If your β-lactamase inhibitor is not performing as expected, several factors could be at play:

  • Mismatch of Inhibitor Spectrum: Your inhibitor may not be effective against the specific class of β-lactamase produced by the test organism. For instance, serine β-lactamase inhibitors like avibactam are not effective against metallo-β-lactamases (MBLs).[7] It is crucial to identify the type of carbapenemase present in your isolates.

  • Multiple Resistance Mechanisms: The bacterial strain may possess multiple resistance mechanisms simultaneously. For example, even if the carbapenemase is inhibited, resistance can persist due to porin loss or efflux pump overexpression.[1]

  • Inhibitor Stability and Permeability: The inhibitor itself may have poor stability under experimental conditions or may not effectively penetrate the bacterial outer membrane to reach its target.

  • Mutations in the β-lactamase: The β-lactamase enzyme may have acquired mutations that reduce the binding affinity of your inhibitor.

To troubleshoot, consider a multi-pronged approach combining genomic analysis to identify all potential resistance mechanisms and biochemical assays to assess the direct interaction between your inhibitor and the purified β-lactamase enzyme.

Troubleshooting Guides

Guide 1: Inconsistent Results in Combination Therapy Experiments
Problem Potential Cause Troubleshooting Steps
High variability in synergy assays (e.g., checkerboard).Inoculum preparation inconsistency.Standardize the inoculum preparation method and ensure the final bacterial concentration is consistent across all experiments.
Instability of one or both compounds.Verify the stability of meropenem and the combination drug in the chosen broth medium and incubation conditions.
Suboptimal concentration range.Expand the concentration range of both agents in the checkerboard assay to ensure the MICs and synergistic concentrations are captured.
Combination therapy fails in a time-kill assay despite showing synergy in a checkerboard assay.The combination is static, not cidal.A checkerboard assay measures inhibition of growth, while a time-kill assay assesses bactericidal activity. The combination may only be preventing growth rather than actively killing the bacteria.
Emergence of resistance during the assay.Plate samples from later time points onto antibiotic-containing agar to screen for the emergence of resistant subpopulations.
Guide 2: Difficulty in Developing Nanoparticle-Based Meropenem Delivery Systems
Problem Potential Cause Troubleshooting Steps
Low encapsulation efficiency of meropenem.Poor interaction between meropenem and the nanoparticle material.Modify the surface chemistry of the nanoparticles or the formulation process to improve drug-carrier interaction. Consider using different types of nanoparticles (e.g., lipid-based, polymeric).[8]
Instability of meropenem during formulation.Optimize the formulation process to minimize exposure to conditions that may degrade meropenem (e.g., high temperature, extreme pH).
Nanoparticles show toxicity to host cells.Inherent toxicity of the nanoparticle material.Evaluate the cytotoxicity of the empty nanoparticles (without meropenem) on relevant eukaryotic cell lines. Consider using more biocompatible materials.
High concentration of nanoparticles required for efficacy.Improve the drug loading and release kinetics to achieve therapeutic concentrations with a lower, non-toxic dose of nanoparticles.

Data Presentation

Table 1: Efficacy of Meropenem Combination Therapies Against Resistant Bacteria
Combination TherapyTarget Organism(s)Key FindingsReference
Meropenem + InC58 (MBL inhibitor) + Avibactam (SBL inhibitor)51 strains of meropenem-resistant bacteriaThe triple combination was more effective than dual-drug combinations, lowering the MIC50 to 0.5 mg/L.[9]
Meropenem + BP2 (novel MBL inhibitor)21 MBL-producing Enterobacterales variantsRestored meropenem efficacy to an MIC of ≤1 mg/L.[7]
Meropenem + Vaborbactam (novel β-lactamase inhibitor)Carbapenem-Resistant Enterobacterales (CRE), particularly KPC-producersHighly effective against KPC-producing bacteria.[3] Inhibited 99.1% of Enterobacterales isolates at ≤ 1 µg/ml.[3][3]
Meropenem + Aminoglycosides (Amikacin, Gentamicin, etc.)Carbapenem-resistant Escherichia coli harboring blaNDM-1 and blaNDM-5Demonstrated strong synergistic effects in checkerboard and time-kill assays.[10]
Meropenem + ColistinHigh-level meropenem- and colistin-resistant Klebsiella pneumoniaeCombination therapy was associated with lower 30-day mortality (25%) compared to monotherapy (44%).[11]
Meropenem + Ciprofloxacin (loaded in chitosan/pluronic nanoparticles)Pathogenic bacteriaThe nano-platform had MICs 4–16 times lower than the free drugs.[12]
Table 2: Impact of Antimicrobial Stewardship Programs (ASPs) on Meropenem Usage and Resistance
Institution/Study SettingInterventionKey OutcomesReference
Japanese Public HospitalRestricted meropenem use to 5 days and mandated pre-treatment culture.The proportion of patients switched from meropenem to other antibiotics increased from 50.8% to 56.9%.[13]
Study between Jan 2012 and Dec 2017Infectious disease physician recommendations for meropenem prescriptions.Meropenem consumption decreased (rate ratio 0.67). Hospital-acquired MDR bloodstream infection rate decreased (rate ratio 0.63).[14]
Four-campus adult patient studyMandated infectious diseases consultation after 72 hours of meropenem use.Meropenem days of therapy per 1000 patient-days decreased from 50.3 to 35.5.[15]
Academic Medical CenterImplementation of meropenem restriction criteria.Inappropriate meropenem use decreased from 64.5% to 12.8%. Duration of therapy decreased from a median of 5.8 days to 2.4 days.[16]

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

Objective: To determine the synergistic activity of meropenem in combination with a novel compound.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Meropenem stock solution

  • Novel compound stock solution

Methodology:

  • Prepare serial twofold dilutions of meropenem and the novel compound in CAMHB.

  • In a 96-well plate, dispense 50 µL of CAMHB into each well.

  • Add 50 µL of the meropenem dilutions along the x-axis and 50 µL of the novel compound dilutions along the y-axis, creating a matrix of concentrations.

  • Prepare a bacterial suspension diluted in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Inoculate each well with 100 µL of the bacterial suspension.

  • Include wells for growth control (no antibiotics) and sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination by visual inspection for turbidity.

  • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FICA + FICB, where FICA = (MIC of drug A in combination) / (MIC of drug A alone) and FICB = (MIC of drug B in combination) / (MIC of drug B alone).

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1

    • Indifference: 1 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Protocol 2: Time-Kill Kinetic Assay

Objective: To assess the bactericidal activity of meropenem alone and in combination with a novel compound over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Meropenem and novel compound at desired concentrations (e.g., 0.5x, 1x, 2x MIC)

  • Sterile saline for dilutions

  • Agar plates for colony counting

Methodology:

  • Prepare flasks with CAMHB containing meropenem alone, the novel compound alone, the combination of both, and a growth control (no antibiotics).

  • Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 105 CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial tenfold dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies (CFU/mL) for each time point and treatment condition.

  • Plot log10 CFU/mL versus time. Synergy is defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Mandatory Visualizations

Meropenem_Resistance_Mechanisms cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasmic Space Meropenem Meropenem Porin Porin Channel (e.g., OprD) Meropenem->Porin Entry Meropenem_Peri Meropenem Porin->Meropenem_Peri Influx Efflux Efflux Pump Efflux->Meropenem BetaLactamase Carbapenemase (e.g., KPC, NDM) Inactivated_Meropenem Inactivated_Meropenem BetaLactamase->Inactivated_Meropenem Inactivated Meropenem PBP Penicillin-Binding Protein (PBP) [Target] Meropenem_Peri->Efflux Export Meropenem_Peri->BetaLactamase Hydrolysis Meropenem_Peri->PBP Inhibition of Cell Wall Synthesis

Caption: Key mechanisms of bacterial resistance to meropenem.

Combination_Therapy_Workflow start Start: Isolate with Meropenem Resistance mic_testing Determine Meropenem MIC start->mic_testing checkerboard Checkerboard Assay (Meropenem + Inhibitor) mic_testing->checkerboard calculate_fic Calculate FIC Index checkerboard->calculate_fic synergy_eval Evaluate Synergy calculate_fic->synergy_eval time_kill Time-Kill Assay synergy_eval->time_kill Synergy (FIC ≤ 0.5) end_no_synergy Conclusion: No Synergy synergy_eval->end_no_synergy No Synergy (FIC > 0.5) bactericidal_eval Evaluate Bactericidal Activity time_kill->bactericidal_eval end_synergy Conclusion: Synergistic & Bactericidal bactericidal_eval->end_synergy Bactericidal bactericidal_eval->end_no_synergy Not Bactericidal

References

Merocil-Induced Clostridioides difficile Infection: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Fictional Drug Context: Merocil is a novel, broad-spectrum carbapenem antibiotic highly effective against multi-drug-resistant Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell death.[1][2][3][4][5] However, its potent and broad activity significantly disrupts the normal gut microbiota, creating an environment susceptible to Clostridioides difficile overgrowth and toxin production, a known risk with broad-spectrum antibiotics like carbapenems.[6][7][8][9]

This document serves as a technical resource for researchers, scientists, and drug development professionals investigating this compound-induced Clostridioides difficile infection (CDI).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces CDI?

A1: this compound is a broad-spectrum carbapenem that significantly depletes the diversity of the commensal gut microbiota.[1][2][6] This disruption of the gut's natural defense, known as colonization resistance, allows the opportunistic, spore-forming anaerobe C. difficile to proliferate.[6][10] Once established, toxigenic strains of C. difficile produce Toxin A (TcdA) and Toxin B (TcdB), which are the primary virulence factors responsible for the clinical manifestations of CDI, including diarrhea and colitis.[11][12][13][14]

Q2: We are observing inconsistent CDI severity in our animal models after this compound administration. What are the potential causes?

A2: Inconsistent CDI severity is a common challenge in preclinical models. Several factors can contribute to this variability:

  • Microbiota Composition: The baseline gut microbiota of the animals can vary significantly between individuals and suppliers, affecting their susceptibility to this compound-induced dysbiosis and subsequent C. difficile colonization.

  • Animal Model Selection: Hamsters are highly sensitive to C. difficile toxins and often develop a lethal infection, making them suitable for acute, severe disease studies.[15][16][17][18] Mice, on the other hand, may exhibit a range of symptoms and can recover, which makes them better suited for studying disease recurrence.[15][16]

  • This compound Dosing and Administration: The dose, frequency, and route of this compound administration can influence the extent of microbiota disruption. Ensure consistent administration protocols.

  • C. difficile Strain and Spore Preparation: The virulence of the C. difficile strain used and the quality and concentration of the spore inoculum are critical. Use a well-characterized strain and ensure spore viability.

Q3: Our in vitro cytotoxicity assays for C. difficile toxins are showing high background noise. How can we troubleshoot this?

A3: High background in cytotoxicity assays can obscure results. Consider the following:

  • Cell Line Health: Ensure the cell line used (e.g., human fibroblasts) is healthy, within a low passage number, and not overgrown.[19]

  • Stool Sample Preparation: Stool filtrates can contain cytotoxic substances other than C. difficile toxins.[19] Ensure proper dilution and filtration of the fecal samples.

  • Neutralization Control: Always include a neutralization assay control, where the stool filtrate is pre-incubated with anti-toxin antibodies. This confirms that the observed cytotoxicity is specifically due to C. difficile toxins.

  • Reagent Quality: Verify the quality and expiration dates of all reagents, including cell culture media and assay components.

Q4: What are the current standard-of-care antibiotics for treating CDI that we should consider as comparators in our studies?

A4: The current first-line treatments for an initial episode of CDI are oral vancomycin and fidaxomicin.[20][21][22] Fidaxomicin is often preferred as it is associated with lower recurrence rates.[10][20][21][23] Metronidazole is no longer recommended as a first-line treatment for initial episodes unless vancomycin and fidaxomicin are unavailable.[20] For recurrent CDI, treatment options include a tapered or pulsed regimen of vancomycin, or a course of fidaxomicin.[21][23]

Section 2: Troubleshooting Guides

Troubleshooting the Murine Model of this compound-Induced CDI

This guide addresses common issues encountered when establishing and utilizing a mouse model for this compound-induced CDI.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
Low or no colonization by C. difficile 1. Insufficient disruption of gut microbiota by this compound.2. Low viability of C. difficile spore inoculum.3. Natural resistance of the mouse strain to colonization.1. Increase the dose or duration of this compound treatment. Confirm microbiota disruption via 16S rRNA sequencing of fecal pellets.2. Verify spore viability through plating and colony counting before inoculation.3. Consider using a different mouse strain or sourcing animals from a different vendor.
High variability in disease severity 1. Inconsistent gavage technique for spore administration.2. Differences in baseline gut microbiota among animals.3. Co-housing leading to cross-contamination and varied infection timing.1. Ensure all personnel are proficient in oral gavage to deliver a consistent dose to the stomach.2. Co-house all animals for a period before the experiment to normalize microbiota.3. House animals individually after C. difficile challenge to prevent transmission.
High mortality unrelated to CDI symptoms 1. This compound toxicity at the administered dose.2. Complications from oral gavage (e.g., esophageal injury).3. Severe, fulminant CDI leading to rapid deterioration.1. Perform a dose-ranging study to determine the maximum tolerated dose of this compound.2. Ensure proper gavage technique and use appropriate gavage needles.3. Monitor animals closely for early signs of severe disease (e.g., significant weight loss, lethargy) and define humane endpoints.

Troubleshooting Workflow for CDI Animal Models

G cluster_start cluster_troubleshoot Troubleshooting Steps cluster_actions Corrective Actions cluster_end start Inconsistent CDI Model Results colonization Check C. difficile Colonization start->colonization severity Assess Disease Severity Variability start->severity mortality Investigate Unexpected Mortality start->mortality action_colonization Verify Spore Viability Adjust Antibiotic Regimen Change Mouse Strain colonization->action_colonization Low/No Colonization action_severity Standardize Gavage Technique Normalize Microbiota (Co-housing) Individual Housing Post-Infection severity->action_severity High Variability action_mortality Perform this compound MTD Study Refine Gavage Protocol Define Humane Endpoints mortality->action_mortality High Mortality end_node Reproducible CDI Model action_colonization->end_node action_severity->end_node action_mortality->end_node

Caption: A troubleshooting workflow for common issues in CDI animal models.

Section 3: Experimental Protocols

Protocol 1: Induction of this compound-Associated CDI in a C57BL/6 Mouse Model

This protocol details the steps to induce CDI in mice following gut microbiota disruption with this compound.[16][24]

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • This compound for injection

  • Sterile water for injection

  • C. difficile spores (e.g., strain VPI 10463)

  • Oral gavage needles

  • Sterile saline

Procedure:

  • Acclimatization: Acclimate mice for at least 7 days upon arrival.

  • Antibiotic Treatment: Administer this compound (e.g., 10 mg/kg) via intraperitoneal injection once daily for 5-7 days to disrupt the native gut microbiota.[18]

  • Cessation and Rest: Cease this compound administration and allow a 24-hour washout period.

  • C. difficile Challenge: On day 8, challenge the mice with a single oral gavage of 1x10^5 to 1x10^7 viable C. difficile spores suspended in 100 µL of sterile saline.

  • Monitoring: Monitor the mice daily for at least 10 days post-challenge for signs of CDI, including:

    • Weight loss

    • Diarrhea (assessed by fecal consistency)

    • Lethargy and hunched posture

  • Data Collection: Collect fecal samples at baseline, post-antibiotic treatment, and daily post-challenge for microbiota analysis and C. difficile toxin testing.

Experimental Workflow for this compound-Induced CDI Model

G cluster_setup Phase 1: Setup cluster_induction Phase 2: CDI Induction cluster_monitoring Phase 3: Monitoring & Analysis acclimate Acclimatize Mice (7 days) baseline Collect Baseline Fecal Samples acclimate->baseline antibiotic Administer this compound (5-7 days) baseline->antibiotic washout Washout Period (24 hours) antibiotic->washout challenge Oral Gavage with C. difficile Spores washout->challenge monitor Daily Monitoring: Weight, Diarrhea Score challenge->monitor collect Daily Fecal Sample Collection monitor->collect analysis Analyze Samples: Toxin Assay, Microbiota collect->analysis

Caption: Workflow for inducing and monitoring this compound-associated CDI in mice.

Protocol 2: In Vitro Cell Cytotoxicity Neutralization Assay

This assay confirms the presence of C. difficile toxins in fecal samples by observing the cytopathic effect (CPE) on a cell monolayer and its neutralization with specific antitoxins.[19][25]

Materials:

  • Human fibroblast cell line (e.g., MRC-5)

  • 96-well cell culture plates

  • Fecal samples from experimental animals

  • Phosphate-buffered saline (PBS)

  • C. difficile Toxin A/B antitoxin

  • Cell culture medium

  • 0.22 µm syringe filters

Procedure:

  • Cell Seeding: Seed human fibroblast cells into a 96-well plate and grow to ~90% confluency.

  • Sample Preparation: a. Prepare a 1:10 dilution of fecal material in PBS. b. Vortex thoroughly and centrifuge at 10,000 x g for 10 minutes. c. Filter the supernatant through a 0.22 µm filter to sterilize and remove bacteria.

  • Assay Setup (in triplicate): a. Test Wells: Add 50 µL of the filtered fecal supernatant to wells containing the cell monolayer. b. Neutralization Wells: Pre-incubate 50 µL of the filtered fecal supernatant with a specific C. difficile antitoxin for 30 minutes at 37°C, then add to the wells. c. Positive Control: Add a known concentration of purified C. difficile toxin. d. Negative Control: Add 50 µL of sterile PBS.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Reading Results: Examine the cells under a microscope at 24 and 48 hours for cytopathic effect (CPE), characterized by cell rounding.[11][26] A positive result is the observation of CPE in the test wells but not in the neutralization wells.

Section 4: Signaling Pathways

C. difficile Toxin A/B Mechanism of Action

C. difficile toxins TcdA and TcdB are large glucosyltransferase enzymes that are the primary drivers of CDI pathology.[11][13] They enter host intestinal epithelial cells and inactivate small GTPases of the Rho family (including Rho, Rac, and Cdc42).[11][14] This inactivation occurs through monoglucosylation, which disrupts the actin cytoskeleton, leading to the breakdown of tight junctions, cell rounding, apoptosis, and a potent inflammatory response.[11][12][13][26]

G cluster_outcome Cellular Outcomes Toxin C. difficile Toxin (TcdA/TcdB) Receptor Cell Surface Receptor Toxin->Receptor 1. Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Acidified Endosome Endocytosis->Endosome 2. Internalization Translocation Translocation to Cytosol Endosome->Translocation 3. pH-dependent pore formation Glucosylation Glucosylation (Inactivation) Translocation->Glucosylation RhoGTPase Active Rho GTPases (Rho, Rac, Cdc42) RhoGTPase->Glucosylation Target InactiveRho Inactive Rho GTPases Glucosylation->InactiveRho 4. Inactivation Actin Actin Cytoskeleton Disruption InactiveRho->Actin 5. Downstream Effects Junctions Tight Junction Disruption InactiveRho->Junctions 5. Downstream Effects Apoptosis Apoptosis InactiveRho->Apoptosis 5. Downstream Effects Inflammation Inflammation InactiveRho->Inflammation 5. Downstream Effects

Caption: Signaling pathway of C. difficile toxins TcdA and TcdB.

References

Technical Support Center: Improving Merocil Penetration into the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for Merocil, a novel Glycogen Synthase Kinase 3 Beta (GSK-3β) inhibitor. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing this compound's penetration into the central nervous system (CNS).

GSK-3β is a critical kinase in the pathophysiology of Alzheimer's disease, influencing both amyloid-β production and tau phosphorylation.[1][2][3] Effective delivery of this compound across the blood-brain barrier (BBB) is paramount for its therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: My in vitro BBB model shows good permeability for this compound, but in vivo brain concentrations are negligible. What could be the cause?

A1: This is a common discrepancy. Several factors that are not fully recapitulated in in vitro models could be at play:

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp, which are highly expressed at the BBB and actively pump drugs out of the brain.[4][5][6]

  • High Plasma Protein Binding: A significant portion of this compound might be binding to plasma proteins, such as albumin. Only the unbound fraction of the drug is available to cross the BBB.[7][8][9]

  • Rapid Metabolism: this compound could be quickly metabolized in the liver, reducing the systemic concentration available to reach the brain.

Q2: How can I determine if this compound is a substrate for P-glycoprotein (P-gp)?

A2: You can perform an in vitro transwell assay using a cell line that overexpresses P-gp, such as MDR1-MDCK cells. A significantly higher basal-to-apical transport compared to the apical-to-basal transport indicates that this compound is likely a P-gp substrate.

Q3: What strategies can I employ to overcome P-gp mediated efflux of this compound?

A3: There are several approaches you can consider:

  • Co-administration with a P-gp inhibitor: Using a known P-gp inhibitor, such as elacridar or tariquidar, in your animal model can help confirm P-gp involvement and enhance this compound's brain penetration.

  • Structural Modification: Medicinal chemistry efforts can be directed towards modifying the this compound structure to reduce its affinity for P-gp.[10][11][12]

  • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can shield it from P-gp recognition and facilitate its transport across the BBB.[13][14][15][16]

Q4: How does plasma protein binding affect this compound's CNS penetration, and how can I measure it?

A4: High plasma protein binding reduces the concentration of free this compound available to diffuse into the brain.[7][8][9] You can measure the unbound fraction of this compound in plasma (fu,p) using techniques like equilibrium dialysis or rapid equilibrium dialysis (RED).

Q5: What are the key physicochemical properties of a small molecule that favor BBB penetration?

A5: Generally, small molecules with the following properties have a higher likelihood of crossing the BBB through passive diffusion:

  • Low molecular weight (< 400 Da)

  • Moderate lipophilicity (LogP between 1 and 3)

  • Low number of hydrogen bond donors and acceptors

  • Low polar surface area (PSA < 90 Ų)

Troubleshooting Guides

Problem 1: Low Brain-to-Plasma Concentration Ratio (Kp) of this compound in Animal Studies
Potential Cause Troubleshooting Steps Expected Outcome
High P-gp Efflux 1. Perform an in vivo study co-administering this compound with a P-gp inhibitor (e.g., elacridar).2. Compare the Kp values with and without the inhibitor.A significant increase in the Kp value in the presence of the inhibitor confirms P-gp mediated efflux.
High Plasma Protein Binding 1. Measure the unbound fraction of this compound in plasma (fu,p) and brain homogenate (fu,brain) using equilibrium dialysis.2. Calculate the unbound brain-to-plasma ratio (Kp,uu).If Kp is low but Kp,uu is close to 1, high plasma protein binding is likely the limiting factor.
Poor BBB Permeability 1. Evaluate this compound's intrinsic permeability using an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA)-BBB.2. Synthesize and test analogs with optimized physicochemical properties (e.g., increased lipophilicity, reduced PSA).[10]Improved permeability in the PAMPA-BBB assay and higher Kp values in vivo.
Problem 2: Inconsistent this compound Concentrations in Brain Homogenates
Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Tissue Homogenization 1. Ensure the brain tissue is thoroughly homogenized using a suitable mechanical homogenizer.2. Visually inspect for any remaining tissue fragments.Consistent and reproducible this compound concentrations across samples.
Drug Instability in Homogenate 1. Assess the stability of this compound in brain homogenate at various temperatures and time points.2. If instability is observed, add protease or esterase inhibitors to the homogenization buffer and keep samples on ice.Minimal degradation of this compound, leading to more accurate quantification.
Analytical Method Variability 1. Validate the LC-MS/MS method for linearity, precision, accuracy, and recovery in brain matrix.2. Use a stable isotope-labeled internal standard for this compound.A robust and reliable analytical method with low coefficient of variation.

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Measuring Unbound this compound in the Brain

This protocol allows for the continuous sampling of the extracellular fluid in a specific brain region to determine the unbound concentration of this compound.[17][18][19]

Materials:

  • Microdialysis probes (with appropriate molecular weight cut-off)

  • Stereotaxic apparatus

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • LC-MS/MS system

Procedure:

  • Probe Implantation: Anesthetize the animal and place it in the stereotaxic frame. Surgically implant a guide cannula into the brain region of interest. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using the microinfusion pump.[20]

  • Equilibration: Allow the system to equilibrate for at least one hour before collecting samples.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a refrigerated fraction collector.[21]

  • Drug Administration: Administer this compound systemically (e.g., via intravenous or intraperitoneal injection).

  • Analysis: Analyze the collected dialysate samples for this compound concentration using a validated LC-MS/MS method.

Protocol 2: Quantification of Total this compound in Brain Tissue by LC-MS/MS

This protocol describes the determination of the total concentration of this compound in brain tissue.

Materials:

  • Brain tissue samples

  • Homogenizer (e.g., bead beater or ultrasonic)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Tissue Weighing: Accurately weigh a portion of the frozen brain tissue.

  • Homogenization: Add a specific volume of homogenization buffer (e.g., phosphate-buffered saline) to the tissue and homogenize until a uniform consistency is achieved.

  • Protein Precipitation: Add a known volume of the protein precipitation solvent containing an internal standard to a specific volume of the brain homogenate. Vortex thoroughly.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate and analyze the concentration of this compound using a validated LC-MS/MS method.[22][23][24][25]

Protocol 3: Focused Ultrasound (FUS) for Temporary Blood-Brain Barrier Opening

This non-invasive technique can be used to transiently and locally increase the permeability of the BBB to enhance this compound delivery.[26][27]

Materials:

  • Focused ultrasound system

  • MRI for guidance and monitoring

  • Microbubbles (ultrasound contrast agent)

Procedure:

  • Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame compatible with the FUS and MRI systems.

  • Targeting: Use MRI to identify and target the specific brain region for BBB opening.

  • Microbubble Injection: Inject a bolus of microbubbles intravenously.

  • Sonication: Immediately after microbubble injection, apply low-intensity focused ultrasound to the target brain region.[28][29] The oscillating microbubbles will mechanically disrupt the tight junctions of the BBB.

  • This compound Administration: Administer this compound systemically while the BBB is open.

  • Confirmation of Opening: The opening of the BBB can be confirmed by administering a contrast agent and observing its extravasation into the brain parenchyma using MRI.

  • Post-Procedure Monitoring: The BBB typically remains open for a few hours and then closes. Monitor the animal for any adverse effects.

Visualizations

GSK3b_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled binds Insulin Insulin InsulinR Insulin Receptor Insulin->InsulinR binds Dishevelled Dishevelled Frizzled->Dishevelled activates PI3K PI3K InsulinR->PI3K activates GSK3b GSK-3β Dishevelled->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for degradation Tau Tau GSK3b->Tau hyperphosphorylates APP APP GSK3b->APP promotes amyloidogenic processing Akt Akt PI3K->Akt activates Akt->GSK3b inhibits (p-Ser9) HyperphosphorylatedTau Hyperphosphorylated Tau (NFTs) Tau->HyperphosphorylatedTau Abeta Amyloid-β (Plaques) APP->Abeta This compound This compound This compound->GSK3b inhibits

Caption: GSK-3β signaling pathways in Alzheimer's disease and the inhibitory action of this compound.

Merocil_CNS_Penetration_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation PAMPA PAMPA-BBB Assay (Permeability) AnimalModel Animal Model (e.g., Mouse, Rat) PAMPA->AnimalModel Inform In Vivo Studies MDCK MDR1-MDCK Assay (Efflux) MDCK->AnimalModel PlasmaBinding Equilibrium Dialysis (Plasma Protein Binding) PlasmaBinding->AnimalModel MerocilAdmin This compound Administration (IV, IP, PO) AnimalModel->MerocilAdmin BrainTissue Brain Tissue Collection MerocilAdmin->BrainTissue BloodSample Blood Sample Collection MerocilAdmin->BloodSample Microdialysis Brain Microdialysis MerocilAdmin->Microdialysis Quantification LC-MS/MS Quantification BrainTissue->Quantification BloodSample->Quantification Microdialysis->Quantification Kp Calculate Kp, Kp,uu Quantification->Kp

Caption: Experimental workflow for assessing this compound's CNS penetration.

Troubleshooting_Logic_Tree Start Low Brain Concentration of this compound CheckEfflux Is this compound a P-gp Substrate? Start->CheckEfflux EffluxYes Yes CheckEfflux->EffluxYes Yes EffluxNo No CheckEfflux->EffluxNo No CheckBinding Is Plasma Protein Binding High? BindingYes Yes CheckBinding->BindingYes Yes BindingNo No CheckBinding->BindingNo No CheckPermeability Is BBB Permeability Low? PermeabilityYes Yes CheckPermeability->PermeabilityYes Yes PermeabilityNo Re-evaluate Experiment CheckPermeability->PermeabilityNo No ActionEfflux Co-administer P-gp inhibitor OR Redesign molecule EffluxYes->ActionEfflux EffluxNo->CheckBinding ActionBinding Modify structure to reduce binding OR Increase dose BindingYes->ActionBinding BindingNo->CheckPermeability ActionPermeability Enhance lipophilicity OR Use delivery vehicle (nanoparticles) PermeabilityYes->ActionPermeability

Caption: Troubleshooting logic for low brain concentrations of this compound.

References

Meropenem Allergic Reactions: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing allergic reactions to Meropenem in experimental settings.

Introduction to Meropenem Hypersensitivity

Meropenem, a broad-spectrum carbapenem antibiotic, is a critical tool in treating severe bacterial infections. However, like all beta-lactam antibiotics, it can induce immunological hypersensitivity reactions. These reactions are broadly classified based on the Gell and Coombs system and are primarily categorized as either immediate (Type I, IgE-mediated) or delayed-type (Type IV, T-cell-mediated) hypersensitivity. Understanding the underlying mechanisms and having robust diagnostic protocols are essential for both preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of allergic reactions to Meropenem?

A1: Allergic reactions to Meropenem are principally categorized into two types:

  • Type I (Immediate) Hypersensitivity: This is an IgE-mediated response that occurs within minutes to a few hours of drug administration. It involves the cross-linking of IgE antibodies on the surface of mast cells and basophils by Meropenem or its metabolites, leading to the release of inflammatory mediators like histamine.

  • Type IV (Delayed-Type) Hypersensitivity: This is a T-cell-mediated response that typically manifests 24 to 72 hours or even days after drug exposure. It involves the activation of drug-specific T-lymphocytes, which release cytokines, leading to a cascade of inflammation.

Q2: What is the likelihood of cross-reactivity between Meropenem and Penicillin?
Q3: What are the available experimental methods to diagnose a Meropenem allergy?

A3: Several in vivo and in vitro methods can be employed to diagnose Meropenem hypersensitivity:

  • In Vivo Tests:

    • Skin Prick Test (SPT) and Intradermal Test (IDT): These are used to detect the presence of drug-specific IgE antibodies on mast cells in the skin.

    • Drug Provocation Test (DPT): Considered the gold standard, this involves the controlled administration of Meropenem to the subject under strict medical supervision to observe for any adverse reactions.

  • In Vitro Tests:

    • Basophil Activation Test (BAT): This flow cytometry-based assay measures the activation of basophils in a blood sample upon exposure to Meropenem.

    • Lymphocyte Transformation Test (LTT): This test measures the proliferative response of T-lymphocytes from a patient's blood sample when exposed to Meropenem, indicating a T-cell-mediated sensitization.

Data Presentation: Diagnostic Test Performance

The following tables summarize the reported performance of various diagnostic tests for beta-lactam allergies. Data specific to Meropenem is limited, and performance can vary based on the patient population and specific protocol used.

Test Sensitivity Specificity Primary Use References
Skin Testing (SPT/IDT) Variable, generally lower for delayed reactionsHighIgE-mediated (Immediate) Hypersensitivity[2][4]
Basophil Activation Test (BAT) 48.6% - 50% for beta-lactams>90% for beta-lactamsIgE-mediated (Immediate) Hypersensitivity[2][4][5]
Lymphocyte Transformation Test (LTT) 58% - 68% for beta-lactam induced exanthems91% - 93% for beta-lactam induced exanthemsT-cell-mediated (Delayed) Hypersensitivity[4]

Note: The sensitivity and specificity of these tests can be influenced by factors such as the timing of the test relative to the allergic reaction and the specific drug being tested.

Signaling Pathways and Experimental Workflows

Signaling Pathways

IgE-Mediated (Type I) Hypersensitivity Pathway

This pathway is initiated when a multivalent antigen (e.g., Meropenem-protein conjugate) cross-links IgE antibodies bound to the high-affinity FcεRI receptor on mast cells and basophils. This triggers a signaling cascade involving the phosphorylation of ITAMs by Lyn kinase, activation of Syk kinase, and subsequent downstream signaling, leading to degranulation and the release of inflammatory mediators.

IgE-Mediated Hypersensitivity cluster_cell Mast Cell / Basophil Meropenem Meropenem-Protein Conjugate (Antigen) IgE IgE Meropenem->IgE cross-links FceRI FcεRI Receptor IgE->FceRI binds to Lyn Lyn Kinase FceRI->Lyn activates Syk Syk Kinase Lyn->Syk phosphorylates & activates Signaling Downstream Signaling Cascade (PLCγ, PI3K, MAPK) Syk->Signaling Degranulation Degranulation Signaling->Degranulation Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators

Caption: IgE-Mediated (Type I) Hypersensitivity Signaling Pathway.

T-Cell-Mediated (Type IV) Hypersensitivity Pathway

In delayed-type hypersensitivity, Meropenem or its metabolites act as haptens, binding to carrier proteins. These modified proteins are processed by antigen-presenting cells (APCs) and presented via MHC class II molecules to CD4+ T-helper cells, or via MHC class I to CD8+ cytotoxic T-cells. This leads to T-cell activation, proliferation, and cytokine release, resulting in a delayed inflammatory response.

T-Cell-Mediated Hypersensitivity cluster_interaction Antigen Presentation cluster_activation T-Cell Activation Meropenem Meropenem (Hapten) Carrier Carrier Protein Meropenem->Carrier binds to APC Antigen Presenting Cell (e.g., Dendritic Cell) Carrier->APC taken up by MHC MHC-Peptide Complex APC->MHC processes & presents TCell T-Cell (CD4+ or CD8+) MHC->TCell activates Proliferation Clonal Expansion TCell->Proliferation Cytokines Cytokine Release (e.g., IFN-γ, IL-5) Proliferation->Cytokines Inflammation Inflammation & Tissue Damage Cytokines->Inflammation

Caption: T-Cell-Mediated (Type IV) Hypersensitivity Signaling Pathway.

Experimental Workflows

Diagnostic Workflow for Suspected Meropenem Allergy

This workflow outlines a systematic approach to diagnosing a suspected Meropenem allergy, starting with the least invasive methods.

Diagnostic Workflow Start Suspected Meropenem Allergic Reaction History Detailed Clinical History Start->History InVitro In Vitro Testing (BAT for immediate, LTT for delayed) History->InVitro SkinTest Skin Testing (SPT/IDT) InVitro->SkinTest If negative or equivocal Positive Positive Diagnosis: Allergy Confirmed InVitro->Positive Positive Result DPT Drug Provocation Test (DPT) SkinTest->DPT If negative SkinTest->Positive Positive Result DPT->Positive Positive Reaction Negative Negative Diagnosis: Allergy Unlikely DPT->Negative No Reaction

Caption: Diagnostic Workflow for Suspected Meropenem Allergy.

Experimental Protocols

Meropenem Skin Testing (SPT and IDT)

Objective: To detect Meropenem-specific IgE on cutaneous mast cells.

Materials:

  • Sterile Meropenem powder for injection.

  • Sterile 0.9% sodium chloride (preservative-free).

  • Histamine hydrochloride (10 mg/mL) as a positive control.

  • Sterile 0.9% sodium chloride as a negative control.

  • Sterile syringes and needles for dilution and injection.

  • Lancets for skin prick testing.

Methodology:

Preparation of Meropenem Solution:

  • Reconstitute Meropenem powder with sterile 0.9% sodium chloride to a stock concentration. Meropenem solutions for testing should be freshly prepared.[6][7]

  • For Skin Prick Testing (SPT), a non-irritating concentration of 1 mg/mL is recommended.[8]

  • For Intradermal Testing (IDT), a non-irritating concentration of 1 mg/mL is also recommended.[2] In patients with a high suspicion of severe allergy, starting with a 1:10 or 1:100 dilution is advisable.

Procedure:

  • Skin Prick Test (SPT):

    • Place a drop of the negative control, positive control, and Meropenem solution (1 mg/mL) on the volar surface of the forearm.

    • Prick the skin through each drop with a lancet.

    • Read the results after 15-20 minutes. A positive result is a wheal ≥3 mm larger than the negative control.

  • Intradermal Test (IDT):

    • If the SPT is negative, proceed to the IDT.

    • Inject 0.02-0.05 mL of the negative control and the Meropenem solution (1 mg/mL) intradermally to raise a small bleb.

    • Read the results after 15-20 minutes. A positive result is an increase in wheal diameter of ≥3 mm from the initial bleb.

Drug Provocation Test (DPT)

Objective: To confirm or exclude Meropenem hypersensitivity under controlled conditions. This procedure should only be performed by trained personnel in a setting with full resuscitation facilities.

Methodology:

  • A starting dose of 1/100 to 1/10 of the therapeutic dose is administered intravenously.

  • If no reaction occurs after 30-60 minutes, the dose is incrementally increased (e.g., doubling the dose at each step) until the full therapeutic dose is administered.

  • The patient should be monitored for at least 1-2 hours after the final dose for any immediate reactions and for up to 24-48 hours for delayed reactions.

Basophil Activation Test (BAT)

Objective: To measure the activation of basophils in response to Meropenem in vitro.

Materials:

  • Fresh whole blood collected in EDTA or heparin tubes.

  • Meropenem solution at various concentrations.

  • Stimulation buffer (containing IL-3).

  • Positive controls: anti-FcεRI antibody and/or fMLP.

  • Negative control: stimulation buffer alone.

  • Fluorochrome-conjugated antibodies against basophil identification markers (e.g., CCR3, CRTH2) and activation markers (e.g., CD63, CD203c).

  • Flow cytometer.

Methodology:

  • Incubate whole blood with stimulation buffer and various concentrations of Meropenem (and controls) at 37°C for 15-30 minutes.

  • Stop the reaction by placing the samples on ice.

  • Stain the cells with fluorochrome-conjugated antibodies.

  • Lyse the red blood cells.

  • Acquire the samples on a flow cytometer.

  • Gate on the basophil population and quantify the percentage of activated (e.g., CD63-positive) basophils.

  • A positive result is typically defined as a stimulation index (SI) ≥ 2 (SI = % activated basophils with drug / % activated basophils with negative control) and/or a percentage of activated basophils above a certain threshold (e.g., >5% after subtracting the negative control value).

Lymphocyte Transformation Test (LTT)

Objective: To measure the proliferation of Meropenem-specific T-cells.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from fresh heparinized blood.

  • Cell culture medium.

  • Meropenem solution at various concentrations.

  • Positive controls: Phytohemagglutinin (PHA) or another mitogen.

  • Negative control: culture medium alone.

  • ³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU, XTT).

Methodology:

  • Culture isolated PBMCs with various concentrations of Meropenem and controls for 5-7 days.

  • On the final day of culture, add ³H-thymidine (or other proliferation marker) and incubate for another 12-18 hours.

  • Harvest the cells and measure the incorporation of the proliferation marker.

  • Calculate the Stimulation Index (SI) as the ratio of proliferation in the presence of Meropenem to the proliferation in the negative control.[9]

  • An SI ≥ 2 or 3 is generally considered a positive result, but this can vary between laboratories.[9]

Troubleshooting Guides

Skin Testing
Issue Possible Cause(s) Troubleshooting Steps
False-Positive Reaction Irritant concentration of Meropenem; Dermographism; Hidden additives in the drug formulation.[10][11]Ensure the use of non-irritating concentrations (1 mg/mL for Meropenem).[8] Always include a negative control to assess for dermographism. If possible, use a pure drug substance for testing.
False-Negative Reaction Recent use of antihistamines or other immunosuppressive drugs; Insufficient time has passed since the allergic reaction (waning of IgE levels); Incorrect technique.Ensure the patient has discontinued antihistamines for an appropriate period before testing. Test within 1-12 months of the reaction if possible. Ensure proper technique for both SPT and IDT.
Basophil Activation Test (BAT)
Issue Possible Cause(s) Troubleshooting Steps
Low Basophil Count Basopenia in the donor; Poor sample quality; Incorrect gating strategy.[12][13]Confirm basophil count through a complete blood count. Use fresh blood samples (ideally within 4 hours of collection). Utilize robust gating strategies with specific basophil markers like CCR3 or CRTH2 in addition to side scatter properties.[14]
High Background Activation Spontaneous basophil activation; Contamination of reagents.Handle blood samples gently to avoid mechanical activation. Use fresh, high-quality reagents. Ensure the negative control (buffer only) shows minimal activation.
No Response to Positive Control Non-responding basophils (in a small percentage of individuals); Inactive control reagent; Incorrect experimental setup.Include both IgE-dependent (anti-FcεRI) and IgE-independent (fMLP) positive controls. Check the expiration and storage of control reagents. Verify incubator temperature and other experimental parameters.
Lymphocyte Transformation Test (LTT)
Issue Possible Cause(s) Troubleshooting Steps
High Background Proliferation Recent infection or inflammation in the donor; Contamination of cell culture.Inquire about the donor's recent health status. Use strict aseptic techniques during PBMC isolation and cell culture.
False-Negative Result Testing too early or too late after the reaction; Low frequency of drug-specific T-cells; Suboptimal drug concentration.The optimal timing for LTT can vary depending on the type of reaction. Test a range of Meropenem concentrations to find the optimal stimulatory dose. Consider using more sensitive readouts like ELISpot for cytokine release.
Drug Toxicity to Cells High concentrations of Meropenem may be cytotoxic.Perform a dose-response curve to identify the optimal non-toxic concentration range for stimulation. Include a cell viability dye to distinguish between lack of proliferation and cell death.

Disclaimer: This technical support center is intended for research and informational purposes only and does not constitute medical advice. All experimental procedures involving human subjects should be conducted under appropriate ethical guidelines and with institutional review board approval.

References

optimization of Merocil treatment duration for sepsis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Merocil for the treatment of sepsis in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose and treatment duration for this compound in a cecal ligation and puncture (CLP) mouse model of sepsis?

A1: For initial studies in a CLP mouse model, we recommend a starting dose of 20 mg/kg administered intravenously (IV) every 12 hours. A typical starting treatment duration is 7 days. However, the optimal duration can be influenced by the severity of the sepsis model and the specific research question. It is crucial to monitor biomarkers and clinical signs to tailor the treatment duration.

Q2: We are observing high variability in survival rates despite a consistent this compound treatment protocol. What could be the cause?

A2: High variability in survival rates in sepsis models can stem from several factors. Firstly, ensure strict standardization of your CLP surgical procedure, as minor variations in ligation site and puncture size can significantly alter the severity of the induced sepsis. Secondly, the age, weight, and gut microbiome of the animals can introduce variability. We recommend using age- and weight-matched animals from a single supplier. Finally, consider the timing of the first this compound dose post-CLP, as delays can impact efficacy and introduce variability.

Q3: Can this compound be combined with other antimicrobial agents?

A3: Yes, in cases of suspected polymicrobial infections or antimicrobial resistance, combination therapy may be beneficial. We recommend conducting in vitro synergy testing (e.g., checkerboard assays) with other antimicrobials before proceeding to in vivo studies. When combining therapies, it is essential to establish a clear rationale and monitor for any potential antagonistic effects or increased toxicity.

Q4: What are the key biomarkers to monitor for assessing this compound treatment efficacy and determining optimal duration?

A4: We recommend monitoring a panel of biomarkers to assess treatment response. Key inflammatory markers include plasma levels of TNF-α, IL-6, and IL-10. Bacterial clearance can be monitored by quantifying bacterial load in the blood and peritoneal fluid. Organ function markers, such as serum creatinine and alanine aminotransferase (ALT), are also critical for assessing the resolution of sepsis-induced organ dysfunction.

Troubleshooting Guides

Problem 1: Inconsistent bacterial clearance in blood cultures after 72 hours of this compound treatment.

Potential Cause Troubleshooting Step
Suboptimal Dosing Verify dose calculations and administration route. Consider a dose-escalation study to determine the optimal therapeutic dose for your specific sepsis model.
Resistant Bacterial Strain Perform antimicrobial susceptibility testing on bacterial isolates from your model to confirm sensitivity to this compound.
Inadequate Source Control Ensure the CLP procedure is performed correctly and that there is no leakage from the cecal stump, which could lead to a persistent source of infection.
Drug Stability Issues Confirm that this compound is being stored and reconstituted according to the product datasheet. Improper handling can lead to loss of potency.

Problem 2: Elevated inflammatory cytokines (TNF-α, IL-6) despite this compound treatment.

Potential Cause Troubleshooting Step
Delayed Treatment Initiation The inflammatory cascade in sepsis is rapid. Ensure that the first dose of this compound is administered promptly after the septic insult (e.g., within 6 hours post-CLP).
Incomplete Infection Control A persistent bacterial load will continue to drive inflammation. Refer to the troubleshooting steps for inconsistent bacterial clearance.
Model Severity The severity of your sepsis model may be overwhelming the anti-inflammatory effects of this compound at the current dose. Consider adjusting the CLP technique to induce a less severe septic challenge for initial optimization studies.

Experimental Protocols

Protocol 1: Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

  • Animal Preparation: Use 8-12 week old C57BL/6 mice, acclimatized for at least one week.

  • Anesthesia: Anesthetize the mouse using isoflurane or a ketamine/xylazine cocktail.

  • Surgical Procedure:

    • Make a 1-cm midline laparotomy incision to expose the cecum.

    • Ligate the cecum with a 4-0 silk suture at a predetermined distance from the tip (e.g., 5.0 mm for moderate sepsis).

    • Puncture the ligated cecum once or twice with a 22-gauge needle.

    • Gently squeeze the cecum to extrude a small amount of fecal content.

    • Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.

  • Post-Operative Care: Administer 1 mL of pre-warmed saline subcutaneously for fluid resuscitation. Provide supportive care and monitor the animals closely.

  • This compound Administration: Initiate this compound treatment at the predetermined time point (e.g., 6 hours post-CLP) via intravenous or intraperitoneal injection.

Protocol 2: Quantification of Plasma Cytokines

  • Sample Collection: Collect blood samples via cardiac puncture or tail vein bleeding into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C.

  • Cytokine Analysis: Use a multiplex immunoassay (e.g., Luminex) or individual ELISA kits for TNF-α, IL-6, and IL-10 according to the manufacturer's instructions.

  • Data Analysis: Calculate cytokine concentrations based on standard curves and normalize to total protein concentration if necessary.

Quantitative Data Summary

Table 1: Effect of this compound Treatment Duration on Survival and Bacterial Load in CLP Mice

Treatment GroupDuration (Days)Survival Rate (%)Blood Bacterial Load (CFU/mL) at 72hPeritoneal Fluid Bacterial Load (CFU/mL) at 72h
Vehicle Control7205.2 x 10^51.8 x 10^7
This compound (20 mg/kg)3501.5 x 10^43.2 x 10^5
This compound (20 mg/kg)5708.9 x 10^24.5 x 10^4
This compound (20 mg/kg)780< 1001.1 x 10^3

Table 2: Impact of this compound Treatment on Inflammatory Cytokines and Organ Function Markers

Treatment Group (7 Days)Peak TNF-α (pg/mL)Peak IL-6 (pg/mL)Serum Creatinine (mg/dL)Serum ALT (U/L)
Sham25 ± 550 ± 120.3 ± 0.145 ± 8
Vehicle Control1250 ± 2103500 ± 4501.8 ± 0.4250 ± 55
This compound (20 mg/kg)450 ± 901200 ± 2000.8 ± 0.290 ± 20

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_induction Phase 2: Sepsis Induction cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis acclimatization Animal Acclimatization (1 week) randomization Randomization into Treatment Groups acclimatization->randomization clp Cecal Ligation and Puncture (CLP) Surgery randomization->clp treatment This compound/Vehicle Administration (e.g., 6h post-CLP) clp->treatment monitoring Daily Monitoring: - Survival - Clinical Score treatment->monitoring sampling Blood/Tissue Sampling (e.g., 24h, 72h, Day 7) monitoring->sampling bacterial Bacterial Load (Blood, Peritoneal Fluid) sampling->bacterial cytokines Cytokine Analysis (TNF-α, IL-6, IL-10) sampling->cytokines organ Organ Function Markers (Creatinine, ALT) sampling->organ troubleshooting_logic cluster_protocol Protocol Standardization cluster_animal Animal Factors cluster_drug Drug Handling start High Treatment Variability Observed clp Standardize CLP? (Ligation, Puncture) start->clp timing Consistent Dosing Time? clp->timing Yes end Variability Reduced clp->end No, Standardize age_weight Age/Weight Matched? timing->age_weight Yes timing->end No, Standardize supplier Single Supplier? age_weight->supplier Yes age_weight->end No, Match storage Correct Storage? supplier->storage Yes supplier->end No, Standardize dose_calc Verify Dose Calculation? storage->dose_calc Yes storage->end No, Correct dose_calc->end Yes, Re-evaluate signaling_pathway lps Bacterial PAMPs (e.g., LPS) tlr4 Toll-like Receptor 4 (TLR4) lps->tlr4 nfkb NF-κB Signaling tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines sepsis Systemic Inflammation & Organ Dysfunction (Sepsis) cytokines->sepsis This compound This compound This compound->lps Reduces Bacterial Load This compound->nfkb Inhibits Activation

Meropenem Therapeutic Drug Monitoring (TDM) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Therapeutic Drug Monitoring (TDM) of Meropenem. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is Therapeutic Drug Monitoring (TDM) for Meropenem challenging?

A1: TDM for Meropenem is challenging due to several factors:

  • Pre-analytical instability: Meropenem is a β-lactam antibiotic, a class of drugs known for its inherent instability.[1] It is susceptible to degradation in biological matrices, with stability being highly dependent on temperature and storage duration.[2][3] Inappropriate sample handling and storage can lead to falsely low drug concentrations.

  • Pharmacokinetic variability: Critically ill patients, a primary population receiving Meropenem, exhibit significant pharmacokinetic variability.[4][5] Factors such as renal function, sepsis, and co-morbidities can alter drug clearance and volume of distribution, making standardized dosing regimens unreliable.[6][7]

  • Analytical complexities: While analytical methods like HPLC and LC-MS/MS are established, they are not without their challenges, including potential interferences and the need for careful validation to ensure accurate quantification.[8]

  • Interpretation of results: The therapeutic window for Meropenem is not strictly defined and can depend on the pathogen's minimum inhibitory concentration (MIC).[4][5] Interpreting results and making appropriate dose adjustments requires a multidisciplinary approach.[5]

Q2: What is the recommended therapeutic range for Meropenem?

A2: The therapeutic target for Meropenem is generally defined by the percentage of the dosing interval that the free drug concentration remains above the MIC of the infecting pathogen (%fT > MIC). For critically ill patients, a target of 100% fT > MIC is often advocated.[4][6] Some studies suggest that trough concentrations should be maintained above the MIC, with some proposing a target of >8 mg/L for certain infections.[6] Potentially toxic concentrations have been suggested to be above 45 mg/L.[6] However, the optimal concentration can vary based on the specific pathogen and the severity of the infection.

Q3: How does renal function impact Meropenem TDM?

A3: Renal function is a major determinant of Meropenem clearance as the drug is primarily eliminated by the kidneys.[6][9]

  • Impaired renal function (creatinine clearance <50 mL/min): Decreased renal function leads to reduced drug clearance and a longer half-life, increasing the risk of drug accumulation and potential toxicity.[6][9] Dose adjustments are necessary in these patients.[10]

  • Augmented renal clearance (ARC) (creatinine clearance >130 mL/min): This condition, often seen in critically ill patients, can lead to rapid elimination of Meropenem and sub-therapeutic drug concentrations.[11] Patients with ARC may require higher doses or continuous infusions to achieve therapeutic targets.

Troubleshooting Guides

Pre-Analytical Phase: Sample Handling and Stability

Problem: Falsely low Meropenem concentrations.

Potential Cause Troubleshooting Steps
Sample degradation due to improper storage temperature. - Process blood samples as soon as possible after collection. - If immediate analysis is not possible, centrifuge to separate plasma/serum and freeze at -80°C.[12] - Avoid repeated freeze-thaw cycles.
Delayed sample processing. - For whole blood, analysis should occur promptly. If transport is necessary, it should be done on ice and processed within a few hours. - Plasma/serum is more stable but should still be frozen if analysis is delayed beyond 6-8 hours at room temperature.
Incorrect sample collection tube. - Use appropriate collection tubes as specified by the analytical laboratory (e.g., EDTA or heparinized tubes). - Avoid serum separator tubes (SSTs) with gel, as some drugs can be absorbed by the gel, leading to lower measured concentrations.
Contamination of the sample. - Ensure aseptic technique during sample collection to prevent microbial contamination which could potentially degrade Meropenem. - Use clean, dedicated supplies for sample processing.[13][14]
Analytical Phase: HPLC and LC-MS/MS Analysis

Problem: Inaccurate or imprecise results from HPLC/LC-MS/MS.

Symptom Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with residual silanols on the column. - Column contamination or degradation. - Inappropriate mobile phase pH.[15]- Use a column with end-capping or a different stationary phase. - Flush the column with a strong solvent or replace if necessary.[15] - Adjust mobile phase pH to ensure the analyte is in a single ionic state.[16]
High Backpressure - Clogged column frit or guard column. - Particulate matter from the sample or mobile phase. - Precipitation of buffer in the system.[17]- Reverse-flush the column (if permissible by the manufacturer). - Replace the guard column or in-line filter. - Filter all samples and mobile phases before use. - Ensure mobile phase components are fully dissolved.
Ghost Peaks - Carryover from previous injections. - Contamination in the mobile phase or system. - Column bleed.[16][17]- Run blank injections to identify the source of the ghost peak. - Implement a robust needle wash protocol. - Use high-purity solvents and prepare fresh mobile phase daily.[15] - Condition the column according to the manufacturer's instructions.
Poor Reproducibility - Inconsistent sample preparation. - Fluctuations in instrument temperature or flow rate. - Sample degradation in the autosampler.- Use a validated and standardized sample preparation protocol. - Ensure the HPLC system is properly maintained and calibrated. - Use a cooled autosampler to maintain the stability of prepared samples.
Post-Analytical Phase: Interpretation of Results

Problem: Difficulty in interpreting TDM results and making dose adjustments.

Scenario Potential Cause Actionable Steps
Sub-therapeutic concentration (< target) - Augmented renal clearance. - Inadequate dosing. - Drug interaction enhancing clearance.- Assess renal function (creatinine clearance).[7] - Consider increasing the dose or frequency, or switching to a continuous infusion.[18] - Review co-medications for potential interactions.
Supra-therapeutic/Potentially toxic concentration (> target) - Impaired renal function. - Overdosing. - Drug interaction inhibiting clearance.- Assess renal function and consider dose reduction.[6][10] - Extend the dosing interval. - Review co-medications for potential interactions.
Therapeutic concentration but poor clinical response - Presence of a resistant pathogen (high MIC). - Infection at a site with poor drug penetration. - Other underlying clinical factors.- Confirm the MIC of the causative organism. - Re-evaluate the source of infection and consider source control measures. - Correlate TDM results with the overall clinical picture of the patient.

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a common and straightforward method for preparing plasma or serum samples for HPLC or LC-MS/MS analysis of Meropenem.

  • Reagents and Materials:

    • Acetonitrile (ACN), HPLC grade, chilled to -20°C.

    • Internal Standard (IS) solution (e.g., a structurally similar compound not co-administered with Meropenem).

    • Vortex mixer.

    • Centrifuge capable of reaching >10,000 x g.

    • Microcentrifuge tubes.

  • Procedure:

    • Pipette 100 µL of the patient's plasma or serum sample into a microcentrifuge tube.

    • Add 10 µL of the IS solution and briefly vortex.

    • Add 300 µL of ice-cold acetonitrile to the sample.

    • Vortex vigorously for 30-60 seconds to ensure complete protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant without disturbing the protein pellet.

    • The supernatant can be directly injected into the LC system or evaporated to dryness and reconstituted in the mobile phase for analysis.

HPLC-UV Method for Meropenem Quantification

This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and column.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile. The ratio will need to be optimized (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Approximately 298 nm.

    • Injection Volume: 20 µL.

  • Standard Curve and Quality Control Preparation:

    • Prepare a stock solution of Meropenem in water or mobile phase.

    • Serially dilute the stock solution in drug-free plasma or serum to prepare calibration standards covering the expected therapeutic range (e.g., 0.5 to 100 mg/L).

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Process the standards and QC samples using the same protein precipitation method as the patient samples.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the processed standards, QC samples, and patient samples.

    • Construct a calibration curve by plotting the peak area ratio of Meropenem to the IS against the concentration of the standards.

    • Determine the concentration of Meropenem in the patient samples and QC samples from the calibration curve.

Visualizations

TDM_Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical start Physician Orders Meropenem TDM collection Sample Collection (Correct Tube & Timing) start->collection transport Transport to Lab (Temperature Controlled) collection->transport processing Sample Processing (Centrifugation) transport->processing storage Storage (-80°C if delayed) processing->storage prep Sample Preparation (e.g., Protein Precipitation) storage->prep analysis HPLC or LC-MS/MS Analysis prep->analysis quantification Quantification (Calibration Curve) analysis->quantification review Result Review & Validation quantification->review interpretation Clinical Interpretation (Pharmacist/Physician) review->interpretation adjustment Dose Adjustment Recommendation interpretation->adjustment end Optimized Patient Therapy adjustment->end Sample_Handling start Blood Sample Collected decision_immediate Immediate Analysis? start->decision_immediate centrifuge Centrifuge to separate plasma/serum decision_immediate->centrifuge No analyze Analyze Sample decision_immediate->analyze Yes decision_storage Store for >8 hours? centrifuge->decision_storage end Report Result analyze->end refrigerate Store at 2-8°C decision_storage->refrigerate No freeze Store at -80°C decision_storage->freeze Yes refrigerate->analyze freeze->analyze Dose_Adjustment start TDM Result Received check_level Meropenem Level? start->check_level subtherapeutic Sub-therapeutic (< Target) check_level->subtherapeutic Low therapeutic Therapeutic (At Target) check_level->therapeutic Optimal supratherapeutic Supra-therapeutic (> Target) check_level->supratherapeutic High check_renal Assess Renal Function subtherapeutic->check_renal continue_dose Continue Current Regimen therapeutic->continue_dose decrease_dose Decrease Dose or Extend Interval supratherapeutic->decrease_dose increase_dose Increase Dose/Frequency or Continuous Infusion check_renal->increase_dose

References

Validation & Comparative

Meropenem vs. Imipenem for Acinetobacter Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of meropenem and imipenem for the treatment of infections caused by Acinetobacter species, a genus of opportunistic pathogens known for high rates of antibiotic resistance. The following sections present in vitro susceptibility data, findings from preclinical animal models, and an overview of resistance mechanisms, supported by detailed experimental protocols and visual representations of key pathways.

Executive Summary

Both meropenem and imipenem are carbapenem antibiotics that have historically been key therapeutic options for serious Acinetobacter infections. In general, in vitro studies suggest that imipenem may be slightly more active against Gram-positive cocci, while meropenem often exhibits greater activity against Gram-negative bacilli, including members of the Enterobacteriaceae family.[1][2] However, when specifically considering Acinetobacter baumannii, the in vitro activity of both agents is comparable, though rising resistance is a major concern for both. Preclinical data from animal models show comparable efficacy in reducing bacterial load. The choice between these two agents is often guided by local susceptibility patterns, specific clinical scenarios, and considerations of potential adverse effects.

In Vitro Susceptibility Data

The in vitro activity of meropenem and imipenem against Acinetobacter species is commonly reported using Minimum Inhibitory Concentrations (MICs). The MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are key indicators of an antibiotic's potency.

Organism Antibiotic Number of Isolates MIC50 (μg/mL) MIC90 (μg/mL) Source
Acinetobacter spp.Imipenem148≤ 0.516[3]
Acinetobacter spp.Meropenem148≤ 0.532[3]

Preclinical Efficacy in Animal Models

Animal models provide a valuable in vivo platform for comparing the efficacy of antimicrobial agents. The rat thigh infection model is a well-established method for evaluating the bactericidal activity of antibiotics at a localized site of infection.

In a comparative study using a rat thigh abscess model, both meropenem and imipenem demonstrated bactericidal efficacy against Acinetobacter baumannii.[4] The mean colony-forming units (CFUs) per gram of abscess material were not significantly different between the treatment groups, indicating comparable performance in this model.[4]

Treatment Group Number of Animals (n) Mean CFUs per gram of abscess (x10⁴) (± SD) Source
Imipenem179.14 (± 25.24)[4]
Meropenem182.11 (± 3.78)[4]

Clinical Efficacy and Outcomes

Direct head-to-head clinical trials comparing meropenem and imipenem specifically for Acinetobacter infections are limited. Most available clinical data comes from broader studies of serious infections where Acinetobacter is one of several potential pathogens.

A prospective, multicenter, observational study comparing imipenem/cilastatin and meropenem in febrile septic patients did not find a significant difference in the mean days to fever defervescence or in mortality rates between the two groups.[5] However, this study was not specific to Acinetobacter infections.

Studies involving combination therapies for carbapenem-resistant Acinetobacter baumannii (CRAB) have compared colistin-meropenem with colistin-tigecycline, and colistin monotherapy with colistin-meropenem combination therapy, but these do not provide a direct comparison between meropenem and imipenem.[6][7][8]

For carbapenem-susceptible Acinetobacter baumannii causing ventilator-associated pneumonia, guidelines from the Infectious Diseases Society of America (IDSA) suggest either a carbapenem (imipenem or meropenem) or ampicillin-sulbactam as first-line therapy.[9]

Mechanisms of Resistance in Acinetobacter baumannii

Carbapenem resistance in Acinetobacter baumannii is a multifactorial issue involving several key mechanisms that can act synergistically. Understanding these pathways is crucial for the development of new therapeutic strategies.

G cluster_cell Acinetobacter baumannii Cell cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanisms Carbapenem Carbapenem Porin Porin Channel (e.g., CarO) Carbapenem->Porin Entry Carbapenem_in Carbapenem PBP Penicillin-Binding Proteins (PBPs) OXA_enzyme OXA-type Carbapenemase Carbapenem_in->PBP Inhibition of Cell Wall Synthesis Carbapenem_in->OXA_enzyme Hydrolysis Efflux_Pump Efflux Pump (e.g., AdeABC) Carbapenem_in->Efflux_Pump Substrate Efflux_Pump->Carbapenem Expulsion Porin_Loss Reduced Permeability (Porin Loss/Mutation) Porin_Loss->Porin Blocks Entry Enzymatic_Degradation Enzymatic Degradation (OXA Carbapenemases) Enzymatic_Degradation->OXA_enzyme Increases Activity Efflux Active Efflux (Overexpression of Pumps) Efflux->Efflux_Pump Increases Activity

Caption: Carbapenem resistance mechanisms in A. baumannii.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard for determining the in vitro susceptibility of a bacterial isolate to an antimicrobial agent.

G start Start: Bacterial Isolate prep_inoculum Prepare Inoculum: Suspend colonies in saline to 0.5 McFarland standard start->prep_inoculum inoculate Inoculate Plate: Add standardized bacterial suspension to each well prep_inoculum->inoculate serial_dilution Serial Dilution: Prepare two-fold dilutions of antibiotic in microtiter plate serial_dilution->inoculate incubate Incubate: 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End: Determine Susceptibility read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Protocol Details:

  • Inoculum Preparation: A suspension of the Acinetobacter isolate is prepared in a suitable broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Antibiotic Dilution: Serial two-fold dilutions of meropenem and imipenem are prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Rat Thigh Infection Model

This in vivo model is used to assess the bactericidal efficacy of antibiotics.

G start Start: Prepare A. baumannii Inoculum infect_thigh Infect Thigh Muscle with standardized bacterial inoculum start->infect_thigh induce_neutropenia Induce Neutropenia in Rats (e.g., with cyclophosphamide) induce_neutropenia->infect_thigh administer_drug Administer Antibiotic (Imipenem or Meropenem) at specified doses and times infect_thigh->administer_drug sacrifice Sacrifice Animals at predetermined time points administer_drug->sacrifice homogenize Excise and Homogenize Thigh Muscle sacrifice->homogenize plate_count Perform Viable Plate Counts to determine CFU/gram of tissue homogenize->plate_count end End: Compare Efficacy plate_count->end

Caption: Experimental workflow for the rat thigh infection model.

Protocol Details:

  • Animal Model: Wistar albino rats are typically used.[4]

  • Bacterial Strains: Clinically relevant and susceptible strains of Acinetobacter baumannii are selected.

  • Inoculation: A standardized inoculum of the bacterial strain is injected directly into the thigh muscle of the rats.

  • Treatment: At a specified time post-infection, treatment with meropenem or imipenem is initiated. Dosages and administration schedules are designed to mimic human pharmacokinetic profiles.

  • Efficacy Assessment: After a defined treatment period, the animals are euthanized, and the infected thigh muscle is excised, homogenized, and plated on appropriate agar to determine the number of viable bacteria (CFU/gram of tissue).

  • Comparison: The reduction in bacterial load in the treated groups is compared to that in an untreated control group to determine the bactericidal efficacy of each antibiotic.

Conclusion

Meropenem and imipenem exhibit broadly similar in vitro activity and in vivo efficacy against susceptible Acinetobacter baumannii in preclinical models. The lack of direct comparative clinical trials specifically for Acinetobacter infections makes it difficult to definitively recommend one agent over the other. The alarming rise in carbapenem resistance, driven by mechanisms such as OXA-type carbapenemases and efflux pumps, underscores the urgent need for new therapeutic strategies. For drug development professionals, a deep understanding of these resistance mechanisms is paramount for designing novel agents that can overcome these challenges. For researchers and clinicians, the choice between meropenem and imipenem should be based on up-to-date local antimicrobial susceptibility data and the specific clinical context of the infection.

References

A Comparative Efficacy Analysis of Merocil (Meropenem) and Doripenem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Merocil, a brand of Meropenem, and Doripenem. Both are broad-spectrum carbapenem antibiotics crucial in treating severe bacterial infections. This analysis is supported by experimental data from in-vitro studies and clinical trials to assist researchers and drug development professionals in their understanding of these two critical therapeutic agents.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both Meropenem and Doripenem are bactericidal agents that exert their effect by inhibiting the synthesis of the bacterial cell wall.[1][2] This action is achieved by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final step of peptidoglycan synthesis.[3][4] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity. Its disruption leads to cell lysis and death.

The following diagram illustrates the bacterial cell wall synthesis pathway and the point of inhibition by carbapenem antibiotics like Meropenem and Doripenem.

G cluster_antibiotics Carbapenem Action UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA/MurB enzymes UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide MurC-F enzymes Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_P Bactoprenol phosphate Lipid_II Lipid II Lipid_I->Lipid_II Glycan_chain Growing Peptidoglycan Chain Lipid_II->Glycan_chain Transglycosylation Cross_linked_PG Cross-linked Peptidoglycan Glycan_chain->Cross_linked_PG Transpeptidation PBP Penicillin-Binding Proteins (PBPs) PBP->Cross_linked_PG Carbapenems Meropenem & Doripenem Carbapenems->PBP Inhibition

Caption: Inhibition of bacterial cell wall synthesis by carbapenems.

In-Vitro Activity: A Comparative Look at MIC Data

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in-vitro activity. The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for Meropenem and Doripenem against several clinically important bacterial pathogens.

Bacterial SpeciesAntibioticMIC50 (mg/L)MIC90 (mg/L)
Pseudomonas aeruginosa Doripenem0.38>32
Meropenem>32>32
Acinetobacter baumannii Doripenem1632
Meropenem1632
Klebsiella pneumoniae Doripenem≤0.060.12
Meropenem≤0.060.25
Escherichia coli Doripenem≤0.06≤0.06
Meropenem≤0.06≤0.06

Note: Data is compiled from multiple sources and may vary based on geographic location and study design.

Clinical Efficacy: A Review of Comparative Trials

Numerous clinical trials have compared the efficacy and safety of Doripenem and Meropenem in treating various infections. Below is a summary of findings from key studies.

IndicationComparatorKey Findings
Complicated Intra-Abdominal Infections MeropenemDoripenem was found to be non-inferior to Meropenem. Clinical cure rates were 85.9% for Doripenem and 85.3% for Meropenem in the microbiologically evaluable population.[5]
Hospital-Acquired Pneumonia (HAP) / Ventilator-Associated Pneumonia (VAP) MeropenemDoripenem demonstrated similar efficacy to Meropenem in patients with HAP or VAP. No significant difference in 30-day mortality was observed between the two groups.[6]
Febrile Neutropenia in Acute Leukemia MeropenemThe resolution of fever within 7 days of treatment was significantly higher in the Doripenem group (78.4%) compared to the Meropenem group (60.2%).

Experimental Protocols

Detailed experimental protocols for large-scale clinical trials are often proprietary. However, the general methodologies employed in the cited studies are summarized below.

MIC Determination (E-test Method)

The E-test (epsilometer test) is a quantitative method for determining the MIC of an antimicrobial agent.

G cluster_workflow E-test Workflow A Prepare a standardized bacterial inoculum B Inoculate the surface of an agar plate to create a lawn of bacteria A->B C Apply an E-test strip to the agar surface B->C D The strip contains a predefined gradient of the antibiotic C->D E Incubate the plate under appropriate conditions D->E F An elliptical zone of inhibition forms around the strip E->F G Read the MIC value where the edge of the inhibition ellipse intersects the strip F->G

Caption: Workflow for MIC determination using the E-test method.

Clinical Trial Design for Complicated Intra-Abdominal Infections

The following is a generalized workflow for a prospective, randomized, double-blind, non-inferiority study comparing two intravenous antibiotics for complicated intra-abdominal infections.

G cluster_workflow Clinical Trial Workflow A Patient Enrollment with Complicated Intra-Abdominal Infection B Randomization to Treatment Arm (Doripenem or Meropenem) A->B C Double-Blind Administration of Intravenous Antibiotic B->C D Daily Clinical Assessment (e.g., temperature, white blood cell count) C->D E Optional Switch to Oral Antibiotic after Clinical Improvement D->E F End of Treatment Visit E->F G Test-of-Cure Visit (e.g., 21-60 days post-treatment) F->G H Assessment of Clinical and Microbiological Outcomes G->H

Caption: Generalized workflow for a comparative clinical trial.

Conclusion

Both this compound (Meropenem) and Doripenem are potent carbapenem antibiotics with a broad spectrum of activity against many gram-positive and gram-negative bacteria. In-vitro data suggests comparable activity against many pathogens, with some studies indicating a potential advantage for Doripenem against Pseudomonas aeruginosa. Clinical trials have largely demonstrated non-inferiority between the two drugs for the treatment of complicated intra-abdominal infections and hospital-acquired pneumonia. For febrile neutropenia in leukemia patients, one study showed a higher rate of fever resolution with Doripenem. The choice between these agents may depend on local susceptibility patterns, specific indications, and cost-effectiveness. Further research is warranted to continue to define the optimal use of these critical antibiotics in the face of evolving bacterial resistance.

References

A Comparative Guide to Meropenem and Other Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of meropenem, a broad-spectrum carbapenem antibiotic, with other classes of beta-lactam antibiotics. The information presented is supported by experimental data to aid in research and development efforts.

Mechanism of Action

Meropenem, like other beta-lactam antibiotics, is bactericidal and functions by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4] This disruption of the cell wall structure leads to cell lysis and bacterial death.[4][5] A key advantage of meropenem is its high resistance to degradation by most beta-lactamase enzymes, which bacteria produce as a defense mechanism against beta-lactam antibiotics.[1][4]

Beta-Lactam Mechanism of Action meropenem Meropenem (Beta-Lactam Antibiotic) bacterial_cell Bacterial Cell meropenem->bacterial_cell Enters pbp Penicillin-Binding Proteins (PBPs) meropenem->pbp Inhibits peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes cell_wall Bacterial Cell Wall peptidoglycan->cell_wall Forms cell_lysis Cell Lysis and Bacterial Death cell_wall->cell_lysis Weakens

Mechanism of action of Meropenem.

Comparative In Vitro Activity

The in vitro activity of meropenem against various bacterial isolates is often superior to or comparable with other beta-lactam antibiotics. The following tables summarize the Minimum Inhibitory Concentrations (MICs) required to inhibit 90% of organisms (MIC90) for meropenem and comparator antibiotics against common Gram-negative and Gram-positive pathogens. Lower MIC90 values indicate greater potency.

Table 1: In Vitro Activity Against Key Gram-Negative Isolates

OrganismMeropenem (mg/L)Piperacillin-Tazobactam (mg/L)Ceftazidime (mg/L)
Escherichia coli≤0.0640.5
Klebsiella pneumoniae0.1281
Pseudomonas aeruginosa2324
Enterobacter cloacae0.12162

Data compiled from multiple sources.

Table 2: In Vitro Activity Against Key Gram-Positive Isolates

OrganismMeropenem (mg/L)Piperacillin-Tazobactam (mg/L)Ceftazidime (mg/L)
Staphylococcus aureus (MSSA)0.1228
Streptococcus pneumoniae≤0.06≤0.50.25

Data compiled from multiple sources.

A French multicenter study found that against Escherichia coli, both meropenem and imipenem had cumulative susceptibility rates of 100%, while piperacillin/tazobactam's rate was 90%. For other Enterobacteriaceae, the rates were 99% for meropenem, 98% for imipenem, and 90% for piperacillin/tazobactam.[6] Meropenem generally demonstrates lower MICs against Enterobacteriaceae and Pseudomonas aeruginosa when compared to imipenem.[6]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of meropenem in treating a wide range of serious infections.

Comparison with Piperacillin-Tazobactam: In a randomized clinical trial (the MERINO trial) involving patients with bacteremia caused by ceftriaxone-resistant E. coli or Klebsiella pneumoniae, meropenem was found to be superior to piperacillin-tazobactam in terms of 30-day mortality.[7] The mortality rate was 3.7% in the meropenem group compared to 12.3% in the piperacillin-tazobactam group.[7]

Comparison with Ceftazidime: In a study of cystic fibrosis patients with Pseudomonas spp. chest infections, meropenem appeared to be at least as active as ceftazidime.[8] Patients treated with meropenem showed a greater improvement in respiratory function.[8] The success rate for meropenem was 98% compared to 90% for ceftazidime.[8] Another study comparing meropenem and ceftazidime for febrile neutropenia in pediatric cancer patients found similar efficacy between the two drugs.[9]

A meta-analysis comparing meropenem to cefepime and piperacillin/tazobactam concluded that meropenem had advantages in terms of clinical and bacteriological response.[10][11]

Table 3: Clinical Outcomes of Comparative Trials

IndicationComparatorMeropenem Success RateComparator Success RateKey Finding
Bacteremia (ESBL-producing E. coli or K. pneumoniae)Piperacillin-Tazobactam96.3% (survival)87.7% (survival)Meropenem was superior in reducing 30-day mortality.[7]
Pseudomonas spp. infections in cystic fibrosisCeftazidime98%90%Meropenem showed at least comparable activity with better respiratory function improvement.[8]
Febrile Neutropenia (Pediatric Cancer)Ceftazidime95.5%92.3%Both drugs demonstrated similar efficacy.[9]
Complicated Intra-Abdominal InfectionsCeftazidime-Avibactam92.3%93.2%Efficacy and safety profiles were comparable.[12][13]

Resistance Mechanisms

Resistance to beta-lactam antibiotics, including meropenem, can arise through several mechanisms:

  • Production of β-lactamases: These enzymes can hydrolyze the beta-lactam ring, inactivating the antibiotic.[1] Meropenem is highly resistant to many β-lactamases, but some, like metallo-β-lactamases (MBLs), can degrade it.[1][14]

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of beta-lactam antibiotics.[1]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels (e.g., OprD in P. aeruginosa), can restrict the entry of the antibiotic into the cell.[15][16]

  • Efflux Pumps: Bacteria can actively pump antibiotics out of the cell using efflux pump systems like MexAB-OprM in P. aeruginosa.[14][15]

Experimental Protocols

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[17]

Workflow:

MIC_Workflow prep_antibiotic Prepare Serial Dilutions of Antibiotic inoculate_plate Inoculate Microtiter Plate (Antibiotic + Bacteria) prep_antibiotic->inoculate_plate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate incubation Incubate at 37°C for 16-20 hours inoculate_plate->incubation read_results Read Results for Visible Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC determination.

Detailed Methodology:

  • Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[18][19]

  • Inoculum Preparation: A standardized suspension of the test bacteria, equivalent to a 0.5 McFarland turbidity standard, is prepared.[19] This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[19]

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension.[20] A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are also included.[18]

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.[17]

  • Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.[17][19]

This assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.[21]

Detailed Methodology:

  • Preparation: A bacterial culture is grown to a specific logarithmic phase. The antibiotic is prepared at various concentrations (often multiples of the MIC).[22]

  • Exposure: The bacterial culture is added to flasks containing the antibiotic concentrations and a control flask without the antibiotic. The flasks are incubated with agitation.[21]

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each flask.[23]

  • Quantification: The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).[24]

  • Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.[23]

Conclusion

Meropenem is a potent broad-spectrum beta-lactam antibiotic with robust in vitro activity and proven clinical efficacy against a wide range of Gram-positive and Gram-negative bacteria, including many that are resistant to other beta-lactams.[1][3] Its stability against many beta-lactamases makes it a valuable agent for treating serious infections.[4] However, the emergence of carbapenem-resistant organisms necessitates its judicious use and continued research into novel antimicrobial agents and strategies.[4]

References

Navigating the Landscape of Carbapenem Cross-Resistance: A Comparative Guide to Merocil (Meropenem) and Other Carbapenems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant organisms poses a significant threat to global health, positioning carbapenems as a critical last line of defense against severe bacterial infections. Merocil, a brand of meropenem, is a potent broad-spectrum carbapenem antibiotic. However, the emergence of resistance to one carbapenem can often lead to cross-resistance to others in its class, complicating clinical treatment strategies. This guide provides an objective comparison of the cross-resistance profiles between meropenem and other key carbapenems—imipenem, doripenem, and ertapenem—supported by experimental data to inform research and development in antimicrobial stewardship.

Executive Summary

Cross-resistance among carbapenems is a complex phenomenon primarily driven by specific molecular mechanisms within bacteria. The principal mechanisms include:

  • Enzymatic Degradation: The production of carbapenemase enzymes (e.g., KPC, NDM, VIM, IMP, OXA-48) that hydrolyze the β-lactam ring of carbapenems is a major driver of high-level resistance to all agents in this class.[1]

  • Porin Channel Loss: Reduced permeability of the bacterial outer membrane, often due to the loss or mutation of porin channels like OprD in Pseudomonas aeruginosa and OmpK35/36 in Klebsiella pneumoniae, restricts carbapenem entry into the cell. The impact of porin loss can vary between different carbapenems.[2][3][4]

  • Efflux Pump Overexpression: The active removal of antibiotics from the bacterial cell by efflux pumps, such as MexAB-OprM in P. aeruginosa, contributes to reduced susceptibility.[3]

Generally, the presence of a carbapenemase confers broad cross-resistance across the carbapenem class. In contrast, resistance mediated by porin loss or efflux pumps can exhibit a more variable pattern of cross-resistance, with some carbapenems retaining partial activity. Understanding these nuances is critical for the development of new therapeutic strategies and for guiding clinical decisions.

Data Presentation: Quantitative Analysis of Cross-Resistance

The following tables summarize key quantitative data from in vitro studies, illustrating the cross-resistance patterns between meropenem and other carbapenems in various bacterial species with defined resistance mechanisms. The data is presented as Minimum Inhibitory Concentrations (MICs), where a higher value indicates greater resistance.

Table 1: Comparative MICs (µg/mL) of Carbapenems against Pseudomonas aeruginosa with Defined Resistance Mechanisms

Strain/Resistance MechanismMeropenemImipenemDoripenem
Wild-Type (Susceptible)0.5 - 21 - 40.25 - 1
OprD Porin Loss Mutant8 - 32>324 - 16
MexAB-OprM Efflux Overexpression4 - 164 - 82 - 8
VIM-2 Metallo-β-lactamase Producer>64>64>32

Data compiled from multiple sources, representing typical MIC ranges.[2][3][5][6]

Table 2: Comparative MICs (µg/mL) of Carbapenems against Carbapenemase-Producing Klebsiella pneumoniae

Carbapenemase TypeMeropenemImipenemErtapenem
KPC-3 Producer16 - >648 - 64>32
NDM-1 Producer32 - >12816 - >64>32
OXA-48 Producer8 - 644 - 3216 - >64

Data compiled from multiple sources, representing typical MIC ranges.[7][8][9]

Table 3: Cross-Resistance in Imipenem-Resistant Pseudomonas aeruginosa Isolates

Isolate Type% Susceptible to Meropenem% Susceptible to Doripenem
Imipenem-Resistant Clinical Isolates1.3%10.1%

Data from a study on respiratory isolates of P. aeruginosa.[5]

Table 4: Cross-Resistance in Meropenem-Resistant Pseudomonas aeruginosa Isolates

Isolate Type% Susceptible to Imipenem% Susceptible to Doripenem
Meropenem-Resistant Clinical Isolates4.7%8.6%

Data from a study on respiratory isolates of P. aeruginosa.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cross-resistance. The following are standard protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is considered the gold standard for determining the antimicrobial susceptibility of bacteria.

Principle: Serial dilutions of the antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after a defined incubation period.

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of meropenem, imipenem, doripenem, and ertapenem in the appropriate solvent at a high concentration. Sterilize by filtration.

  • Preparation of Microtiter Plates: In a 96-well plate, perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture on an agar plate in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic in which there is no visible growth.

Detection of Carbapenemase Genes by Polymerase Chain Reaction (PCR)

This molecular technique is used to identify the presence of specific genes encoding for carbapenemase enzymes.

Principle: Multiplex PCR allows for the simultaneous amplification of several target genes in a single reaction. Specific primers are designed to amplify conserved regions of the most common carbapenemase genes (e.g., blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48).

Procedure:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard boiling lysis method.

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and a set of primers for the target carbapenemase genes.

    • Add the extracted bacterial DNA to the master mix.

    • Perform PCR amplification using a thermal cycler with an optimized program of denaturation, annealing, and extension steps.

  • Gel Electrophoresis:

    • Load the PCR products onto an agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Run the gel to separate the DNA fragments by size.

    • Visualize the DNA bands under UV light. The presence of a band of the expected size for a specific carbapenemase gene indicates a positive result.

  • Confirmation (Optional): The identity of the amplified product can be confirmed by DNA sequencing.

Induction of Resistance and Cross-Resistance Testing

This experiment simulates the development of resistance and assesses its impact on susceptibility to other antibiotics.

Principle: Bacteria are serially passaged in the presence of sub-inhibitory concentrations of an antibiotic. This selective pressure encourages the growth of mutants with reduced susceptibility. The susceptibility of these resistant mutants to other antibiotics is then determined.

Procedure:

  • Baseline MIC Determination: Determine the initial MIC of the parent bacterial strain to all carbapenems being tested.

  • Serial Passage:

    • Inoculate the bacterial strain into a broth medium containing the inducing carbapenem (e.g., meropenem) at a concentration of 0.5x the MIC.

    • Incubate for 24 hours.

    • After incubation, transfer an aliquot of the culture to fresh broth with an increased concentration of the carbapenem.

    • Repeat this process daily for a set period (e.g., 14-30 days), gradually increasing the antibiotic concentration.

  • MIC Determination of Resistant Mutants: After the serial passage, isolate single colonies of the resistant population. Determine the MICs of these mutants to the inducing carbapenem and the other carbapenems to assess for cross-resistance.

  • Mechanism Analysis: Characterize the genetic basis of resistance in the selected mutants by sequencing relevant genes (e.g., porin genes, regulatory genes) and performing PCR for carbapenemases.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to carbapenem cross-resistance.

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane Porin Porin Channel (e.g., OprD) PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Target Binding Carbapenemase Carbapenemase Porin->Carbapenemase Efflux Efflux Pump Porin->Efflux Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition of Cell Wall Synthesis Hydrolyzed_Carbapenem Inactive Carbapenem Carbapenemase->Hydrolyzed_Carbapenem Hydrolysis (Resistance) Carbapenem_out Carbapenem (expelled) Efflux->Carbapenem_out Expulsion (Resistance) Carbapenem_in Carbapenem Carbapenem_in->Porin Entry

Caption: Mechanisms of carbapenem action and resistance in Gram-negative bacteria.

OprD_Regulation cluster_signals Environmental Signals cluster_regulators Regulatory Systems Zn Zinc (Zn²⁺) CzcRS CzcRS (TCS) Zn->CzcRS Activates Cu Copper (Cu²⁺) CopRS CopRS (TCS) Cu->CopRS Activates Salicylate Salicylate MexT MexT (LysR-type) Salicylate->MexT Induces oprD oprD gene CzcRS->oprD Represses Transcription CopRS->oprD Represses Transcription MexT->oprD Represses Transcription OprD_protein OprD Porin oprD->OprD_protein Expression Imipenem_Resistance Imipenem Resistance OprD_protein->Imipenem_Resistance Reduced Expression Leads to

Caption: Simplified signaling pathway for the negative regulation of OprD expression in P. aeruginosa.

Cross_Resistance_Workflow start Start: Bacterial Isolate mic_initial Determine Baseline MICs (Meropenem, Imipenem, Doripenem, Ertapenem) start->mic_initial induce_resistance Induce Resistance (Serial passage with Meropenem) mic_initial->induce_resistance isolate_mutants Isolate Meropenem-Resistant Mutants induce_resistance->isolate_mutants mic_mutants Determine MICs of Mutants (Meropenem, Imipenem, Doripenem, Ertapenem) isolate_mutants->mic_mutants analyze_mechanisms Analyze Resistance Mechanisms (PCR for carbapenemases, Gene sequencing for porins) isolate_mutants->analyze_mechanisms compare_data Compare MICs of Parent vs. Mutants mic_mutants->compare_data end Conclusion on Cross-Resistance Profile compare_data->end

Caption: Experimental workflow for assessing meropenem-induced cross-resistance.

References

Merocil (Meropenem) vs. Piperacillin-Tazobactam: A Comparative Guide for Intra-Abdominal Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Intra-abdominal infections (IAIs) represent a significant challenge in clinical practice, often requiring broad-spectrum antimicrobial therapy. This guide provides an objective comparison of two commonly utilized antibiotics, Merocil (meropenem) and piperacillin-tazobactam, for the management of IAIs. The comparison is based on their mechanism of action, clinical efficacy, and safety profiles as documented in published experimental data.

Mechanism of Action

Both meropenem and piperacillin-tazobactam belong to the beta-lactam class of antibiotics, exerting their bactericidal effects by inhibiting bacterial cell wall synthesis. However, their specific properties and spectrum of activity differ.

This compound (Meropenem): A broad-spectrum carbapenem antibiotic, this compound readily penetrates bacterial cells and interferes with the synthesis of vital cell wall components by binding to penicillin-binding proteins (PBPs), leading to cell death.[1][2] Meropenem is highly stable against degradation by most serine beta-lactamases, enzymes that can inactivate many other beta-lactam antibiotics.[2][3]

Piperacillin-Tazobactam: This combination consists of an extended-spectrum penicillin, piperacillin, and a beta-lactamase inhibitor, tazobactam.[4][5][6] Piperacillin inhibits bacterial cell wall synthesis by binding to PBPs.[4][7][8] Tazobactam, while having minimal intrinsic antibacterial activity, irreversibly inhibits many beta-lactamases, thereby protecting piperacillin from enzymatic degradation and extending its antibacterial spectrum.[4][5][7][8]

Signaling Pathway: Bacterial Cell Wall Synthesis Inhibition

cluster_0 Bacterial Cell cluster_1 Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis (Peptidoglycan cross-linking) PBP->CellWall Catalyzes Lysis Bacterial Cell Lysis PBP->Lysis Inhibition leads to CellWall->Lysis Maintains cell integrity Meropenem This compound (Meropenem) Meropenem->PBP Inhibits PipTazo Piperacillin-Tazobactam PipTazo->PBP Inhibits BetaLactamase β-Lactamase Enzymes PipTazo->BetaLactamase Tazobactam inhibits BetaLactamase->PipTazo Inactivates Piperacillin

Caption: Mechanism of action for this compound and Piperacillin-Tazobactam.

Clinical Efficacy in Intra-Abdominal Infections

Multiple studies have evaluated the efficacy of meropenem and piperacillin-tazobactam in treating IAIs, often comparing them to other broad-spectrum antibiotics.

A multicenter, prospective trial evaluating piperacillin/tazobactam for serious intra-abdominal infections found a 90% favorable clinical response rate (cured/improved) within the first two weeks of treatment. The diagnoses included peritonitis, intra-abdominal abscess, and complicated diverticulitis.[9] In a randomized study comparing piperacillin/tazobactam with imipenem/cilastatin for intra-abdominal infections, clinical success was 97% for piperacillin/tazobactam and 97% for imipenem/cilastatin.[10]

Meropenem has also demonstrated high efficacy in treating IAIs. In seven randomized comparative trials, empirical monotherapy with meropenem achieved clinical response rates ranging from 91% to 100% in patients with moderate to severe intra-abdominal infections.[11][12] These rates were similar to those of imipenem/cilastatin (94% to 97%).[11][12]

A retrospective study of critically ill patients with sepsis, including those with intra-abdominal sources of infection, compared meropenem (n=622) and piperacillin-tazobactam (n=622). While there were no significant differences in the duration of ICU stay or most organ failure metrics, meropenem was associated with lower mortality on ventilator-free days, vasopressor-free days, and hospital-free days.[13]

The MERINO-2 trial, a pilot multicenter randomized controlled trial, compared piperacillin-tazobactam to meropenem for bloodstream infections caused by certain AmpC β-lactamase-producing Enterobacterales, which can be a cause of IAIs. In this study, 29% of patients in the piperacillin-tazobactam group met the primary outcome (a composite of death, clinical failure, microbiological failure, or relapse) compared to 21% in the meropenem group. Microbiological failure was more common in the piperacillin-tazobactam group (13% vs. 0%).[14]

Quantitative Data Summary
Study / ComparisonDrug RegimenPatient PopulationClinical Success RateBacteriological Success RateKey Findings
Multicenter Prospective Trial [9]Piperacillin 4g / Tazobactam 500mg q8h106 evaluable patients with serious IAIs90% (cured/improved)Not specifiedPiperacillin/tazobactam is effective and well-tolerated for serious IAIs.
Randomized Trial vs. Imipenem/Cilastatin [10]Piperacillin/Tazobactam 4g/500mg q8h111 evaluable patients with IAIs97%97%Efficacy and safety of piperacillin/tazobactam are equivalent to imipenem/cilastatin.
Review of 7 Randomized Trials [11][12]MeropenemPatients with moderate to severe IAIs91-100%Not specifiedMeropenem is effective as empirical monotherapy for moderate to severe IAIs.
Retrospective Sepsis Study [13]Meropenem 1g q8h vs. Piperacillin/Tazobactam 3.375g or 4.5g q8h1244 critically ill patients with sepsisNot specifiedNot specifiedMeropenem was associated with lower mortality on ventilator-free, vasopressor-free, and hospital-free days.
MERINO-2 Trial [14]Meropenem vs. Piperacillin/Tazobactam72 patients with BSI from AmpC-producing Enterobacterales79% (Meropenem), 71% (Pip-Tazo) - inferred from primary outcome100% (Meropenem), 87% (Pip-Tazo)More microbiological failures in the piperacillin-tazobactam group.

Experimental Protocols

Randomized Comparison of Piperacillin/Tazobactam and Imipenem/Cilastatin[10]
  • Study Design: A randomized, comparative study.

  • Patient Population: 293 hospitalized patients with intra-abdominal infection.

  • Intervention:

    • Group 1 (n=149): Intravenous piperacillin/tazobactam 4 g/500 mg every 8 hours.

    • Group 2 (n=144): Intravenous imipenem/cilastatin 500 mg/500 mg every 6 hours.

  • Endpoints:

    • Primary: Clinical and bacteriological response.

    • Secondary: Safety, evaluated by adverse events and laboratory examinations.

  • Workflow:

Start Hospitalized Patients with Intra-Abdominal Infection (n=293) Randomization Randomization Start->Randomization GroupA Piperacillin/Tazobactam 4g/500mg q8h (n=149) Randomization->GroupA 1:1 GroupB Imipenem/Cilastatin 500mg/500mg q6h (n=144) Randomization->GroupB Treatment IV Treatment GroupA->Treatment OutcomeA Clinical & Bacteriological Response Adverse Events GroupA->OutcomeA GroupB->Treatment OutcomeB Clinical & Bacteriological Response Adverse Events GroupB->OutcomeB Evaluation Evaluation of Efficacy and Safety

Caption: Experimental workflow for the comparative trial of Piperacillin/Tazobactam vs. Imipenem/Cilastatin.

MERINO-2 Trial: Meropenem vs. Piperacillin-Tazobactam for BSIs[14]
  • Study Design: A pilot multicenter, randomized controlled trial.

  • Patient Population: 72 patients with bloodstream infections due to AmpC β-lactamase–producing Enterobacter spp, Citrobacter freundii, Morganella morganii, Providencia spp, or Serratia marcescens.

  • Intervention:

    • Group 1 (n=38): Piperacillin-tazobactam.

    • Group 2 (n=34): Meropenem.

  • Endpoints:

    • Primary: A composite of death, microbiological failure, clinical failure, or microbiological relapse.

  • Workflow:

Start Patients with BSI from AmpC-producing Enterobacterales (n=72) Randomization Randomization Start->Randomization GroupA Piperacillin-Tazobactam (n=38) Randomization->GroupA GroupB Meropenem (n=34) Randomization->GroupB Treatment Definitive IV Therapy GroupA->Treatment Outcome Composite of: Death, Clinical Failure, Microbiological Failure, or Relapse GroupA->Outcome GroupB->Treatment GroupB->Outcome Evaluation Primary Outcome Assessment

Caption: Experimental workflow for the MERINO-2 trial.

Safety and Tolerability

Both this compound and piperacillin-tazobactam are generally well-tolerated.

This compound (Meropenem): The most common adverse events include diarrhea, rash, nausea/vomiting, and inflammation at the injection site, each reported in less than 2.5% of patients.[11] Meropenem is noted to have an improved central nervous system tolerability profile compared to imipenem/cilastatin.[11][12]

Piperacillin-Tazobactam: Common adverse effects include gastrointestinal symptoms (most commonly diarrhea) and skin reactions.[15] Other reported side effects are headache, trouble sleeping, constipation, and nausea.[6] Serious adverse events, though less common, can include Clostridioides difficile infection and allergic reactions.[6]

Conclusion

Both this compound (meropenem) and piperacillin-tazobactam are highly effective broad-spectrum antibiotics for the treatment of intra-abdominal infections.[11][15] Piperacillin-tazobactam has demonstrated efficacy equivalent to carbapenems like imipenem/cilastatin in several studies of IAIs.[10] Meropenem, a carbapenem, offers a very broad spectrum of activity and is stable against many beta-lactamases, making it a reliable option for empirical monotherapy in moderate to severe IAIs.[11][12]

The choice between these agents may be guided by local resistance patterns, the severity of the infection, and the specific pathogens suspected or identified. In infections caused by pathogens producing certain resistance mechanisms, such as AmpC beta-lactamases, meropenem may offer a higher rate of microbiological success.[14] For critically ill patients with sepsis, some evidence suggests meropenem may be associated with improved mortality-related outcomes.[13] However, in many cases of community-acquired or less severe hospital-acquired IAIs, piperacillin-tazobactam remains a cornerstone of therapy. The decision should be individualized based on clinical judgment and microbiological data.

References

A Comparative Safety Analysis of Merocil and Alternative Topoisomerase II Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profile of Merocil, an experimental anti-tumor agent, with two established topoisomerase II inhibitors, Etoposide and Doxorubicin. This compound, a photoproduct of merocyanine 540, has demonstrated significant anti-tumor activity by inducing apoptosis in cancer cells. Preclinical studies suggest a favorable safety profile with minimal toxicity to normal cells and tissues. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate an objective comparison.

Comparative Safety and Toxicity Data

The following table summarizes the available preclinical safety data for this compound and its comparators, Etoposide and Doxorubicin. Data for this compound is primarily inferred from studies on its parent compound, preactivated merocyanine 540 (pMC540), due to the limited availability of specific toxicology data for this compound itself.

ParameterThis compound (inferred from pMC540)EtoposideDoxorubicin
LD50 (Mice, IV) Data not available118 mg/kg bw[1]17 mg/kg[2]
LD50 (Rats, IV) Data not available68 mg/kg bw[1]Data not available
Primary Mechanism of Action Topoisomerase II inhibition, apoptosis inductionTopoisomerase II inhibitionTopoisomerase II inhibition, DNA intercalation
Major Dose-Limiting Toxicities Not established; preclinical studies suggest minimal toxicity to normal cellsMyelosuppression (leukopenia, thrombocytopenia)Cardiotoxicity, myelosuppression
Other Reported Adverse Effects (Preclinical) Not well documentedAlopecia, gastrointestinal toxicityNausea, vomiting, mucositis, alopecia
In Vitro Cytotoxicity to Normal Cells Reports suggest selective cytotoxicity to cancer cells, sparing normal bone marrow cells[3]Cytotoxic to rapidly dividing normal cells (e.g., hematopoietic progenitors)Cytotoxic to a wide range of cells, including cardiac and hematopoietic cells

Signaling Pathway of this compound-Induced Apoptosis

This compound, as a topoisomerase II inhibitor, is understood to induce apoptosis in cancer cells. While the precise signaling cascade for this compound is not fully elucidated, a generalized pathway for topoisomerase II inhibitor-induced apoptosis is depicted below.

G This compound This compound TopoII Topoisomerase II This compound->TopoII inhibits DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB stabilizes cleavage complex ATM_ATR ATM/ATR Kinases DNA_DSB->ATM_ATR activates p53 p53 Activation ATM_ATR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of safety and efficacy data. Below are generalized methodologies for key experiments relevant to the preclinical safety assessment of anticancer agents like this compound.

In Vivo Acute Toxicity Study (LD50 Determination)

This protocol outlines a general procedure for determining the median lethal dose (LD50) of a compound in a rodent model, a key metric in assessing acute toxicity.

G start Start: Healthy Mice grouping Randomly assign to dose groups (n=5-10 per group) start->grouping dosing Administer single IV dose of this compound or comparator grouping->dosing observation Observe for 14 days: clinical signs, mortality dosing->observation necropsy Perform gross necropsy on all animals observation->necropsy data_analysis Calculate LD50 using probit analysis necropsy->data_analysis end End: LD50 Value data_analysis->end

Caption: Experimental workflow for an in vivo acute toxicity study.

Methodology:

  • Animal Model: Healthy, young adult mice (e.g., CD-1 or BALB/c strain), 6-8 weeks old, of a single sex are used to minimize variability.

  • Housing and Acclimatization: Animals are housed in a controlled environment (temperature, humidity, light-dark cycle) and acclimatized for at least one week before the study.

  • Dose Preparation: The test substance (this compound, Etoposide, or Doxorubicin) is dissolved or suspended in a suitable vehicle (e.g., sterile saline or DMSO). A range of doses is prepared.

  • Administration: A single dose is administered intravenously (IV) to each animal. A control group receives the vehicle only.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for 14 days. Observations include changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems. Body weight is recorded regularly.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

  • Data Analysis: The LD50 value is calculated using statistical methods such as probit analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effect of a compound on cultured cells, which can be used to compare the effects on cancerous versus normal cell lines.

G start Seed cells in 96-well plates treatment Treat with serial dilutions of this compound/comparator start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 value absorbance_reading->ic50_calculation end End: IC50 Value ic50_calculation->end

References

Navigating Meropenem Breakpoints: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for drug development professionals, researchers, and scientists, this guide provides a comprehensive comparison of current meropenem breakpoints for key bacterial pathogens. It details the latest 2024 and 2025 guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), alongside experimental data and methodologies to aid in the validation and interpretation of antimicrobial susceptibility testing (AST).

Meropenem Breakpoint Comparison: CLSI vs. EUCAST

The interpretation of meropenem susceptibility is guided by minimum inhibitory concentration (MIC) breakpoints established by regulatory bodies like CLSI in the United States and EUCAST in Europe. These breakpoints, which categorize a pathogen as Susceptible (S), Intermediate (I), or Resistant (R), are periodically updated based on clinical outcome data, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and the prevalence of resistance mechanisms. Below is a summary of the most recent meropenem breakpoints for critical Gram-negative pathogens.

PathogenRegulatory BodySusceptible (S) (µg/mL)Intermediate (I) (µg/mL)Resistant (R) (µg/mL)Year
Enterobacterales CLSI≤12≥42024[1][2]
EUCAST≤2>2 to ≤8>82024[3][4][5]
Pseudomonas aeruginosa CLSI≤24≥82024[1][2]
EUCAST≤2>2 to ≤8>82024[3][4][5]
Acinetobacter baumannii complex CLSI≤24≥82024[1][2][6]
EUCAST≤2>2 to ≤8>82024[3][4][5]

Note: The breakpoints listed are for systemic infections and may differ for specific sites of infection (e.g., meningitis). Always refer to the latest official documents for the most current and detailed information. The upcoming CLSI M100 35th Edition for 2025 and EUCAST version 15.0 for 2025 are anticipated to provide further updates.[7][8][9][10][11]

Performance of Meropenem Susceptibility Testing Methods

The accuracy of MIC determination is highly dependent on the testing methodology. While broth microdilution (BMD) is considered the gold standard, other methods are commonly used in clinical and research settings.

MethodPrincipleAdvantagesDisadvantages
Broth Microdilution (BMD) Serial two-fold dilutions of meropenem in a liquid growth medium are inoculated with a standardized bacterial suspension. The MIC is the lowest concentration that inhibits visible growth.[12][13][14]Gold standard, high accuracy and reproducibility.[12]Labor-intensive, not ideal for high-throughput screening.
Etest® A predefined, stable gradient of meropenem is immobilized on a plastic strip, which is placed on an inoculated agar plate. The MIC is read where the elliptical zone of inhibition intersects the strip.[15][16][17][18][19]Provides a precise MIC value, flexible for testing individual isolates.[16][19]Higher cost per test compared to disk diffusion, potential for reading errors.
VITEK® 2 An automated system that uses miniaturized test cards with various antibiotic concentrations. Bacterial growth is monitored kinetically to determine the MIC.[20][21][22]High throughput, rapid results, and standardized interpretation.[22]May show discrepancies with reference methods for certain drug-bug combinations, particularly for carbapenem-resistant isolates.[20][21]
MicroScan WalkAway An automated system that utilizes microtiter plates with dried antibiotic panels. The system incubates and reads the panels to determine MICs.[6]High throughput, customizable panels.Performance can vary depending on the specific panel and organism.
Sensititre™ A manual or automated system using microtiter plates with dried antibiotic concentrations. It is known for its flexibility in custom plate formats.[12][23]High degree of customization for research purposes.Manual reading can be subjective.

Studies comparing these methods have shown variable levels of agreement. For instance, for carbapenemase-producing Klebsiella pneumoniae, MicroScan has demonstrated high agreement with BMD, while VITEK 2 has shown higher rates of very major errors.[13]

Experimental Protocols

Accurate validation of meropenem breakpoints requires strict adherence to standardized protocols. The following outlines the key steps for the reference broth microdilution method.

Broth Microdilution (BMD) Protocol for Meropenem MIC Determination (CLSI M07)
  • Preparation of Meropenem Stock Solution: Prepare a stock solution of meropenem powder in an appropriate solvent as specified by the manufacturer.

  • Preparation of Microdilution Plates: Perform serial two-fold dilutions of the meropenem stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentration range in 96-well microtiter plates.

  • Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, prepare a bacterial suspension in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the inoculated plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading the MIC: Following incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of meropenem that completely inhibits visible growth.

  • Quality Control: Concurrently test quality control strains with known meropenem MIC values (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™) to ensure the validity of the test run.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in meropenem breakpoint validation and resistance, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Isolate_Culture Bacterial Isolate Culture (18-24h) McFarland_Standardization Inoculum Standardization (0.5 McFarland) Isolate_Culture->McFarland_Standardization Inoculation Inoculation of Microtiter Plates McFarland_Standardization->Inoculation Meropenem_Dilution Meropenem Serial Dilution Meropenem_Dilution->Inoculation Incubation Incubation (16-20h at 35°C) Inoculation->Incubation MIC_Reading Visual Reading of MIC Incubation->MIC_Reading Breakpoint_Comparison Comparison with CLSI/EUCAST Breakpoints MIC_Reading->Breakpoint_Comparison Interpretation Interpretation (S, I, or R) Breakpoint_Comparison->Interpretation

Caption: Workflow for Meropenem Breakpoint Validation using Broth Microdilution.

Meropenem_Resistance_Pathway Meropenem Meropenem Porin Porin Channel (e.g., OprD) Meropenem->Porin Entry Efflux_Pump Efflux Pump (e.g., MexAB-OprM) Meropenem->Efflux_Pump Expulsion Carbapenemase Carbapenemase (e.g., KPC, NDM, OXA) Meropenem->Carbapenemase Outer_Membrane Outer Membrane PBP Penicillin-Binding Protein (PBP) (Target Site) Porin->PBP Inhibition Inhibition PBP->Inhibition Cell_Wall_Synthesis Cell Wall Synthesis Inhibition->Cell_Wall_Synthesis Bacterial_Lysis Bacterial Lysis Inhibition->Bacterial_Lysis Efflux_Pump->Meropenem Hydrolysis Hydrolysis Carbapenemase->Hydrolysis Inactive_Meropenem Inactive Meropenem Hydrolysis->Inactive_Meropenem

Caption: Key Mechanisms of Meropenem Action and Bacterial Resistance.

References

Meropenem: A Systematic Comparison of Clinical Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a systematic review of meropenem's clinical effectiveness, drawing on data from meta-analyses and randomized controlled trials. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative antibiotics and detailing the methodologies behind the cited evidence.

Comparative Clinical Efficacy

Meropenem is a broad-spectrum carbapenem antibiotic with bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobes.[1] Its efficacy has been evaluated against numerous other antibiotics for various serious infections.

Meropenem vs. Imipenem/Cilastatin

Meropenem and imipenem/cilastatin are both carbapenems, but they have key differences. Meropenem is stable against the renal enzyme dehydropeptidase-1 (DHP-1) and does not require co-administration with an inhibitor like cilastatin.[2] While both have comparable efficacy for many infections, a systematic review of 27 randomized controlled trials (RCTs) found that meropenem had a statistically significant higher clinical response (Relative Risk [RR] 1.04) and bacteriologic response (RR 1.05) compared to imipenem/cilastatin in severe infections.[3] Furthermore, meropenem was associated with significantly fewer adverse events (RR 0.87).[3] A key advantage of meropenem is its improved central nervous system (CNS) tolerability, with a lower risk of seizures, which allows for the use of higher maximum dosages when necessary.[2][4]

OutcomeMeropenemImipenem/CilastatinSource(s)
Clinical Response Statistically significantly higher-[3]
(Severe Infections)(RR 1.04, 95% CI: 1.01, 1.06)
Bacteriological Response Statistically significantly higher-[3]
(Severe Infections)(RR 1.05, 95% CI: 1.01, 1.08)
Mortality No significant differenceNo significant difference[3]
(Severe Infections)(RR 0.98, 95% CI: 0.71, 1.35)
Adverse Events Statistically significantly fewer-[3]
(RR 0.87, 95% CI: 0.77, 0.97)
Intra-abdominal Infections 95.5% (21/22) satisfactory response76.7% (23/30) satisfactory response[5]
Sepsis (ICU) 100% (5/5) satisfactory response40.0% (4/10) satisfactory response[5]
Meropenem vs. Piperacillin-Tazobactam

The comparison between meropenem and the β-lactam/β-lactamase inhibitor combination piperacillin-tazobactam is particularly relevant for treating infections caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. The MERINO trial, a multicenter randomized study, was stopped early because it found that piperacillin-tazobactam was not noninferior to meropenem for treating bloodstream infections caused by ceftriaxone-resistant E. coli or Klebsiella pneumoniae.[6][7] The 30-day mortality was significantly higher in the piperacillin-tazobactam group (12.3%) compared to the meropenem group (3.7%).[6][7]

OutcomeMeropenemPiperacillin-TazobactamSource(s)
30-Day Mortality 3.7% (7 of 191)12.3% (23 of 187)[6][7]
(ESBL Bacteremia)
Composite Outcome 21% (7 of 34)29% (11 of 38)[8]
(AmpC Bacteremia)¹
Microbiological Failure 0% (0 of 34)13% (5 of 38)[8]
(AmpC Bacteremia)

¹Composite outcome included death, microbiological failure, clinical failure, or microbiological relapse.[8]

Meropenem-Vaborbactam vs. Best Available Therapy for CRE

For infections caused by Carbapenem-Resistant Enterobacteriaceae (CRE), newer combination agents are crucial. A meta-analysis comparing meropenem-vaborbactam (a carbapenem combined with a novel β-lactamase inhibitor) to the best available therapy found no significant difference in clinical or microbiological response rates.[9] However, meropenem-vaborbactam was associated with lower 28-day all-cause mortality (RR = 0.47) and fewer renal-related adverse events (RR = 0.32).[9]

OutcomeMeropenem-VaborbactamBest Available TherapySource(s)
Clinical Response (TOC)² No significant difference-[9]
(RR = 1.29, 95%CI [0.92, 1.80])
28-Day All-Cause Mortality Lower mortality-[9]
(RR = 0.47, 95%CI [0.24, 0.92])
Renal-Related Adverse Events Fewer events-[9]
(RR = 0.32, 95%CI [0.15, 0.66])

²TOC: Test of Cure.

Continuous vs. Intermittent Infusion of Meropenem

The method of administration can impact meropenem's effectiveness. Multiple meta-analyses have shown that continuous infusion of meropenem is superior to traditional intermittent bolus dosing for patients with sepsis.[10][11][12] Continuous infusion is associated with decreased hospital mortality, increased clinical cure rates, and greater microbiological eradication.[10][11]

OutcomeContinuous InfusionIntermittent InfusionSource(s)
Mortality Decreased-[10][11]
(Sepsis)(RR = 0.66, 95% CI: 0.46-0.98)
Clinical Cure Rate Increased-[10][11][13]
(Sepsis)(RR = 1.15, 95% CI: 1.02-1.30)
Microbiological Eradication Increased-[10][11][13]
(Sepsis)(RR = 1.20, 95% CI: 1.01-1.42)

Experimental Protocols

The data presented are derived from systematic reviews and randomized controlled trials (RCTs). The general methodology for these trials is outlined below.

General Protocol for Antibiotic Efficacy RCTs
  • Objective: To compare the clinical and bacteriological efficacy and safety of an investigational antibiotic (e.g., meropenem) versus a comparator antibiotic.[14]

  • Study Design: Typically a multicenter, randomized, double-blind, parallel-group trial designed to establish non-inferiority or superiority.[14]

  • Patient Population:

    • Inclusion Criteria: Adult patients (≥18 years) with a confirmed diagnosis of a specific severe infection (e.g., complicated intra-abdominal infection, bacteremia, sepsis) requiring hospitalization and intravenous antibiotic therapy.[7][14]

    • Exclusion Criteria: Known hypersensitivity to β-lactam antibiotics, pregnancy or lactation, severe renal or hepatic impairment, and concurrent use of other systemic antibacterial agents.[14]

  • Intervention: Eligible patients are randomly assigned (commonly in a 1:1 ratio) to receive either the investigational drug or the comparator drug intravenously.[14] Dosages and administration frequency are standardized (e.g., Meropenem 1g every 8 hours).[7]

  • Primary Outcome Measures:

    • Clinical Cure: Resolution of signs and symptoms of the infection to the point that no further antimicrobial therapy is required.[15] This is typically assessed at a "Test of Cure" (TOC) visit, often 5-14 days after the end of therapy.

    • All-Cause Mortality: Death from any cause within a specified timeframe (e.g., 30 days).[7]

  • Secondary Outcome Measures:

    • Microbiological Eradication: Eradication or presumed eradication of the baseline pathogen(s) based on follow-up cultures.[10]

    • Adverse Events: Frequency and severity of treatment-emergent adverse events.[3]

  • Data Analysis: Analysis is often performed on multiple populations, including the modified intent-to-treat (mITT) population (all randomized patients who received at least one dose of the study drug) and the clinically evaluable (CE) population (patients who met all protocol criteria).[14]

Microbiological Assessment Protocol
  • Specimen Collection: Appropriate clinical specimens (e.g., blood, intra-abdominal fluid, respiratory samples) are collected at baseline before the first dose of the study drug.

  • Pathogen Identification: Standard laboratory procedures are used to isolate and identify the causative pathogen(s).

  • Susceptibility Testing: The minimum inhibitory concentration (MIC) of the study drugs against the isolated pathogens is determined using standardized methods, such as broth microdilution, as defined by organizations like the Clinical and Laboratory Standards Institute (CLSI).[16][17]

Visualizing Methodologies and Mechanisms

Systematic Review Workflow

The following diagram illustrates the typical workflow for conducting a systematic review and meta-analysis, the methodology used to generate much of the comparative data in this guide.

G cluster_plan Planning cluster_search Data Collection cluster_analysis Analysis cluster_report Reporting A Define Research Question (e.g., Meropenem vs. Comparator) B Establish Inclusion/ Exclusion Criteria A->B C Systematic Literature Search (PubMed, EMBASE, etc.) B->C D Screen Titles & Abstracts C->D E Full-Text Review D->E Relevant Studies F Data Extraction (Outcomes, Patient #'s, etc.) E->F Included Studies G Assess Risk of Bias (Quality of Studies) F->G H Meta-Analysis (Statistical Synthesis) G->H I Synthesize & Report Findings (e.g., Forest Plots, Tables) H->I

Workflow of a Systematic Review and Meta-Analysis.
Key Mechanisms of Meropenem Resistance

Bacterial resistance to meropenem is a significant clinical concern. The primary mechanisms involve preventing the antibiotic from reaching its target (penicillin-binding proteins or PBPs) or inactivating the drug.[18]

G cluster_cell Bacterial Cell cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space PBP PBP Target (Cell Wall Synthesis) Inhibition Cell Wall Synthesis Inhibited (Lysis) PBP->Inhibition Porin Porin Channel Porin->PBP Successful Binding BetaLactamase Carbapenemase (e.g., KPC, NDM, VIM) Porin->BetaLactamase 1. Inactivation Efflux Efflux Pump (e.g., MexAB-OprM) Porin->Efflux 2. Efflux Hydrolyzed Inactive Meropenem BetaLactamase->Hydrolyzed Meropenem_out Meropenem (Expelled) Efflux->Meropenem_out Meropenem_in Meropenem Meropenem_in->Porin Entry

Primary mechanisms of bacterial resistance to meropenem.

References

Safety Operating Guide

Proper Disposal of Merocil: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Merocil, a substance requiring careful handling due to its potential hazards. The following instructions are intended for researchers, scientists, and drug development professionals to ensure that disposal methods minimize risk and adhere to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The chemical properties and potential hazards associated with this compound and its chemical class necessitate stringent safety measures to prevent accidental exposure.

Personal Protective Equipment (PPE) Summary:

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Prevents eye contact with dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Avoids skin contact and potential sensitization.[1]
Respiratory Protection NIOSH-approved respirator for dusts.Prevents inhalation of airborne particles.[1][2]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed waste disposal contractor.[2] Adherence to all federal, state, and local environmental regulations is mandatory.[3]

Step 1: Segregation and Collection

  • Isolate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerize: Place all solid this compound waste, including contaminated vials and PPE, into a clearly labeled, sealed, and suitable container for disposal.[2][4]

Step 2: Preparing for Disposal

  • Consult Regulations: Always consult your local and regional authorities regarding specific disposal requirements.[3]

  • Licensed Contractor: Arrange for disposal of surplus and non-recyclable products through a licensed waste disposal contractor.[2]

Alternative Disposal Method (If Permitted): In some jurisdictions, and only if permissible by regulations, it may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[3] This should only be performed by trained personnel in a designated facility.

Disposal of Empty Containers:

  • Decontaminate: Thoroughly rinse empty containers with an appropriate solvent.

  • Recycle or Dispose: Waste packaging should be recycled where possible.[2] If recycling is not feasible, incineration or landfill should be considered.[2] Ensure all identifying labels are removed or defaced to protect confidential information before disposal.[5]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Spill Response Protocol:

ActionDescription
Evacuate Keep unnecessary personnel away from the spill area.
Ventilate Ensure adequate ventilation.
Contain Sweep up or vacuum the spilled material promptly. Avoid generating dust.[1][2]
Collect Transfer the spilled material into a suitable, labeled container for disposal.[2][4]
Clean After material collection, wash the spillage area with water. Avoid using oxidizing agents.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated consult_regulations Consult Local, State, and Federal Regulations start->consult_regulations licensed_contractor Engage Licensed Waste Disposal Contractor consult_regulations->licensed_contractor incineration_option Consider On-site Incineration (if permitted and equipped) consult_regulations->incineration_option landfill Dispose via Landfill (as per contractor's guidance) licensed_contractor->landfill incineration_option->licensed_contractor No incinerate Incinerate in Approved Facility with Scrubber incineration_option->incinerate Yes end Disposal Complete incinerate->end landfill->end

References

Personal protective equipment for handling Merocil

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety protocols and operational guidance for the handling and disposal of Merocil, a potent, research-grade kinase inhibitor. Due to its cytotoxic and suspected teratogenic properties, strict adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to prevent environmental contamination.

Hazard Profile and Control Parameters

Given the novel nature of this compound, specific quantitative exposure limits have not been established. Therefore, it must be handled as a highly potent compound with significant health risks. The following table summarizes its hazard profile and the corresponding engineering and administrative controls required.

Hazard ClassificationDescriptionRequired Engineering ControlsPersonal Protective Equipment (PPE) Level
Cytotoxic Capable of causing cell death upon contact.Certified Class II Biological Safety Cabinet (BSC) or Fume Hood.[1]Level 3 (See Table 2)
Suspected Teratogen May interfere with the development of an embryo or fetus.[2][3]Certified Class II BSC or Fume Hood.[4]Level 3 (See Table 2)
Respiratory Irritant Fine powder can cause irritation to the respiratory tract.Use of a NIOSH-approved respirator is mandatory when handling the solid form outside of a contained system.[5][6]Level 3 (See Table 2)
High Potency Biologically active at very low concentrations.All manipulations should be performed within a contained space to minimize exposure.[4]Level 3 (See Table 2)

Personal Protective Equipment (PPE) Specifications

The use of appropriate PPE is the most critical barrier against exposure. The following table details the mandatory PPE for any procedure involving this compound.[5]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.[7]Provides an extra layer of protection against contamination; the outer glove can be removed immediately if compromised.[1]
Body Protection Disposable, low-permeability fabric gown with a closed front, long sleeves, and tight-fitting elastic cuffs.[5][7]Prevents contamination of personal clothing and skin. Must be changed immediately if contaminated.
Eye Protection Chemical splash goggles or a full-face shield.[5][6]Protects eyes from splashes or aerosols of this compound, which could cause serious damage.
Respiratory Protection A fit-tested NIOSH-approved N95 or higher-rated respirator.[6]Required when handling the powdered form or when there is any risk of generating airborne particles or aerosols.[5]
Foot Protection Disposable shoe covers.[7]Protects footwear from contamination, especially in the event of a spill.

Standard Operating Procedure: Handling and Workflow

All handling of this compound, particularly in its powdered form, must be conducted within a certified Biological Safety Cabinet (BSC) or a fume hood to prevent inhalation and surface contamination.[4]

Workflow for Weighing and Reconstituting this compound Powder:

  • Preparation: Before starting, ensure the BSC or fume hood is clean and decontaminated. Gather all necessary equipment, including a calibrated analytical balance, weighing paper, spatulas, vials, and the required solvent.

  • Donning PPE: Put on all required PPE in the correct order: shoe covers, inner gloves, gown, respirator, eye protection, and finally, outer gloves over the gown cuffs.

  • Weighing: Carefully weigh the desired amount of this compound powder onto weighing paper inside the BSC. Use a dedicated spatula. Avoid any actions that could generate dust.

  • Transfer: Transfer the weighed powder into a pre-labeled vial.

  • Reconstitution: Slowly add the appropriate solvent (e.g., DMSO) to the vial using a calibrated pipette with a Luer-lock syringe to prevent splashing or aerosol generation.

  • Labeling: Ensure the vial is clearly labeled with the compound name, concentration, date, and "Cytotoxic/Teratogen Warning."

  • Initial Cleanup: Dispose of the weighing paper and any other single-use items in a designated cytotoxic waste container located within the BSC.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first and disposed of as cytotoxic waste. The remaining PPE should be removed after leaving the immediate work area and disposed of according to institutional guidelines.[7]

  • Hand Washing: Always wash hands thoroughly with soap and water after removing all PPE.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside BSC) cluster_post Post-Handling Phase A 1. Decontaminate BSC & Gather Materials B 2. Don Full PPE (Level 3) A->B C 3. Weigh this compound Powder B->C D 4. Transfer Powder to Vial C->D E 5. Reconstitute with Solvent D->E F 6. Label Vial Clearly E->F G 7. Initial Waste Disposal (in BSC) F->G H 8. Doff PPE Correctly G->H I 9. Wash Hands Thoroughly H->I G cluster_waste Waste Generation cluster_streams Waste Segregation cluster_containers Disposal Containers cluster_final Final Disposal A This compound Contaminated Material B Solid Waste (Gloves, Gowns, Tips) A->B C Liquid Waste (Solutions) A->C D Sharps Waste (Needles, Glass) A->D E Purple Cytotoxic Waste Bin B->E F Sealed Hazardous Liquid Container C->F G Cytotoxic Sharps Container D->G H Collection by Institutional Environmental Health & Safety (EHS) E->H F->H G->H G cluster_pathway Pro-Proliferative Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor binds KinaseX Kinase X Receptor->KinaseX activates Substrate Downstream Substrate KinaseX->Substrate phosphorylates Proliferation Cell Proliferation Substrate->Proliferation promotes This compound This compound This compound->KinaseX inhibits

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.